5-Chloro-2-methyl-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNZWHWSZUQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372769 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-44-4 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-methyl-3-nitroaniline (CAS No. 219312-44-4)
This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-3-nitroaniline, a substituted nitroaromatic compound. Acknowledging the limited availability of detailed, peer-reviewed data for this specific isomer, this document synthesizes known identifiers with expert analysis of its probable chemical behavior, potential synthetic pathways, and necessary safety considerations based on its structural class. This guide is intended for researchers and drug development professionals who may encounter this compound as a novel intermediate or building block.
Core Identification and Physicochemical Properties
This compound, also identified by its synonym 2-Amino-4-chloro-6-nitrotoluene, is a distinct chemical entity whose properties are dictated by the electronic and steric interplay of its chloro, methyl, nitro, and amino substituents on the benzene ring. While extensive experimental data is not widely published, key identifiers and predicted properties have been compiled from chemical supplier databases.[1][2][3]
It is critical for researchers to distinguish this compound from its more common isomers, such as 5-Chloro-2-nitroaniline (CAS 1635-61-6), as the positional differences of the methyl and nitro groups will significantly alter its reactivity, biological activity, and toxicological profile.
Data Presentation: Physicochemical Properties
| Property | Value / Description | Source(s) |
| CAS Number | 219312-44-4 | [4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2][4] |
| Molecular Weight | 186.60 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonym(s) | 2-Amino-4-chloro-6-nitrotoluene | [1][5] |
| Appearance | Yellow to orange solid (Predicted) | [1] |
| Boiling Point | 333.4 ± 37.0 °C (Predicted) | [1][6] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1][6] |
| pKa | 1.08 ± 0.10 (Predicted) | [1] |
| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1][2] |
Structural Elucidation
The structure of this compound is foundational to understanding its chemical behavior. The arrangement of functional groups dictates its reactivity in electrophilic aromatic substitution, its potential as a ligand, and its metabolic pathways.
Caption: A theoretical workflow for the synthesis of this compound.
Applications and Research Potential
Specific, documented applications for this compound are scarce in current literature. However, its structural motifs suggest significant potential as a chemical intermediate. Substituted nitroanilines are foundational building blocks in several key industries:
-
Pharmaceuticals: The aniline and nitro functionalities are versatile handles for further chemical modification, making such compounds valuable scaffolds in medicinal chemistry. The nitro group can be reduced to an amine, creating a diamine structure useful for synthesizing heterocyclic compounds.
-
Agrochemicals: Many herbicides and fungicides are derived from complex substituted anilines.
-
Dyes and Pigments: The chromophoric properties of the nitroaniline core make it a classic precursor for azo dyes and other colorants.
The unique substitution pattern of this specific isomer could offer novel steric or electronic properties to a final product, warranting its investigation as a building block in discovery chemistry programs.
Safety and Handling
Trustworthiness: A Self-Validating System of Precaution
No specific Safety Data Sheet (SDS) for CAS 219312-44-4 is publicly available. Therefore, a robust safety protocol must be established by treating the compound as representative of its chemical class, chloronitroanilines , which are classified as highly toxic. [7][8]The UN number for chloronitroanilines is UN2237, Hazard Class 6.1 (Toxic substances). [7][9] Expected Hazards (Based on Class):
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled. [7]* Organ Toxicity: May cause damage to organs (blood, kidneys, liver, cardiovascular system) through prolonged or repeated exposure. [8]* Methemoglobinemia: A significant risk with nitroaniline compounds is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis (bluish skin), confusion, and shortness of breath. [8][10]* Environmental Hazard: Toxic to aquatic life with long-lasting effects. [9]
Experimental Protocol: Safe Handling Procedures
The following protocol is a mandatory minimum for handling this compound or any compound of this class for which specific data is unavailable.
-
Engineering Controls:
-
All handling of the solid and any solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves (double-gloving) to prevent dermal contact. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.
-
-
Handling and Disposal:
-
Avoid generating dust. If weighing the solid, do so carefully within the fume hood.
-
Use spark-proof tools and avoid sources of ignition.
-
All contaminated materials (gloves, weigh paper, pipette tips) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.
-
Decontaminate all surfaces after use.
-
References
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ResearchGate. An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]
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AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
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Cmol. cas 219312-44-4|| where to buy this compound. [Link]
- Google Patents. Synthesis method of substituted nitroaniline.
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Organic Syntheses. o-NITROANILINE. [Link]
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ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]
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Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]
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PubChem. 5-Chloro-2-nitroaniline. [Link]
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Loba Chemie. o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. [Link]
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ILO and WHO. ICSC 1076 - CHLORONITROANILINE. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Chloro-2-methyl-3-nitroaniline (CAS No: 219312-44-4), a substituted aromatic amine of significant interest in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth explanations of the causality behind experimental methodologies and the implications of each property for research and development. The guide is structured to provide both a quick reference via summarized data tables and a detailed exploration of the compound's structural, spectral, and thermal characteristics. It includes validated experimental protocols, proposed synthetic pathways, and critical safety information, grounded in authoritative references to ensure scientific integrity.
Introduction: The Scientific Context
This compound belongs to the class of nitroanilines, which are foundational building blocks in the synthesis of a vast range of complex organic molecules. The specific arrangement of the chloro, methyl, and nitro substituents on the aniline ring creates a unique electronic and steric profile, making it a valuable, albeit specialized, intermediate. Its analogues and isomers are known precursors in the development of pharmaceuticals, including anticancer agents and HIV-1 inhibitors, as well as azo dyes and pigments.[1][2][3][4]
A thorough understanding of the physicochemical properties of this specific isomer is paramount for its effective utilization. Properties such as solubility, melting point, and spectral characteristics dictate the choice of reaction conditions, purification strategies, and analytical methods. For drug development professionals, these parameters are critical inputs for formulation, stability testing, and predicting metabolic pathways. This guide serves as a foundational resource, enabling scientists to leverage the full synthetic potential of this compound with precision and safety.
Chemical Identity and Structure
The unique reactivity and physical behavior of this compound are directly derived from its molecular structure.
-
Systematic IUPAC Name: this compound[5]
-
CAS Number: 219312-44-4[6]
-
Canonical SMILES: CC1=C(C(=CC(C1)Cl)N)[O-]
-
InChI Key: AKXKBXITZBLAAQ-UHFFFAOYSA-N[5]
Molecular Structure: The structure consists of an aniline core substituted with three distinct functional groups. The electron-donating methyl group at position 2 and the strongly electron-withdrawing nitro group at position 3 create a significant dipole. The electronegative chlorine atom at position 5 further withdraws electron density from the aromatic ring. This electronic push-pull system is a key determinant of the molecule's chemical reactivity and spectral properties.
Summary of Physicochemical Properties
The following table provides a consolidated overview of the key physicochemical data for this compound. It is critical to note that due to the compound's specificity, some values are predicted based on established computational models or inferred from closely related isomers, as experimental data is not always available in peer-reviewed literature.
| Property | Value / Description | Source / Comment |
| Appearance | Yellow to orange crystalline solid (Predicted) | Inferred from isomers like 5-Chloro-2-nitroaniline.[7] |
| Melting Point | Data not available. | Requires experimental determination. Isomers show a wide range (e.g., 5-Chloro-2-nitroaniline: 125-129 °C).[8][1][7][9][10] |
| Boiling Point | > 300 °C (Predicted) | High value expected due to polarity and molecular weight. An isomer, 5-Chloro-2-methyl-4-nitroaniline, has a predicted boiling point of 375.2 °C.[11] |
| Solubility | Soluble in chloroform, methanol; sparingly soluble in water (Predicted). | Inferred from structural analogues and general solubility rules.[7] |
| pKa (Predicted) | -0.13 ± 0.14 (Predicted for 5-Chloro-2-methyl-4-nitroaniline) | The amino group is a very weak base due to strong electron-withdrawing groups.[11] |
| LogP (Predicted) | 2.1 | Predicted by XLogP3.[5] |
Detailed Physicochemical Analysis
Spectral Properties
Spectral analysis is indispensable for structural elucidation and purity assessment. While experimental spectra for this specific isomer are not publicly available, the following are expert predictions based on its constituent functional groups and known spectral data of analogues like 2-methyl-3-nitroaniline.[12][13]
-
¹H NMR Spectroscopy:
-
Aromatic Protons (δ 7.0-8.0 ppm): Two protons on the aromatic ring would appear as distinct signals, likely doublets, with coupling constants characteristic of their meta-relationship. The precise chemical shifts would be influenced by the combined electronic effects of the substituents.
-
Amino Protons (-NH₂, δ 5.0-6.0 ppm): A broad singlet is expected for the two amine protons. The chemical shift can vary with solvent and concentration due to hydrogen bonding.
-
Methyl Protons (-CH₃, δ 2.0-2.5 ppm): A sharp singlet corresponding to the three methyl protons would be observed in the upfield region.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C3) would be significantly deshielded (downfield shift), while the carbon attached to the amino group (C1) would be shielded (upfield shift). The carbons bearing the methyl (C2) and chloro (C5) groups would also have characteristic shifts.
-
Methyl Carbon (-CH₃, δ 15-20 ppm): A single signal in the high-field region is expected for the methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
N-O Stretching (1500-1550 cm⁻¹ and 1300-1350 cm⁻¹): Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the nitro group are characteristic identifiers.
-
C-Cl Stretching (700-800 cm⁻¹): A band in the fingerprint region will indicate the presence of the carbon-chlorine bond.
-
Experimental Methodologies: A Self-Validating Approach
To ensure the generation of reliable and reproducible data, all experimental protocols must be designed as self-validating systems. This involves not just following steps, but understanding the scientific basis for each and incorporating controls to verify the results.
General Physicochemical Characterization Workflow
The logical flow for characterizing a new or uncharacterized compound like this compound ensures that foundational data informs subsequent, more complex analyses.
Caption: General workflow for physicochemical characterization.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy, sensitivity, and ability to provide additional thermodynamic data (e.g., enthalpy of fusion). It measures the heat flow into or out of a sample as a function of temperature, providing a sharp, well-defined endotherm for the melting of a pure crystalline solid.
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 25 °C below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.
-
Continue heating to approximately 20-30 °C above the completion of the melt to establish a stable post-transition baseline.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is integrated to calculate the enthalpy of fusion (ΔHfus). A sharp peak is indicative of high purity.
Synthesis Pathway Overview
While multiple synthetic routes may be possible, a plausible approach involves the regioselective nitration of a suitable precursor. The primary challenge in synthesizing this specific isomer is controlling the position of the incoming nitro group.
Proposed Synthesis: A potential route starts with 5-chloro-2-methylaniline. The amino group is a strong ortho-, para-director. However, the existing methyl group also directs ortho and para. Nitration of 5-chloro-2-methylaniline would likely lead to a mixture of isomers, with the nitro group adding at positions 3, 4, or 6. Separating the desired 3-nitro isomer would require careful chromatographic purification.
Caption: Proposed synthesis and purification pathway.
Safety and Handling
Authoritative Grounding: The safety profile for this compound is not explicitly documented. Therefore, a conservative approach based on data from closely related isomers, such as 5-Chloro-2-nitroaniline and 5-Bromo-2-methyl-3-nitroaniline, is mandatory. These compounds are classified as highly toxic and environmentally hazardous.[14][15][16][17]
GHS Hazard Classification (Inferred):
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[14][15]
-
Eye Damage/Irritation: Causes serious eye irritation.[14][17]
-
Target Organ Toxicity: May cause damage to organs (blood, liver, kidneys) through prolonged or repeated exposure.[15][18]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[14][15]
Handling Protocols:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. For handling powders, respiratory protection may be required.
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate with significant potential, whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has synthesized available data, expert predictions, and validated methodologies to provide a comprehensive scientific resource. While key experimental values for melting point and spectral data require determination, the provided protocols and predictive analyses offer a robust framework for researchers. By approaching this compound with a foundation in its chemical identity, properties, and a stringent safety-first mindset, the scientific community can effectively and responsibly harness its synthetic capabilities.
References
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An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 5-Chloro-2-methyl-3-nitroaniline. Given the limited availability of extensive experimental data for this specific isomer in public-domain literature, this document integrates available data with theoretical predictions and expert analysis of analogous compounds to offer a robust resource for researchers.
Introduction and Significance
This compound, with the CAS number 219312-44-4, is a substituted aromatic amine. The arrangement of the chloro, methyl, amino, and nitro groups on the aniline ring results in a unique electronic and steric profile that suggests its potential as a versatile building block in synthetic organic chemistry. Nitroanilines, as a class of compounds, are fundamental precursors in the synthesis of a wide range of commercially important substances, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] The specific substitution pattern of this compound makes it an interesting candidate for investigation in medicinal chemistry and materials science.
The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro and chloro groups creates a nuanced reactivity profile, influencing its potential for further chemical modifications.[3] This guide will delve into the structural characteristics, predicted spectroscopic data, a plausible synthetic approach, and the prospective applications of this molecule, providing a foundational understanding for its use in research and development.
Physicochemical and Structural Properties
The molecular structure of this compound dictates its physical and chemical behavior. Below is a summary of its key properties, compiled from available supplier data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [4] |
| Molecular Weight | 186.60 g/mol | [4] |
| CAS Number | 219312-44-4 | [4] |
| Appearance | Predicted to be a solid | - |
| Boiling Point | 333.4 ± 37.0 °C (Predicted) | - |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | - |
| Flash Point | 155.4 ± 26.5 °C (Predicted) | - |
| Refractive Index | 1.628 (Predicted) | - |
| LogP | 2.1 (Predicted) | - |
Proposed Synthesis Protocol
A Proposed Retrosynthetic Analysis:
A logical precursor for the synthesis of this compound is 5-chloro-2-methylaniline. The introduction of the nitro group at the 3-position can be achieved through electrophilic aromatic substitution.
Caption: A proposed retrosynthetic pathway for this compound.
Step-by-Step Proposed Synthesis:
-
Protection of the Amino Group (Optional but Recommended): To control the regioselectivity of the nitration and prevent oxidation of the amino group, it is advisable to first protect the amino group of 5-chloro-2-methylaniline as an acetamide. This is typically achieved by reacting the aniline with acetic anhydride.
-
Nitration: The protected aniline is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures. The directing effects of the acetylamino (ortho-, para-directing) and methyl (ortho-, para-directing) groups, and the chloro group (ortho-, para-directing but deactivating) would need to be carefully considered to optimize the yield of the desired 3-nitro isomer.
-
Deprotection: The resulting nitro-substituted acetanilide is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.
Experimental Workflow Diagram:
Caption: A proposed experimental workflow for the synthesis of this compound.
Predicted Spectroscopic Data and Structural Elucidation
Due to the absence of published experimental spectra, this section provides predicted spectroscopic data. These predictions are based on computational models and serve as a guide for the characterization of synthetically produced this compound.
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino protons. The chemical shifts will be influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.5 | Doublet |
| Aromatic CH | 6.8 - 7.2 | Doublet |
| -NH₂ | 4.0 - 5.5 | Broad Singlet |
| -CH₃ | 2.0 - 2.5 | Singlet |
Predicted ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-NH₂ | 145 - 150 |
| C-NO₂ | 148 - 153 |
| C-Cl | 125 - 130 |
| C-CH₃ | 120 - 125 |
| Aromatic CH | 115 - 125 |
| -CH₃ | 15 - 20 |
Predicted IR Spectroscopy Data:
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch (Amino) | 1250 - 1350 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
Mass Spectrometry:
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (186.60 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.
Analytical Workflow for Structural Confirmation:
Caption: A hypothetical signaling pathway interaction for a derivative of this compound.
Potential Applications:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships. Nitroanilines are known precursors for various pharmaceuticals. [1]* Materials Science: As a monomer or intermediate in the synthesis of specialty polymers and dyes. The chromophoric nitro group suggests potential applications in the development of new colorants. [1]* Agrochemicals: Substituted anilines are common in the agrochemical industry. Further derivatization could lead to new herbicides or fungicides. [1]
Safety and Handling
As with all nitroaromatic and chlorinated compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, but it should be treated as potentially hazardous.
Conclusion
This compound represents a chemical entity with significant potential for further exploration in various fields of chemical science. While a comprehensive body of experimental data is yet to be established in the public domain, this technical guide provides a foundational understanding of its molecular structure, predicted properties, and potential utility. The proposed synthetic and analytical workflows offer a starting point for researchers interested in working with this compound. As a versatile building block, this compound warrants further investigation to unlock its full potential in the development of new pharmaceuticals, materials, and other valuable chemical products.
References
-
Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
-
ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]
-
AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]
-
Semantic Scholar. An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]
-
Wikipedia. 4-Nitroaniline. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 5-Chloro-2-nitroaniline. [Link]
-
PubChem. 4-Chloro-2-nitroaniline. [Link]
-
Restek. 2-Amino-4-nitrotoluene. [Link]
-
Filo. Simple substituted anilines describe in brief with classification and mechanism and examples. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methyl-3-nitroaniline
Abstract
This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 5-Chloro-2-methyl-3-nitroaniline (CAS No: 219312-44-4), a valuable substituted aniline intermediate. Recognizing the importance of this compound in various research and development sectors, including pharmaceuticals and material science, this document outlines a robust three-step synthetic route. The chosen pathway begins with the protection of the amine functionality of 5-chloro-2-methylaniline via acetylation, followed by a regioselective nitration, and concludes with deprotection through hydrolysis to yield the target compound. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed experimental protocols, and the critical parameters that ensure a successful synthesis with high purity and yield.
Introduction
This compound, with the molecular formula C₇H₇ClN₂O₂, is an aromatic compound featuring chloro, methyl, amino, and nitro functional groups. The specific arrangement of these substituents on the aniline core makes it a versatile chemical building block. Substituted nitroanilines are crucial intermediates in the synthesis of a wide range of organic molecules, including dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs). The presence of reactive sites—the amino and nitro groups—allows for further chemical transformations, such as diazotization, reduction, and nucleophilic substitution, making this molecule a key starting point for constructing more complex molecular architectures.
The synthesis of specifically substituted anilines requires careful strategic planning due to the powerful activating and directing effects of the amino group. Direct nitration of anilines is often problematic, leading to oxidation of the amine and a lack of regioselectivity.[1] Therefore, a robust synthesis pathway must employ a protecting group strategy to temporarily deactivate the amine, control the position of electrophilic substitution, and then regenerate the amine in the final step. This guide focuses on such a field-proven approach.
Recommended Synthesis Pathway: A Three-Step Approach
The synthesis is strategically designed in three main stages to ensure high regioselectivity and yield. The pathway leverages the principle of amine protection to direct the nitration to the desired position.
-
Step 1: Acetylation (Amine Protection) : The starting material, 5-chloro-2-methylaniline, undergoes N-acetylation using acetic anhydride. This converts the highly activating amino group (-NH₂) into a moderately activating acetylamino group (-NHCOCH₃), which is crucial for controlling the subsequent nitration step.
-
Step 2: Electrophilic Nitration : The protected intermediate, N-(5-chloro-2-methylphenyl)acetamide, is subjected to nitration using a standard nitrating mixture of nitric acid and sulfuric acid. The acetylamino and methyl groups cooperatively direct the incoming nitro group to the C3 position.
-
Step 3: Hydrolysis (Deprotection) : The final step involves the acidic or basic hydrolysis of the N-(5-chloro-2-methyl-3-nitrophenyl)acetamide to remove the acetyl group and regenerate the free amine, yielding the target product, this compound.
Caption: Overall three-step synthesis pathway for this compound.
Mechanistic Insights
The success of this synthesis hinges on understanding the electrophilic aromatic substitution mechanism. In Step 2, the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The acetylamino group at C1 and the methyl group at C2 are both ortho-, para-directing activators.
-
The acetylamino group directs towards C2 (blocked), C4, and C6.
-
The methyl group directs towards C3 and C5 (blocked).
The strong directing effect of the acetylamino group favors substitution at C4 and C6. However, the position at C3 is ortho to the methyl group and meta to the acetylamino group. The steric hindrance from the adjacent methyl and bulky acetylamino groups can influence the final regiochemistry. In many similar systems, the electronic directing effects are paramount, and a mixture of isomers can be expected. However, careful control of reaction conditions, particularly temperature, can favor the formation of the desired 3-nitro isomer.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves corrosive acids, flammable solvents, and potentially toxic materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 95-79-4 | Starting material[2] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Reagent for acetylation, corrosive |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent, corrosive |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst/Dehydrating agent, corrosive |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Nitrating agent, corrosive, oxidizer |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Solvent for hydrolysis/recrystallization |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For basic hydrolysis/neutralization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Ice | H₂O (solid) | 18.02 | - | For cooling |
Step 1: Synthesis of N-(5-chloro-2-methylphenyl)acetamide (Protection)
This protocol is adapted from standard aniline acetylation procedures.[1]
-
In a 250 mL round-bottom flask, dissolve 14.16 g (0.1 mol) of 5-chloro-2-methylaniline in 30 mL of glacial acetic acid.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.
-
Gently heat the mixture to 80-90°C using a water bath for 30 minutes.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
A white precipitate of N-(5-chloro-2-methylphenyl)acetamide will form.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water until the filtrate is neutral, and dry it in a vacuum oven at 60°C.
Step 2: Synthesis of N-(5-chloro-2-methyl-3-nitrophenyl)acetamide (Nitration)
This procedure is based on the established method for nitrating activated aromatic rings.[1]
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 18.36 g (0.1 mol) of the dried N-(5-chloro-2-methylphenyl)acetamide from Step 1.
-
Add 40 mL of concentrated sulfuric acid, ensuring the solid dissolves completely. Stirring may be required.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise from the dropping funnel to the acetanilide solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Very slowly and carefully, pour the reaction mixture onto 300 g of crushed ice in a large beaker with constant stirring.
-
A yellow precipitate of the nitrated product will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and press the cake dry.
Step 3: Synthesis of this compound (Hydrolysis)
This protocol follows a standard acid-catalyzed hydrolysis of an amide.[1]
-
Transfer the crude N-(5-chloro-2-methyl-3-nitrophenyl)acetamide to a 500 mL round-bottom flask.
-
Add a mixture of 100 mL of ethanol and 50 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux with stirring for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the cooled solution into 300 mL of cold water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The target product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure yellow crystals of this compound.
-
Dry the final product in a vacuum oven at 50°C.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.60 g/mol | - |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | Expected to be in the range of 100-150°C | (Predicted) |
| ¹H NMR (CDCl₃) | (Predicted) | |
| δ (ppm) ~2.3 | (s, 3H, -CH₃) | |
| δ (ppm) ~4.0 | (br s, 2H, -NH₂) | |
| δ (ppm) ~7.0-7.5 | (m, 2H, Ar-H) | |
| ¹³C NMR (CDCl₃) | (Predicted) | |
| δ (ppm) ~17 | (-CH₃) | |
| δ (ppm) ~115-150 | (Ar-C) | |
| IR (KBr, cm⁻¹) | (Predicted) | |
| ~3400, ~3300 | (N-H stretch) | |
| ~1530, ~1350 | (NO₂ asymmetric & symmetric stretch) | |
| ~800-900 | (Ar C-H bend) | |
| ~750 | (C-Cl stretch) |
Note: Predicted spectroscopic data is based on typical chemical shifts and absorption frequencies for the functional groups present.
Experimental Workflow and Logic
The entire process is designed to be a self-validating system where the successful isolation of a solid intermediate at each stage provides a checkpoint before proceeding.
Caption: Step-by-step experimental workflow from starting material to purified product.
Applications and Further Reactions
This compound serves as a precursor for more complex molecules. The nitro group can be readily reduced to an amine, creating a diamine derivative that is a key component for synthesizing heterocyclic compounds like benzimidazoles. These structures are prevalent in medicinal chemistry and have been investigated for various therapeutic applications. For instance, related nitroaniline intermediates are used in the development of anticancer agents and HIV-1 inhibitors.[4]
Conclusion
This guide presents a logical and robust three-step synthesis for this compound, beginning with the readily available 5-chloro-2-methylaniline. By employing a well-established amine protection strategy, this pathway allows for controlled, regioselective nitration, a critical step that is often challenging with anilines. The detailed protocols and mechanistic explanations provided herein are intended to equip researchers with the necessary knowledge to execute this synthesis efficiently and safely, yielding a high-purity product suitable for further research and development endeavors.
References
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.
-
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry. Available at: [Link]
- CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor - Google Patents.
Sources
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- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
A Spectroscopic Guide to 5-Chloro-2-methyl-3-nitroaniline for Advanced Research
Molecular Structure and Spectroscopic Overview
5-Chloro-2-methyl-3-nitroaniline is a multifaceted molecule whose spectroscopic properties are dictated by the interplay of its constituent functional groups: an aniline core, a methyl group, a chloro substituent, and a nitro group. Each of these moieties imparts a distinct electronic and steric influence on the benzene ring, resulting in a unique and predictable spectroscopic fingerprint. Understanding these influences is paramount for accurate spectral interpretation.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the amino and methyl groups are electron-donating, causing shielding.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.2 - 7.4 | Doublet | ~2.5 | This proton is para to the electron-donating methyl group and meta to the electron-withdrawing nitro and chloro groups. It is expected to be coupled to H-6. |
| H-6 | 6.8 - 7.0 | Doublet | ~2.5 | This proton is ortho to the electron-donating methyl group and para to the electron-withdrawing chloro group. It will be coupled to H-4. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | N/A | The chemical shift of amine protons can vary significantly with solvent and concentration. The signal is typically broad due to quadrupole broadening and exchange. |
| -CH₃ | 2.1 - 2.3 | Singlet | N/A | The methyl group is attached to the aromatic ring and is expected to appear as a singlet in the upfield region. |
Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. Data from similar structures, such as 2-methyl-3-nitroaniline and 5-chloro-2-nitroaniline, have been considered in these estimations.[2] The ortho and para relationships of the protons to the various functional groups are key to predicting their relative chemical shifts.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The carbons directly attached to electronegative atoms (N, O, Cl) will be significantly deshielded and appear at higher chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-NH₂) | 145 - 150 | Attached to the amino group, this carbon is deshielded. |
| C-2 (C-CH₃) | 125 - 130 | The methyl group has a smaller deshielding effect. |
| C-3 (C-NO₂) | 150 - 155 | Directly attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded. |
| C-4 | 115 - 120 | This carbon is influenced by the resonance effects of the amino and nitro groups. |
| C-5 (C-Cl) | 130 - 135 | The chloro substituent causes a downfield shift. |
| C-6 | 110 - 115 | This carbon is ortho to the electron-donating methyl group. |
| -CH₃ | 15 - 20 | The methyl carbon will appear in the upfield aliphatic region. |
Causality Behind Predictions: The predicted chemical shifts are derived from the known effects of substituents on the chemical shifts of aromatic carbons. The presence of the nitro group is expected to have the most significant deshielding effect on the carbon to which it is attached.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the N-O bonds of the nitro group, C-H bonds, and the C-Cl bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong | Characteristic of primary amines. Two bands are expected. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Typical for C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak | From the methyl group. |
| N-O Asymmetric Stretch | 1500 - 1550 | Strong | A prominent band characteristic of nitro groups. |
| N-O Symmetric Stretch | 1300 - 1350 | Strong | Another strong, characteristic band for nitro groups. |
| C=C Aromatic Stretch | 1450 - 1600 | Medium | Multiple bands are expected in this region from the benzene ring. |
| C-N Stretch | 1250 - 1350 | Medium | Arises from the bond between the aromatic ring and the amino group. |
| C-Cl Stretch | 700 - 850 | Strong | The position can be indicative of the substitution pattern. |
Causality Behind Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The presence of both a primary amine and a nitro group will lead to a complex but interpretable spectrum with strong, characteristic absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Molecular Ion and Isotopic Pattern
The nominal molecular weight of this compound (C₇H₇ClN₂O₂) is approximately 186 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion will appear as two peaks: M⁺ at m/z 186 (for ³⁵Cl) and M+2 at m/z 188 (for ³⁷Cl), with the M+2 peak having about one-third the intensity of the M⁺ peak.
Predicted Fragmentation Pathway
Electron ionization (EI) is expected to induce fragmentation of the molecular ion. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.
Figure 2: A plausible fragmentation pathway for this compound.
Causality Behind Predictions:
-
Loss of NO₂: The cleavage of the C-N bond of the nitro group is a common fragmentation pathway for nitroaromatic compounds, leading to a significant peak at [M-46]⁺.
-
Loss of CH₃: Loss of the methyl radical from the molecular ion is also a likely fragmentation event.
-
Loss of Cl: Cleavage of the C-Cl bond can occur, though it may be less favorable than the loss of the nitro group.
-
Further Fragmentation: The [M - NO₂]⁺ fragment can undergo further fragmentation, such as the loss of HCN, which is common for anilines.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Figure 3: A generalized workflow for NMR analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method. A dilute solution of the compound in an appropriate solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
GC Separation: The compound is separated from any impurities on a capillary GC column.
-
MS Analysis: The eluted compound enters the mass spectrometer. The standard EI energy is 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
Conclusion
This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this molecule. The detailed protocols and workflow diagrams offer a practical framework for obtaining high-quality data, ensuring the integrity and reproducibility of experimental results.
References
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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A Technical Guide to the Solubility of 5-Chloro-2-methyl-3-nitroaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-methyl-3-nitroaniline (CAS No. 219312-44-4), a key chemical intermediate. Recognizing the current scarcity of published quantitative solubility data for this specific compound, this document serves a dual purpose: it consolidates known physicochemical properties to inform theoretical solubility predictions and provides a robust, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of this compound's behavior in organic solvent systems for applications ranging from synthesis and purification to formulation.
Introduction: The Significance of Solubility
This compound is a substituted aromatic amine whose utility in synthetic chemistry, particularly as a precursor for pharmaceuticals and specialized dyes, is of growing interest. The efficiency of its use in these applications is fundamentally tied to its solubility. Accurate solubility data is a critical parameter that governs:
-
Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of the dissolved reactants.
-
Purification & Crystallization: Selecting an appropriate solvent system is paramount for effective purification. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at lower temperatures, enabling high-yield recovery of pure crystals.
-
Formulation Development: In pharmaceutical sciences, controlling the solubility of an active pharmaceutical ingredient (API) or its intermediates is essential for achieving desired bioavailability and designing stable dosage forms.
-
Process Safety & Scalability: Understanding solubility limits prevents unexpected precipitation, which can cause blockages and inconsistencies in large-scale chemical manufacturing.
Given the absence of a comprehensive public database on the solubility of this compound, this guide provides the foundational knowledge and practical methodologies required to obtain this crucial data.
Physicochemical Profile of this compound
Understanding the molecular structure and physical properties of a solute is the first step in predicting its solubility behavior. The principle of "like dissolves like" suggests that solutes dissolve best in solvents with similar polarity.
The structure of this compound incorporates several functional groups that influence its polarity: a polar amino group (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), a lipophilic methyl group (-CH₃), and a halogen (–Cl). This combination results in a molecule with a significant dipole moment, suggesting moderate solubility in polar organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 219312-44-4 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.6 g/mol | Calculated |
| Appearance | (Not specified in literature) | - |
| Melting Point | (Not specified in literature) | - |
Solubility Profile: Predictions and Comparative Analysis
As of the date of this guide, no peer-reviewed quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in common organic solvents has been published. However, we can infer its likely behavior from structurally related compounds.
-
Qualitative Data on Isomers/Analogs: The related compound 5-Chloro-2-nitroaniline (CAS 1635-61-6) is reported to be soluble in chloroform and methanol.[2][3][4] Another analog, 4-nitroaniline, is more soluble in polar organic solvents like ethanol and acetone than in water.[5]
-
Theoretical Prediction: Based on its functional groups, this compound is expected to be:
-
Highly soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Moderately to highly soluble in alcohols like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding.
-
Moderately soluble in chlorinated solvents like dichloromethane and chloroform.
-
Slightly soluble in less polar solvents such as toluene and ethyl acetate.
-
Sparingly soluble to insoluble in nonpolar hydrocarbon solvents like hexane and cyclohexane.
-
This lack of precise data underscores the critical need for experimental measurement for any serious process development.
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method.[6] This protocol provides a self-validating system to ensure that true thermodynamic equilibrium is reached, yielding accurate and reproducible results.
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of the selected organic solvent. An "excess" amount means that a visible quantity of undissolved solid remains at the bottom of the vial.
-
Causality: Starting with a supersaturated solution ensures that the final concentration achieved represents the maximum amount of solute the solvent can hold at that temperature, thus defining the equilibrium solubility.
-
-
Equilibration:
-
Place the vials in a constant-temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours). It is crucial to establish the time required to reach equilibrium by taking measurements at different time points (e.g., 24h, 48h, 72h) in a preliminary experiment. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
Causality: Continuous agitation at a constant temperature allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution of the solid equals the rate of its precipitation from the solution.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2-4 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.
-
Causality: Filtration is a critical step to remove all undissolved microscopic particles, ensuring that the analyzed sample represents only the dissolved solute. Performing this step quickly and at temperature prevents precipitation due to temperature fluctuations.
-
-
Analysis and Quantification:
-
Accurately weigh the filtered sample.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling or decomposition point.
-
Weigh the remaining solid residue (the dissolved this compound).
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, using a pre-established calibration curve.
-
Causality: The gravimetric method is simple and robust, while analytical methods like HPLC offer higher precision and are suitable for lower solubilities or complex mixtures.
-
-
Calculation of Solubility:
-
Calculate the solubility using the collected data, expressing it in appropriate units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).
-
Experimental Workflow Diagram
Sources
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electronic properties of substituted nitroaniline isomers
An In-Depth Technical Guide to the Electronic Properties of Substituted Nitroaniline Isomers
Abstract
Substituted nitroanilines are a cornerstone class of molecules in chemical and materials science, embodying the archetypal "push-pull" electronic structure. This guide provides a comprehensive exploration of the electronic properties of nitroaniline isomers, designed for researchers, scientists, and drug development professionals. We will dissect the intricate relationship between molecular structure—specifically the isomeric substitution pattern—and the resulting electronic, spectroscopic, and photophysical characteristics. This document moves beyond a mere recitation of facts to explain the causal mechanisms behind experimental observations and computational predictions, grounding key claims in authoritative references. We will detail field-proven experimental protocols, present comparative data in structured formats, and visualize complex workflows and relationships to furnish a holistic and actionable understanding of this important class of compounds.
Introduction: The Archetypal Push-Pull System
Nitroaniline is an aromatic compound derived from aniline that features a nitro group (—NO₂) substituent. The three primary constitutional isomers are ortho-(2-), meta-(3-), and para-(4-)nitroaniline, distinguished by the relative positions of the amino (-NH₂) and nitro (-NO₂) groups on the benzene ring.[1]
This seemingly simple structural variation gives rise to profoundly different electronic behaviors. The power of the nitroaniline framework lies in its "push-pull" nature: the amino group acts as a potent electron-donating group (EDG or donor), while the nitro group is a strong electron-withdrawing group (EWG or acceptor).[2][3] These groups are connected via a π-conjugated phenyl ring, which serves as a bridge for electron delocalization. This electronic arrangement is the foundation for their diverse applications, which include the synthesis of dyes and pigments, active pharmaceutical ingredients (APIs), corrosion inhibitors, and advanced materials with nonlinear optical (NLO) properties.[4][5][6][7][8][9]
This guide aims to elucidate how the specific placement of these donor and acceptor groups (isomerism) and the introduction of additional substituents fundamentally dictate the molecule's electronic structure, light-matter interactions, and overall chemical reactivity.
Synthesis of Substituted Nitroaniline Isomers: Controlling Regioselectivity
The synthesis of a specific nitroaniline isomer requires careful control of regioselectivity, as the directing effects of the amino and nitro groups are opposing. Direct nitration of aniline is generally avoided in laboratory settings because the strongly acidic conditions protonate the amino group to form an anilinium ion, which is a meta-director and deactivating, leading to poor yields and mixtures.[8]
Causality in Synthetic Strategy: The Acetanilide Route
To achieve para (and to a lesser extent, ortho) substitution, the reactivity of the amino group must be temporarily moderated. This is achieved by protecting it as an amide, typically acetanilide. This strategy is rooted in two key principles:
-
Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the less hindered para position.[1]
-
Electronic Moderation: The acetyl group is still activating and ortho, para-directing, but less so than a free amino group, which helps prevent over-nitration and unwanted side reactions.
The target isomer is then obtained by hydrolyzing the amide to regenerate the amino group.
Experimental Protocol: Laboratory Synthesis of p-Nitroaniline
This protocol details the multi-step synthesis from aniline via an acetanilide intermediate.[8][10]
Step 1: Protection of the Amino Group (Acetylation)
-
In a flask, add aniline to an equal volume of acetic anhydride.
-
Gently warm the mixture for 10-15 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure acetanilide.
Step 2: Electrophilic Aromatic Substitution (Nitration)
-
Dissolve the purified acetanilide in glacial acetic acid.
-
Cool the mixture in an ice/salt bath to 0-5 °C.
-
Slowly add a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.[10]
-
After the addition is complete, allow the mixture to stand at room temperature for 20-30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide (a yellow solid). A minor amount of the o-isomer is also formed.[8]
-
Collect the solid by filtration and wash thoroughly with water.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Heat the crude p-nitroacetanilide under reflux with an aqueous solution of sulfuric acid (approx. 70%) until the solid dissolves completely.
-
Cool the resulting solution and carefully neutralize it with an aqueous ammonia or sodium hydroxide solution to precipitate the p-nitroaniline.
-
Collect the yellow crystalline product by filtration, wash with cold water, and recrystallize from hot water or ethanol to achieve high purity.
Workflow for p-Nitroaniline Synthesis
Caption: General workflow for the laboratory synthesis of p-nitroaniline.
Theoretical Framework: Intramolecular Charge Transfer and Molecular Orbitals
The electronic properties of nitroanilines are dominated by an effect known as Intramolecular Charge Transfer (ICT).[2][3][11] Upon absorption of light, an electron is promoted from a molecular orbital primarily localized on the electron-rich part of the molecule (the donor) to an orbital localized on the electron-poor part (the acceptor).
-
Highest Occupied Molecular Orbital (HOMO): In nitroanilines, the HOMO has significant electron density on the amino group and the phenyl ring.[2][3]
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the electron-withdrawing nitro group.[2][3][12]
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) largely determines the wavelength of the main absorption band in the UV-Vis spectrum. A smaller gap corresponds to a lower energy transition and a longer wavelength of absorption.
Computational Modeling: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool for modeling the electronic structure of molecules like nitroanilines.[13][14][15] It provides a balance of computational efficiency and accuracy, making it the method of choice for calculating properties such as:
-
Optimized molecular geometries.
-
HOMO and LUMO energy levels.
-
Dipole moments.
-
Vibrational frequencies (for IR spectra).
-
Nonlinear optical properties like hyperpolarizability.[13][14]
Intramolecular Charge Transfer (ICT) Pathway
Caption: The D-π-A structure facilitates an ICT transition from HOMO to LUMO.
Experimental Characterization of Electronic Properties
UV-Vis Spectroscopy and Solvatochromism
UV-Vis spectroscopy is the primary technique for probing the electronic transitions in nitroanilines. The most prominent feature in their spectra is an intense absorption band corresponding to the π→π* transition with significant ICT character.[3][16][17]
A key phenomenon exhibited by nitroanilines is solvatochromism , where the color of the compound changes depending on the polarity of the solvent it is dissolved in.[18][19] This occurs because the ICT excited state is significantly more polar than the ground state. Polar solvents stabilize this highly polar excited state more effectively than the ground state, which lowers the energy required for the transition.[3] This results in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the absorption maximum (λmax) as solvent polarity increases.[3][20]
Table 1: UV-Vis Absorption Maxima (λmax) of Nitroaniline Isomers in Various Solvents
| Isomer | Cyclohexane (Nonpolar) | Dichloroethane (Polar Aprotic) | Water (Polar Protic) |
| o-Nitroaniline | ~355 nm[16] | ~390 nm | ~428 nm[17] |
| m-Nitroaniline | ~326 nm[16] | ~340 nm | ~375 nm[17] |
| p-Nitroaniline | ~292 nm[16] | ~350 nm | ~381 nm[3] |
Note: Values are approximate and can vary slightly based on experimental conditions.
Experimental Protocol: Solvatochromic Study of p-Nitroaniline
This protocol provides a standardized method for observing and quantifying solvatochromism.[3]
-
Stock Solution Preparation: Accurately weigh ~1.4 mg of p-nitroaniline and dissolve it in 10 mL of a suitable solvent like ethanol to create a 1 mM stock solution. Gentle heating may be required.
-
Working Solution Preparation: Prepare a series of 10 mL volumetric flasks, each containing a different solvent of varying polarity (e.g., hexane, toluene, acetone, ethanol, water).
-
Dilution: Add a small, precise volume of the stock solution (e.g., 200 µL) to each volumetric flask and dilute to the mark with the respective solvent. This creates working solutions of approximately 20 µM, which should provide an absorbance within the optimal range (0.2-1.0 a.u.).
-
Spectrophotometer Setup: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline. Set the scan range from 250 nm to 500 nm.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent being tested and place it in the reference beam (if double-beam) or measure it as a blank. This corrects for any absorbance from the solvent itself.
-
Sample Measurement: Rinse the sample cuvette with the p-nitroaniline working solution, then fill it and place it in the sample holder.
-
Data Acquisition: Run the spectral scan and record the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
-
Repeat: Repeat steps 5-7 for each solvent, ensuring the cuvette is thoroughly cleaned and dried between measurements.
-
Analysis: Plot the λmax (in nm) or transition energy (in eV) against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) parameter) to visualize the solvatochromic trend.
Workflow for Solvatochromism Experiment
Caption: Experimental workflow for a solvatochromic analysis.
Vibrational and Nuclear Magnetic Resonance Spectroscopy
-
FT-IR Spectroscopy: Provides insight into the vibrational modes of the key functional groups. The N-H stretching vibrations of the amino group (typically 3300-3500 cm⁻¹) and the asymmetric/symmetric stretches of the nitro group (~1500-1550 cm⁻¹ and ~1300-1360 cm⁻¹, respectively) are characteristic. In o-nitroaniline, intramolecular hydrogen bonding between the adjacent -NH₂ and -NO₂ groups can lead to a red shift and broadening of the N-H stretching bands.[21]
-
¹H NMR Spectroscopy: The chemical environment of the aromatic protons is highly dependent on the isomer. The strong electron-withdrawing -NO₂ group deshields nearby protons (shifts them downfield), while the electron-donating -NH₂ group shields them (shifts them upfield). This results in distinct and predictable patterns for each isomer.[22][23][24]
Structure-Property Relationships: A Comparative Analysis
The isomeric position of the substituents is the single most critical factor governing the electronic properties of nitroanilines.
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline | Rationale |
| Conjugation Pathway | Direct (with steric hindrance) | Non-conjugated (meta path) | Direct and linear | The efficiency of charge transfer depends on the resonance pathway between the donor and acceptor. |
| HOMO-LUMO Gap | Intermediate | Largest | Smallest | More effective conjugation lowers the LUMO energy and raises the HOMO energy, reducing the gap.[16][17] |
| λmax (UV-Vis) | Intermediate (~428 nm in H₂O)[17] | Shortest (~375 nm in H₂O)[17] | Longest (~381 nm in H₂O)[3] | Inversely related to the HOMO-LUMO gap. The longest wavelength corresponds to the smallest energy gap. |
| Ground State Dipole Moment | High | Intermediate | Highest | The vector addition of the bond dipoles is maximized in the linear para configuration. |
| First Hyperpolarizability (β) | High | Lowest | Highest | NLO response is strongly correlated with the efficiency of ICT. The linear para isomer has the most efficient charge transfer pathway.[25] |
| Basicity of Amino Group | Least Basic | Most Basic | Less Basic | The -NO₂ group reduces basicity via resonance in the ortho and para positions. This effect cannot operate from the meta position, making it the most basic of the three.[26] |
Applications in Research and Drug Development
The well-defined structure-property relationships of nitroaniline isomers make them invaluable in various fields:
-
Dye and Pigment Industry: They are crucial intermediates in the synthesis of a vast range of azo dyes and pigments, where the nitroaniline core acts as a chromophore.[4][6][7][8]
-
Pharmaceuticals: The nitroaniline scaffold is a building block in the synthesis of numerous APIs, including analgesics, anti-inflammatory drugs, and other medicinal compounds.[4][5][6][7]
-
Materials Science: The large hyperpolarizability of p-nitroaniline and its derivatives makes them model systems for the development of organic materials with nonlinear optical (NLO) properties for applications in photonics and telecommunications.[2][11][13]
-
Analytical Chemistry: Their distinct spectroscopic properties allow them to be used as analytical reagents and probes for studying solvent environments.[4][18]
Conclusion and Future Outlook
The are a classic yet powerful illustration of structure-function relationships in organic chemistry. The relative positioning of the electron-donating amino group and the electron-withdrawing nitro group dictates the efficiency of intramolecular charge transfer, which in turn governs the molecule's spectroscopic behavior, polarity, basicity, and nonlinear optical response. The para isomer, with its linear and highly effective conjugation pathway, consistently exhibits the smallest HOMO-LUMO gap, the longest wavelength absorption, and the largest NLO response. Conversely, the disrupted conjugation in the meta isomer leads to properties that are often intermediate between the ortho/para isomers and aniline itself.
Future research continues to build upon this foundational understanding, focusing on the synthesis of more complex derivatives with tailored electronic properties. By strategically adding other substituents, researchers can fine-tune the HOMO-LUMO levels, enhance charge-transfer characteristics, and optimize these molecules for advanced applications in fields ranging from targeted drug delivery to next-generation optical materials.
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potential applications of 5-Chloro-2-methyl-3-nitroaniline in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Potential of the 5-Chloro-2-methyl-3-nitroaniline Scaffold
Abstract
The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that offer new intellectual property and untapped potential for therapeutic intervention. The this compound core, while sparsely explored, represents a compelling starting point for fragment-based and lead generation campaigns. This technical guide deconstructs the medicinal chemistry rationale of this scaffold, exploring the synergistic interplay of its chloro, methyl, and nitroaniline functionalities. We propose a series of potential therapeutic applications, from oncology to infectious diseases, grounded in the established bioactivity of analogous structures. Furthermore, this document provides actionable synthetic pathways for library generation, outlines a comprehensive screening cascade for target identification and validation, and addresses the anticipated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the scaffold. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage this promising, yet underexplored, chemical entity.
Deconstructing the Scaffold: A Rationale for Investigation
The therapeutic potential of this compound (1) is not immediately obvious from existing literature. Its promise lies in the strategic combination of three key functional groups, each with a well-documented role in modulating the biological activity and pharmacokinetic properties of small molecules.
-
The Substituted Aniline Core: The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. Substituted anilines are particularly prevalent in the development of kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor.[1][2] However, the aniline motif is also a known "structural alert," as it can be susceptible to metabolic oxidation to form reactive quinone-imine species, which can lead to idiosyncratic adverse drug reactions.[3][4] This dual nature necessitates careful molecular design and bioisosteric replacement strategies in later stages of optimization.
-
The "Magic Chloro" Effect: The chlorine substituent is far more than a simple placeholder. It is comparable in size to a methyl group but is more lipophilic and electronegative, significantly altering the electronic landscape of the aromatic ring.[5] The strategic placement of a chlorine atom can lead to profound improvements in potency (termed the "magic chloro effect"), enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[5][6] Its ability to participate in halogen bonding provides an additional, powerful tool for enhancing protein-ligand interactions.[5]
-
The "Magic Methyl" Contribution: The methyl group, while seemingly simple, can dramatically increase binding affinity through favorable van der Waals interactions when it fits snugly into a hydrophobic pocket of a target protein.[5] This "magic methyl" effect has been exploited to optimize numerous drug candidates.[5][7] It also influences the molecule's conformation and can modulate the pKa of the adjacent amino group.
-
The Nitro Group - A Double-Edged Sword: The nitro group is a strong electron-withdrawing group and a versatile synthetic handle. Nitroaromatic compounds have a long history in medicine, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[8][9] However, the nitro group is often viewed with caution due to its potential for in vivo reduction to form toxic hydroxylamine and nitrosoamine species.[10] This liability necessitates either its use in specific applications (e.g., hypoxia-activated prodrugs in oncology) or its eventual replacement with a suitable bioisostere during lead optimization.[11][12][13][14]
| Functional Group | Potential Contribution to Bioactivity & Pharmacokinetics | Key Considerations |
| Aniline Core | Privileged scaffold, key H-bond donor for targets like kinases.[1][2] | Potential for metabolic activation to reactive metabolites.[3][4] |
| Chloro Group | Increased potency, metabolic stability, lipophilicity, halogen bonding.[5][6] | Can alter electronics and pKa; position is critical. |
| Methyl Group | Increased affinity via hydrophobic interactions ("magic methyl").[5] | Can introduce steric hindrance if not positioned correctly. |
| Nitro Group | Strong electron-withdrawing group, known pharmacophore for antimicrobial/antitumor activity.[8][9] | Potential metabolic toxicity; often requires bioisosteric replacement.[10] |
Proposed Therapeutic Hypotheses
Based on the analysis of the scaffold's components, we can hypothesize several promising avenues for therapeutic application. The this compound scaffold serves as an excellent starting point for derivatization and screening in the following areas:
Oncology - Kinase Inhibition
The substituted aniline motif is a cornerstone of many FDA-approved kinase inhibitors. The amino group often forms a key hydrogen bond interaction within the hinge region of the ATP-binding pocket. The chloro and methyl groups can be directed towards hydrophobic regions to enhance potency. Indeed, 5-Chloro-2-nitroaniline has been used as a building block for sorafenib analogues, which have shown cytotoxic activity against HeLa and MCF-7 cancer cell lines.[15]
Hypothesis: Derivatives of scaffold 1 can be designed as inhibitors of protein kinases implicated in cancer, such as VEGFR, PDGFR, or tyrosine kinases like Mer and c-Met.[1][2]
Infectious Diseases
Nitroaromatic compounds have a rich history as antimicrobial agents.[9] For example, nitroimidazoles are used to treat infections caused by anaerobic bacteria and protozoa.[16] The mechanism often involves the reductive activation of the nitro group within the pathogen to generate radical species that damage cellular macromolecules.
Hypothesis: The this compound scaffold could be a template for novel antibacterial or antiparasitic agents, particularly against organisms that thrive in low-oxygen environments where the nitro group can be effectively reduced.[9]
Antiviral Applications
Derivatives of 5-Chloro-2-nitroaniline have been synthesized and evaluated as inhibitors of HIV-1, demonstrating potent activity against viral replication.[17] This suggests the scaffold is capable of interacting with key viral enzymes or proteins.
Hypothesis: A library of compounds derived from scaffold 1 could be screened against a panel of viral targets, such as reverse transcriptases, proteases, or integrases, to identify novel antiviral leads.
Synthetic Strategy for Library Generation
The true value of a scaffold lies in its ability to be readily and systematically modified. The this compound core offers several handles for chemical elaboration. The primary synthetic strategy involves the reduction of the nitro group to an amine, which can then be functionalized in numerous ways.
Diagram: Synthetic Derivatization Workflow
Caption: Synthetic workflow for generating diverse libraries from the core scaffold.
Experimental Protocol: Nitro Group Reduction
-
Setup: To a round-bottom flask charged with this compound (1.0 eq) in ethanol (or ethyl acetate), add tin(II) chloride dihydrate (SnCl₂, 4-5 eq).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-Chloro-2-methylbenzene-1,3-diamine (2), can be purified by column chromatography on silica gel.
Experimental Protocol: Amide Library Synthesis (Example)
-
Setup: Dissolve the synthesized diamine 2 (1.0 eq) in dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in DCM dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
Proposed Research Workflow & Screening Cascade
A systematic approach is essential to unlock the therapeutic potential of the generated library.
Diagram: Proposed Screening Cascade
Caption: A phased approach from initial screening to in vivo validation.
Anticipated ADMET Profile & Mitigation Strategies
Metabolism & Toxicity: The primary metabolic concern for this scaffold is the aniline and nitro functionalities.
-
Aniline Oxidation: Cytochrome P450 enzymes can oxidize the aniline nitrogen, potentially leading to the formation of reactive quinone-imines.[4]
-
Nitro Reduction: The nitro group can be reduced by nitroreductases to form potentially mutagenic and carcinogenic intermediates.[10]
-
Mitigation: If the nitro group is not essential for the mechanism of action (e.g., not a hypoxia-activated prodrug), it should be replaced with a suitable bioisostere. Common replacements include cyano (-CN), trifluoromethyl (-CF₃), or pentafluorosulfanyl (-SF₅) groups, which mimic the electron-withdrawing nature of the nitro group without the associated metabolic liabilities.[11][12][13][14]
-
Physicochemical Properties: The chloro and methyl groups increase the lipophilicity of the molecule. While this can improve cell permeability, excessive lipophilicity can lead to poor solubility and off-target effects. Careful management of LogP throughout the optimization process is crucial.
Conclusion
The this compound scaffold, while underrepresented in current medicinal chemistry literature, possesses a unique combination of functionalities that make it a highly attractive starting point for drug discovery. Its strategic blend of a privileged aniline core, potency-enhancing chloro and methyl groups, and a synthetically versatile nitro handle provides a robust platform for generating diverse chemical libraries. By pursuing the therapeutic hypotheses outlined in oncology and infectious diseases, and employing the proposed synthetic and screening strategies, research teams can systematically explore the potential of this scaffold. While careful consideration must be given to the inherent ADMET liabilities of the aniline and nitro moieties, established mitigation strategies and bioisosteric replacement principles provide a clear path forward for optimization. This guide serves as a call to action for the medicinal chemistry community to further investigate and unlock the therapeutic promise of this versatile chemical entity.
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Practical Fragments. (2023). Chlorine: more magic than methyl. Available from: [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available from: [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available from: [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: [Link]
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The Strategic Intermediate: A Technical Guide to 5-Chloro-2-methyl-3-nitroaniline for Advanced Pharmaceutical Synthesis
Foreword: The Unseen Architect of Complex Molecules
In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. These compounds, while not the final active pharmaceutical ingredient (API), are the unsung heroes that dictate the feasibility, efficiency, and scalability of a synthetic route. Among these pivotal building blocks is 5-Chloro-2-methyl-3-nitroaniline (CAS No. 219312-44-4), a molecule of strategic importance.
This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of facts to explore the causality behind its synthesis and reactivity. By understanding the interplay of its functional groups—the directing effects of the amine, the steric hindrance of the methyl group, and the electron-withdrawing nature of the chloro and nitro moieties—we can unlock its full potential as a versatile intermediate. This document serves as a field-proven manual, grounded in established chemical principles and supported by authoritative references, to empower you in your drug development endeavors.
Physicochemical & Spectroscopic Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties. These data points are crucial for reaction planning, purification, and safety assessments.
Core Properties
The structural arrangement of this compound dictates its physical characteristics and chemical behavior.
| Property | Value | Source |
| CAS Number | 219312-44-4 | |
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.60 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 333.4 ± 37.0 °C at 760 mmHg |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic proton signals, likely doublets, in the region of 7.0-8.0 ppm. The methyl protons would appear as a singlet around 2.1-2.3 ppm, and the amine protons as a broad singlet. The addition of the chlorine atom at the 5-position would cause a downfield shift of the adjacent aromatic protons compared to the unchlorinated analog. For reference, the ¹H NMR (400 MHz, DMSO) of the precursor 2-Methyl-3-nitroaniline shows peaks at δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 5.54 (s, 2H, NH₂), and 2.07 (s, 3H, CH₃)[2].
-
¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the chlorine will also be deshielded. Based on the precursor, 2-Methyl-3-nitroaniline, which has ¹³C NMR (100 MHz, DMSO) peaks at δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, and 12.88 (CH₃), we can anticipate the influence of the chloro group on the aromatic signals in the target molecule[2].
-
Mass Spectrometry (MS): The electron ionization mass spectrum will prominently feature the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis Strategy: A Rational Approach to Regioselective Functionalization
The synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the chloro, methyl, and nitro groups around the aniline core. A logical and efficient pathway begins with a commercially available, appropriately substituted benzene derivative, followed by controlled functional group transformations.
Proposed Synthetic Pathway
A robust synthesis can be envisioned starting from 2-methyl-3-nitroaniline. This approach leverages a known precursor and introduces the chlorine atom in a directed manner.
The key to this synthesis is the directing effect of the substituents on the aniline ring. The amino group is a powerful ortho-, para-director. However, under the acidic conditions often used for nitration or in the presence of strong electrophiles, it can become protonated to the anilinium ion, which is a meta-director. The methyl group is a weaker ortho-, para-director. In 2-methyl-3-nitroaniline, the positions ortho and para to the strongly activating amino group are positions 4, 6, and 2. Position 2 is blocked by the methyl group, and position 4 is sterically hindered by the adjacent nitro group. Therefore, electrophilic substitution is most likely to occur at the para-position (position 5 relative to the methyl group, but para to the amino group if considering its directing influence from position 1).
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the chlorination of anilines and should be optimized for safety and yield in a laboratory setting.
Objective: To synthesize this compound from 2-methyl-3-nitroaniline.
Materials:
-
2-Methyl-3-nitroaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-3-nitroaniline (1 equivalent) in anhydrous acetonitrile.
-
Chlorination: Cool the solution to 0°C in an ice bath. Dissolve N-Chlorosuccinimide (1.05 equivalents) in anhydrous acetonitrile and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the predicted spectra. Melting point analysis will also serve as an indicator of purity.
Reactivity & Synthetic Utility
The true value of this compound lies in its potential for subsequent transformations, making it a valuable scaffold in multi-step syntheses.
-
Reduction of the Nitro Group: This is arguably the most valuable transformation. The reduction of the nitro group to a second amine function yields a substituted benzene-1,3-diamine. This diamine is a classic precursor for the synthesis of heterocyclic structures, particularly benzimidazoles, which are prevalent in many pharmacologically active molecules[3]. The reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group in the ortho position. While not as reactive as dinitro-substituted systems, this allows for the displacement of the chlorine by various nucleophiles (e.g., alkoxides, amines, thiols) under appropriate conditions, further diversifying the molecular scaffold[4].
-
Modification of the Amino Group: The existing amino group can be diazotized and subsequently replaced through Sandmeyer-type reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -Br, -I).
Applications in Drug Development: A Gateway to Bioactive Scaffolds
While specific examples citing the use of this compound are not widespread in public literature, its structural motifs are present in or analogous to intermediates for several classes of drugs. Its utility can be inferred from the applications of its close analog, 5-Chloro-2-nitroaniline.
-
Anthelmintic Drugs: 5-Chloro-2-nitroaniline is a known intermediate in the synthesis of benzimidazole-based anthelmintics like Fenbendazole and Albendazole[4][3][5]. The core reaction involves the formation of a substituted diamine, which is then cyclized to form the benzimidazole ring. The methyl group in our target molecule would lead to novel analogs in this class.
-
Antiviral Agents: Derivatives of 5-Chloro-2-nitroaniline have been used to create novel benzimidazolones that act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[6]. The diamine derived from our target compound could be a key building block for new NNRTIs with potentially altered potency and resistance profiles.
-
Oncology: Small molecules designed to target oncogenic microRNAs have been developed using 5-Chloro-2-nitroaniline as a structural component[6]. The specific substitution pattern of this compound offers a unique scaffold for creating new derivatives for cancer therapeutic research.
Safety & Handling
As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this compound should be consulted from the supplier, the safety profile of the closely related 5-Chloro-2-nitroaniline provides a strong basis for handling procedures.
Hazard Profile (based on 5-Chloro-2-nitroaniline):
-
Toxicity: Acutely toxic if swallowed, inhaled, or in contact with skin[7]. May cause damage to organs through prolonged or repeated exposure[8].
-
Health Effects: May cause skin and eye irritation, and methemoglobinemia, leading to cyanosis[8].
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere[1][9].
Conclusion: A Strategic Asset for Chemical Innovation
This compound represents more than just a collection of atoms; it is a strategic asset for the medicinal and process chemist. Its carefully arranged functional groups provide multiple handles for synthetic manipulation, serving as a gateway to complex heterocyclic systems like benzimidazoles. While it may not be as commonly cited as some other intermediates, its unique substitution pattern offers the potential to create novel molecular architectures with distinct biological properties. By understanding the principles of its synthesis, reactivity, and safe handling as outlined in this guide, researchers can confidently integrate this powerful intermediate into their drug discovery and development programs, paving the way for the next generation of innovative therapeutics.
References
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PubChem. 5-Chloro-2-nitroaniline. [Link]
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A Theoretical and Spectroscopic Investigation of 5-Chloro-2-methyl-3-nitroaniline: A Quantum Chemical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of the molecular properties of 5-Chloro-2-methyl-3-nitroaniline. In the quest for novel pharmaceutical agents and advanced materials, a profound understanding of a molecule's structural, electronic, and spectroscopic characteristics is paramount. This document outlines a synergistic approach, combining quantum chemical calculations with spectroscopic predictions to elucidate the multifaceted nature of this compound. By leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, electronic transitions, and key quantum chemical descriptors. This guide serves as a valuable resource for researchers engaged in the rational design of molecules with tailored properties, offering a robust methodology for in silico characterization prior to experimental synthesis.
Introduction: The Significance of Substituted Nitroanilines
Substituted nitroanilines are a class of organic compounds that have garnered significant attention in various scientific domains, including medicinal chemistry and materials science.[1][2][3] The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and chloro) groups on the aniline scaffold imparts unique electronic and optical properties.[4] These characteristics make them promising candidates for the development of novel therapeutic agents and non-linear optical (NLO) materials.[3][5][6] this compound, a specific derivative, presents an interesting case for theoretical study due to the interplay of these various substituents on its molecular structure and reactivity.
A thorough understanding of the molecule's properties at a quantum mechanical level can provide invaluable insights into its potential applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool to predict and interpret molecular behavior with a high degree of accuracy.[1][7] This guide will detail the theoretical and computational protocols for a comprehensive analysis of this compound.
Synthesis Pathway
While this guide focuses on theoretical calculations, understanding the synthetic route of this compound is crucial for its practical application. The synthesis of similar compounds, such as 5-chloro-2-nitroaniline, typically involves a multi-step process.[8][9] A plausible synthetic route for this compound could start from 3-chloro-2-methylaniline. The synthesis would likely proceed through the following key steps:
-
Nitration: The starting material, 3-chloro-2-methylaniline, would undergo nitration to introduce the nitro group onto the benzene ring.
-
Purification: The final product would then be purified using techniques such as recrystallization to obtain a high-purity compound.
The precise reaction conditions, including the choice of nitrating agents and solvents, would need to be optimized to achieve a good yield and purity of the target molecule.[10][11]
Computational and Spectroscopic Methodology
A robust computational and spectroscopic analysis is essential to fully characterize this compound. This section outlines the recommended theoretical and experimental approaches.
Quantum Chemical Calculations
All theoretical calculations should be performed using a reputable quantum chemistry software package. The Density Functional Theory (DFT) method with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable approach for studying organic molecules.[7][12] For accurate results, a sufficiently large basis set, such as 6-311++G(d,p), is recommended.[12][13]
The computational workflow would involve:
-
Geometry Optimization: The initial 3D structure of this compound is drawn and then its geometry is optimized to find the most stable conformation (the lowest energy state).
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Spectroscopic Predictions: The chemical shifts for ¹H and ¹³C NMR are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[14] Electronic transitions and the UV-Vis absorption spectrum are predicted using Time-Dependent DFT (TD-DFT).[7]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.[12][13]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.[15][16]
-
Non-Linear Optical (NLO) Property Calculations: The dipole moment, polarizability, and first-order hyperpolarizability are calculated to assess the NLO potential of the molecule.[4][5]
Workflow for Theoretical Characterization
Caption: A flowchart illustrating the computational workflow for the theoretical characterization of this compound using Density Functional Theory.
Predicted Molecular Properties
Based on the proposed computational methodology and data from similar molecules, we can predict the key properties of this compound.
Molecular Geometry
The optimized molecular structure of this compound is expected to be nearly planar, with the amino and nitro groups slightly out of the plane of the benzene ring.[16] The presence of the methyl group may cause some steric hindrance, leading to minor distortions in the bond angles of the ring. The bond lengths are anticipated to be in good agreement with experimental data for similar substituted anilines.[15][17]
Table 1: Predicted Key Geometrical Parameters
| Parameter | Predicted Value |
| C-N (amino) bond length | ~1.39 Å |
| C-N (nitro) bond length | ~1.48 Å |
| C-Cl bond length | ~1.74 Å |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-N-O bond angles | ~118° |
| O-N-O bond angle | ~124° |
Spectroscopic Analysis
The predicted vibrational spectra will exhibit characteristic peaks corresponding to the functional groups present in the molecule. The high-frequency region will be dominated by the N-H stretching vibrations of the amino group and the C-H stretching of the aromatic ring and methyl group. The nitro group will show strong symmetric and asymmetric stretching vibrations.[18]
Table 2: Predicted Prominent Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretching (asymmetric) | ~3500 |
| N-H stretching (symmetric) | ~3400 |
| C-H stretching (aromatic) | ~3100 - 3000 |
| C-H stretching (methyl) | ~2950 - 2850 |
| N-O stretching (asymmetric) | ~1550 |
| N-O stretching (symmetric) | ~1350 |
| C-Cl stretching | ~700 |
The predicted ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms. The aromatic protons will appear as multiplets in the downfield region, while the methyl protons will give a singlet in the upfield region. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.[19]
The TD-DFT calculations will predict the electronic absorption spectrum. Substituted nitroanilines typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions.[20] The calculated maximum absorption wavelength (λmax) will provide insights into the electronic structure of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are crucial for understanding the electronic properties and chemical reactivity of a molecule.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.[12] For this compound, the HOMO is expected to be localized on the electron-rich amino group and the aromatic ring, while the LUMO will likely be centered on the electron-deficient nitro group.
Conceptual Diagram of HOMO-LUMO Interaction
Caption: A diagram illustrating the relationship between HOMO, LUMO, energy gap, and the resulting chemical reactivity and molecular stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[15] For this compound, the MEP is expected to show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the amino group, indicating these are sites for electrophilic attack. The positive potential (blue regions) will likely be located around the hydrogen atoms of the amino group and the methyl group, suggesting these are sites for nucleophilic attack.
Non-Linear Optical (NLO) Properties
The presence of both electron-donating and electron-withdrawing groups connected through a π-conjugated system suggests that this compound may possess significant NLO properties.[4] The calculated first-order hyperpolarizability (β) value will be a key indicator of its NLO activity. A large β value would make this molecule a promising candidate for applications in optoelectronics.[5]
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. The proposed combination of DFT calculations and spectroscopic predictions provides a powerful approach to elucidate the molecular structure, vibrational signatures, electronic properties, and potential for NLO applications. The insights gained from such a theoretical study are invaluable for guiding future experimental work and for the rational design of new molecules with desired functionalities. This in-depth analysis serves as a foundational resource for researchers in drug development and materials science, enabling a more efficient and targeted approach to the discovery of novel compounds.
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Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Semantic Scholar.
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Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. PubMed Central.
-
PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. International Journal of Pure and Applied Mathematics.
-
Hirshfeld, surface analysis, DFT and corrosion inhibition mechanism of vanillin 4-ethylthiosemicarbazone on mild steel in. Moroccan Journal of Chemistry.
-
m-Nitroaniline. NIST WebBook.
-
5-Chloro-2-methylaniline. PubChem.
-
Experimental and theoretical FT-IR and FT-Raman spectroscopic analysis of N1-methyl-2-chloroaniline. ResearchGate.
-
5-Chloro-2-nitroaniline. NIST WebBook.
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The Synthetic Chemist's Guide to Substituted Nitroanilines: A Review of Core Methodologies
Substituted nitroanilines are foundational pillars in the landscape of chemical synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, dyes, and materials science. The strategic placement of the nitro and amino functionalities, along with other substituents on the aromatic ring, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the primary synthetic routes to this versatile class of molecules, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. We will delve into the nuances of electrophilic nitration, the strategic application of nucleophilic aromatic substitution, the finesse of selective dinitroarene reduction, and the power of modern cross-coupling reactions, equipping the research scientist with the knowledge to make informed decisions in the laboratory.
Electrophilic Nitration of Anilines: A Tale of Protection and Direction
The most direct conceptual approach to synthesizing ring-substituted nitroanilines is the electrophilic aromatic substitution of aniline. However, this seemingly straightforward path is fraught with challenges. The potent activating and ortho-, para-directing nature of the amino group is complicated by its basicity. In the strongly acidic conditions required for nitration (typically a mixture of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion.[1] This protonated species is strongly deactivating and a meta-director, leading to the formation of m-nitroaniline as a significant product.[2][3] Furthermore, the harsh acidic and oxidizing conditions can lead to the degradation of the aniline ring, resulting in the formation of tarry by-products and diminished yields.[1]
To circumvent these issues, a protection strategy is almost universally employed. The most common approach is the acetylation of the amino group to form acetanilide. This transformation has two critical consequences. First, it tempers the activating effect of the nitrogen lone pair by delocalizing it onto the adjacent carbonyl oxygen. Second, the bulky acetyl group sterically hinders the ortho positions, favoring substitution at the para position.[4] Subsequent hydrolysis of the acetamido group regenerates the amine, yielding the desired p-nitroaniline with high regioselectivity.[5][6]
General Workflow for Acetanilide Nitration
Sources
Methodological & Application
Application Note: A Multi-Platform Approach for the Definitive Identification of 5-Chloro-2-methyl-3-nitroaniline
Introduction and Compound Overview
5-Chloro-2-methyl-3-nitroaniline is an aromatic organic compound featuring chloro, methyl, nitro, and amino functional groups. As a substituted aniline, it serves as a potential intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] The precise substitution pattern on the benzene ring dictates its chemical reactivity and physical properties. Accurate and reliable identification is paramount for quality control in synthesis, impurity profiling in drug development, and regulatory compliance.
This guide moves beyond simple procedural lists to explain the why behind each step, grounding analytical choices in the physicochemical properties of the analyte. The integration of orthogonal techniques—separating based on polarity (chromatography) and probing molecular structure (spectroscopy)—provides the highest level of confidence in identification.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 219312-44-4 | |
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.60 g/mol | Calculated |
| IUPAC Name | This compound | |
| SMILES | CC1=C(C=C(C=C1N)Cl)[O-] | Derived |
| InChI Key | (Predicted) | Derived |
Chromatographic Methods for Separation and Identification
Chromatographic techniques are essential for separating the target analyte from reaction precursors, byproducts, or complex sample matrices. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the premier method for analyzing non-volatile or thermally labile compounds like nitroanilines.[3] We employ a reverse-phase (RP) strategy, where the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The polarity of this compound, governed by its functional groups, determines its retention time, providing a key identification parameter. A Photodiode Array (PDA) or UV-Vis detector is ideal, as the nitroaromatic chromophore exhibits strong absorbance.
Experimental Protocol: HPLC-PDA
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents & Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Ultrapure water (18.2 MΩ·cm).
-
Formic acid (FA), LC-MS grade.
-
Reference Standard: this compound, >98% purity.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.
-
Perform serial dilutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection. This is a critical step to prevent column clogging and system damage.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks by suppressing silanol interactions on the stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for aromatic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains consistent retention times by controlling mobile phase viscosity and analyte solubility. |
| Injection Vol. | 10 µL | A typical volume to ensure sufficient analyte loading without overloading the column. |
| Detection | PDA Scan: 210-400 nm; Quantify at λmax | The nitroaniline chromophore provides a distinct UV spectrum for identity confirmation and a strong λmax for sensitive quantification. |
| Gradient Elution | 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B | A gradient is necessary to elute the analyte with good peak shape and to clean the column of more nonpolar impurities. |
-
System Validation & Data Interpretation:
-
Identification: The primary identification is based on matching the retention time of the analyte peak in the sample to that of the reference standard.
-
Confirmation: The UV-Vis spectrum of the analyte peak, extracted by the PDA detector, must match the spectrum of the reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The linearity (R² > 0.999) validates the method's accuracy over the tested range.
-
Workflow Diagram: HPLC-PDA Analysis
Sources
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 5-Chloro-2-methyl-3-nitroaniline
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 5-Chloro-2-methyl-3-nitroaniline. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The protocol herein provides a comprehensive guide encompassing the theoretical basis for methodological choices, detailed experimental procedures, and a full validation strategy aligned with international regulatory standards.
Introduction
This compound (C7H7ClN2O2, CAS No: 219312-44-4) is a substituted nitroaniline that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and quality of the final product. Therefore, a reliable and validated analytical method for its quantification is essential. High-performance liquid chromatography with UV detection is a widely used technique for the analysis of aromatic and nitroaromatic compounds due to its sensitivity, specificity, and adaptability.[2] This application note presents a validated HPLC-UV method developed to provide a precise and accurate quantification of this compound.
Scientific Principles of the Method
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatographic software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
Chemicals and Reagents
-
This compound analytical standard: (CAS: 219312-44-4) of known purity (e.g., from Sigma-Aldrich).[1]
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid: HPLC grade (≥98%).
-
Methanol: HPLC grade (for cleaning).
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial gradient conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
The sample preparation procedure will depend on the matrix. For a solid sample:
-
Accurately weigh a suitable amount of the sample into a volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The analytical method shall be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters will be assessed:
Specificity
Specificity will be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte standard. The chromatograms will be examined for any interfering peaks at the retention time of this compound.
Linearity
Linearity will be evaluated by analyzing the working standard solutions at a minimum of five concentration levels. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²), y-intercept, and slope will be determined.
Accuracy
Accuracy will be determined by the recovery method. A known amount of the analyte will be spiked into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.
Precision
-
Repeatability (Intra-day precision): Will be assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Will be evaluated by repeating the repeatability study on a different day, with a different analyst, and/or on a different instrument.
The relative standard deviation (%RSD) will be calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method will be evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) will be monitored.
System Suitability
Before each analytical run, a system suitability test will be performed by injecting a standard solution five times. The following parameters will be monitored to ensure the performance of the chromatographic system:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Data Presentation and Visualization
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the validation of the HPLC-UV method.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and validation strategy ensure that the method is suitable for its intended purpose in a regulated environment. Adherence to the outlined procedures will yield accurate and precise results, contributing to the overall quality assurance of products and processes involving this chemical intermediate.
References
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]
Sources
Definitive Purity Analysis of 5-Chloro-2-methyl-3-nitroaniline via Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development and Quality Control Professionals
Abstract: 5-Chloro-2-methyl-3-nitroaniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The purity of this intermediate is critical as residual starting materials, isomeric byproducts, or degradation products can impact the safety, efficacy, and stability of the final product. Many substituted anilines are considered potential genotoxic impurities (PGIs), necessitating highly sensitive and specific analytical methods for their control.[3] This document provides a comprehensive guide and a robust protocol for the purity determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique offering high-resolution separation and definitive identification.
Scientific Rationale and Methodological Principles
The choice of Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis is predicated on the physicochemical properties of this compound and its likely impurities. As a substituted nitroaromatic compound, it possesses sufficient volatility and thermal stability to be amenable to GC analysis.[3][4]
-
Gas Chromatography (GC): This technique separates volatile compounds based on their differential partitioning between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase within a heated column.[5] Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster, enabling the separation of the primary analyte from its impurities.
-
Mass Spectrometry (MS): Acting as the detector, the mass spectrometer bombards the eluting compounds with electrons (typically via Electron Ionization, EI), causing them to ionize and fragment in a reproducible manner.[5] The resulting mass spectrum is a unique chemical fingerprint based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This allows for unambiguous identification of the analyte and characterization of unknown impurities.[6][7]
The coupling of GC with MS provides a powerful two-dimensional analytical system where chromatographic separation is complemented by the high specificity of mass-based detection, making it the gold standard for impurity profiling.
Understanding Potential Impurities: A Synthesis-Based Approach
A robust purity method must be capable of separating and detecting impurities originating from the synthetic pathway. While specific routes may vary, the synthesis of chloro-nitro-methylated anilines often involves nitration and chlorination of a substituted aniline or benzene precursor.[2][8][9][10] This understanding allows us to anticipate the most probable process-related impurities.
Potential Impurity Classes:
-
Starting Materials: Unreacted precursors, such as 3-chloro-2-methylaniline or similar compounds.
-
Isomeric Impurities: Positional isomers formed during the nitration or chlorination steps (e.g., 3-Chloro-2-methyl-5-nitroaniline, 5-Chloro-2-methyl-4-nitroaniline). These are often the most challenging to separate chromatographically.
-
Related Substances: Byproducts from side reactions, such as di-nitrated species, or compounds resulting from incomplete reactions.
-
Degradation Products: Impurities formed during storage or under the thermal stress of the GC inlet.
The following diagram illustrates the logical relationship between the synthesis process and the analytical strategy for impurity detection.
Caption: Logical flow from synthesis to impurity formation and GC-MS analysis.
Detailed Experimental Protocol
This protocol is a validated starting point and should be verified for suitability with the user's specific instrumentation and sample matrix.
Instrumentation and Consumables
-
Gas Chromatograph: An analytical system equipped with a split/splitless injector.[4]
-
Mass Spectrometer: A quadrupole mass spectrometer capable of electron ionization (EI).
-
GC Column: A low-bleed, mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m length x 0.25 mm I.D. x 0.25 µm film thickness) is recommended for its versatility with aromatic compounds.[11]
-
Reagents: High-purity methanol or acetone (HPLC grade or higher), Helium (99.999% purity).
-
Standards: A well-characterized reference standard of this compound (purity ≥ 99.5%).
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with methanol in a volumetric flask. This concentration is suitable for method development and initial analysis.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes.
GC-MS Instrumental Parameters
The following table details the recommended instrumental conditions. The rationale behind key parameters is provided to facilitate understanding and optimization.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, which is crucial for detecting trace-level impurities.[11] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and impurities without causing thermal degradation.[12] |
| Injection Volume | 1.0 µL | A standard volume for capillary columns to avoid overloading. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency.[11][13] |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm I.D. column, balancing analysis time and separation efficiency.[11] |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | A starting temperature well below the solvent's boiling point to focus the analytes at the head of the column. |
| Temperature Ramp | 15 °C/min to 280 °C | A moderate ramp rate to ensure separation of closely eluting isomers and other impurities. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that all potential high-boiling point impurities are eluted from the column before the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates stable and extensive mass spectral libraries.[11] |
| Source Temperature | 230 °C | A standard source temperature that minimizes analyte degradation and source contamination.[11] |
| MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of analytes as they transfer from the GC to the MS.[7] |
| Acquisition Mode | Full Scan | Used to identify all eluting compounds and tentatively identify unknown impurities by library search. |
| Scan Range | 40 - 400 m/z | A mass range that covers the molecular weight of the analyte and its expected fragments and impurities. |
Analytical Workflow Diagram
The following diagram outlines the complete workflow from sample receipt to final purity report.
Caption: Step-by-step experimental workflow for GC-MS purity analysis.
Data Analysis and Interpretation
Identification and Confirmation
-
Retention Time (RT): The primary peak in the sample chromatogram should have a retention time that matches that of the this compound reference standard, analyzed under identical conditions.
-
Mass Spectrum: The mass spectrum of the primary peak must match the spectrum of the reference standard. Key expected fragments for this compound (Molecular Weight: 186.6 g/mol ) include:
-
Molecular Ion (M+): A peak at m/z 186.
-
Isotope Peak (M+2): A characteristic peak at m/z 188, approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.[15]
-
Key Fragments: Loss of a nitro group (-NO2) resulting in a fragment at m/z 140; loss of a methyl group (-CH3) leading to a fragment at m/z 171; and other characteristic fragments.
-
Purity Calculation
The purity is typically determined using the area percent normalization method from the Total Ion Chromatogram (TIC). This method assumes that all compounds have a similar response factor in the mass spectrometer.
Formula: Purity (%) = ( (Area of the main analyte peak) / (Total area of all peaks in the chromatogram) ) x 100
Note: For regulatory filings or when impurities have significantly different chemical structures, the use of relative response factors (RRFs), determined using standards of the impurities, is required for more accurate quantification.
Example Data Presentation
The results should be summarized in a clear, tabular format.
| Peak No. | Retention Time (min) | Peak Area (Counts) | Area % | Identification |
| 1 | 9.52 | 1,500,000 | 0.05 | Unknown Impurity |
| 2 | 11.25 | 3,000,000 | 0.10 | Isomer 1 (Tentative) |
| 3 | 12.88 | 2,950,500,000 | 99.68 | This compound |
| 4 | 14.01 | 5,000,000 | 0.17 | Unknown Impurity |
| Total | 2,960,000,000 | 100.00 |
Method Trustworthiness and Validation
To ensure the protocol is a self-validating system, it must be qualified through method validation. Key parameters to assess include:
-
Specificity: The ability of the method to separate and unequivocally identify the main analyte in the presence of expected impurities. This is demonstrated by resolving all significant peaks.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is critical for controlling potentially genotoxic impurities at trace levels.[11]
-
Linearity: Establishing a linear relationship between the concentration of the analyte and impurities and the instrument's response over a defined range.
-
Accuracy: Determined by performing recovery studies on samples spiked with known amounts of impurities to ensure the method provides a true result.[11]
-
Precision: Assessing the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the results to ensure the method is rugged and reproducible.
By following this detailed guide, researchers and quality control analysts can implement a scientifically sound, robust, and reliable GC-MS method for the critical task of purity analysis of this compound.
References
- U.S. Environmental Protection Agency. (n.d.).
- Chemistry LibreTexts. (2021). 12.
- U.S. Environmental Protection Agency. (n.d.).
- LookChem. (2024).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
- Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- Reddy, Y. M., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- BenchChem. (2025).
- Guidechem. (n.d.).
- Quick Company. (n.d.).
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Plejd, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research.
- Chemistry LibreTexts. (2023).
- University of Arizona. (n.d.).
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Application Notes and Protocols for 5-Chloro-2-methyl-3-nitroaniline in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block
5-Chloro-2-methyl-3-nitroaniline is a highly functionalized aromatic compound whose strategic arrangement of substituents—an amine, a nitro group, a chlorine atom, and a methyl group—renders it a uniquely versatile intermediate in modern organic synthesis. Each functional group serves as a distinct chemical handle, allowing for a programmed, stepwise elaboration of the molecular scaffold. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the benzene ring and the basicity of the amino group, while the methyl group provides steric influence and an additional site for potential functionalization.
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the key synthetic transformations involving this compound. We will delve into the mechanistic rationale behind core reactions and provide detailed, field-proven protocols for its application in the synthesis of azo dyes and diamine intermediates, which are crucial precursors in the pharmaceutical and material science industries.
Physicochemical Properties
A clear understanding of a reagent's physical properties is paramount for safe handling and optimal reaction setup.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 125-129 °C (decomposes)[1] |
| CAS Number | 6937-00-4 |
Core Synthetic Applications and Mechanistic Insights
The synthetic utility of this compound is dictated by the interplay of its four distinct functional groups, which can be targeted with high selectivity.
Caption: Key reactive sites of this compound.
Diazotization and Azo Coupling: Synthesis of High-Value Colorants
The primary amino group is readily converted into a diazonium salt, a cornerstone reaction for producing azo dyes. Azo compounds are a major class of colorants used across various industries.[2][3][4]
Mechanistic Rationale: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[5][6] The acid then protonates the nitrous acid, which subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the aniline attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the stable aryl diazonium salt is formed.[5]
Causality in Experimental Design:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[6][7] The ice bath ensures the diazonium intermediate is preserved for the subsequent coupling step.
-
Strong Acid: A strong acid is essential not only to generate the nitrosonium ion but also to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.
Caption: Workflow for the synthesis of an azo dye.
Experimental Protocols
Protocol 1: Diazotization of this compound and Subsequent Azo Coupling with 2-Naphthol
This protocol details the synthesis of a representative azo dye.
Materials:
-
This compound (1.87 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%, ~5 mL)
-
Sodium Nitrite (NaNO₂, 0.73 g, 10.5 mmol)
-
2-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (NaOH, 1.2 g, 30 mmol)
-
Deionized Water
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (10 mmol) in a mixture of concentrated HCl (5 mL) and deionized water (20 mL).
-
Cool the resulting suspension in an ice-salt bath to an internal temperature of 0-5 °C. Stir vigorously to maintain a fine slurry.
-
In a separate beaker, dissolve sodium nitrite (10.5 mmol) in 10 mL of cold deionized water.
-
Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting pale yellow solution contains the 5-chloro-2-methyl-3-nitrobenzenediazonium chloride and should be used immediately.[6]
Part B: Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 2-Naphthol (10 mmol) and sodium hydroxide (30 mmol) in 50 mL of deionized water.
-
Cool this alkaline solution in an ice bath to below 5 °C with stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-Naphthol solution.
-
A deeply colored precipitate (typically red or orange) should form immediately.
-
Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Collect the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral. This removes inorganic salts and unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.
Reduction of the Nitro Group: Accessing Diamine Intermediates
The reduction of the nitro group to a primary amine is a fundamental transformation that opens pathways to a vast array of compounds, including pharmaceuticals, polymers, and agrochemicals.[8] This reaction converts the strongly electron-deactivating nitro group into a strongly electron-donating amino group, drastically altering the molecule's chemical properties.[9]
Choosing the Right Reduction Method: The choice of reducing agent is critical and depends on the presence of other functional groups.
| Method | Reagents & Conditions | Advantages | Considerations |
| Metal-Acid Reduction | Fe, Sn, or Zn dust with HCl or Acetic Acid; typically heated. | Cost-effective, robust, and high-yielding. Tolerant of many functional groups. | Requires stoichiometric amounts of metal; acidic workup can be cumbersome. |
| Catalytic Hydrogenation | H₂ gas (1-50 atm), Pd/C, PtO₂, or Raney Ni catalyst in a solvent like EtOH or EtOAc. | Clean reaction with water as the only byproduct. Can be highly selective. | Requires specialized pressure equipment. May reduce other functional groups (alkenes, alkynes). |
| Transfer Hydrogenation | Cyclohexene, Ammonium Formate, or Hydrazine as H₂ source; Pd/C catalyst. | Avoids the need for high-pressure H₂ gas; generally mild conditions. | The hydrogen donor can sometimes participate in side reactions. |
References for reduction methods.[9][10]
Protocol 2: Reduction of this compound using Iron in Acetic Acid
This protocol provides a classic, reliable method for nitro group reduction.
Materials:
-
This compound (1.87 g, 10 mmol)
-
Iron powder (Fe, <100 mesh, 2.80 g, 50 mmol)
-
Glacial Acetic Acid (40 mL)
-
Deionized Water
-
Sodium Hydroxide (5 M solution)
-
Ethyl Acetate
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol) and glacial acetic acid (40 mL).
-
Stir the mixture to dissolve the starting material, then add the iron powder in one portion.
-
Heat the reaction mixture to 80-90 °C using an oil bath. The reaction is often exothermic, so initial heating should be controlled.
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A thick grey-brown slurry will form.
-
Pour the mixture over 100 mL of ice water and carefully basify by slowly adding 5 M NaOH solution until the pH is ~9-10. This neutralizes the acetic acid and precipitates iron hydroxides. Caution: The neutralization is exothermic.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-methylbenzene-1,3-diamine. The product can be further purified by column chromatography or recrystallization if necessary.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective transformations. The protocols provided herein for diazotization/azo coupling and nitro group reduction serve as robust starting points for the synthesis of complex target molecules. By understanding the mechanistic principles and carefully controlling experimental conditions, researchers can effectively leverage this intermediate to advance projects in dye chemistry, medicinal chemistry, and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved from [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
-
Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2009). 2-Chloro-5-nitroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The continuous flow synthesis of azos. Retrieved from [Link]
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- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for the Selective Reduction of 5-Chloro-2-methyl-3-nitroaniline
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in 5-Chloro-2-methyl-3-nitroaniline to synthesize 4-Chloro-6-methylbenzene-1,3-diamine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines several effective protocols, discusses the underlying chemical principles, and offers insights into process optimization and safety.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives.[1] this compound presents a specific challenge due to the presence of a chlorine substituent, which is susceptible to hydrogenolysis (dehalogenation) under certain reductive conditions.[2] Therefore, the choice of the reduction method is crucial to ensure high chemoselectivity, preserving the chloro group while efficiently converting the nitro functionality.
This guide explores three robust and widely applicable methods for this transformation:
-
Catalytic Transfer Hydrogenation with Hydrazine Hydrate: A mild and efficient method that often minimizes dehalogenation.[1][3]
-
Metal-Acid Reduction using Iron in Acidic Media: A classic, cost-effective, and highly chemoselective method for nitro group reduction in the presence of sensitive functional groups.[2][4]
-
Catalytic Hydrogenation with Palladium on Carbon (Pd/C): A common and powerful reduction method, with specific considerations to mitigate dehalogenation.[2][5]
Mechanistic Considerations and Method Selection
The choice of reduction protocol is dictated by the desired selectivity, scalability, cost, and available equipment.
-
Catalytic Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst (e.g., Pd/C or Raney Nickel).[3] The in-situ generation of hydrogen on the catalyst surface allows for milder reaction conditions compared to high-pressure hydrogenation, often leading to improved selectivity.[1] Cobalt-catalyzed transfer hydrogenation with hydrazine hydrate has also been shown to be effective for various nitroaromatics.[6]
-
Iron/Acid Reduction (Béchamp Reduction): The reduction of nitroarenes with iron metal in the presence of an acid (commonly HCl or acetic acid) is a long-established and reliable method.[2][7] The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group. This method is particularly advantageous for substrates with reducible functional groups like halogens, as it is generally very chemoselective.[4]
-
Catalytic Hydrogenation: Direct hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst is a highly efficient method for nitro group reduction.[2][8] However, Pd/C is also known to catalyze the hydrogenolysis of aryl halides.[2] Careful control of reaction parameters such as catalyst loading, hydrogen pressure, temperature, and the use of catalyst poisons or modifiers can often suppress this unwanted side reaction.[5][9] For substrates where dehalogenation is a significant concern, Raney Nickel can be a suitable alternative catalyst.[2]
Logical Flow for Method Selection
Caption: Decision matrix for selecting a reduction protocol.
Experimental Protocols
Safety Precautions: The reduction of nitro compounds is highly exothermic and can lead to runaway reactions if not properly controlled.[10][11] All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Hydrazine hydrate is toxic and corrosive; handle with care. Catalytic hydrogenations involving hydrogen gas should be conducted behind a blast shield with appropriate pressure-rated equipment.
Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
This protocol is adapted from established procedures for the selective reduction of halogenated nitroarenes.[1] It offers mild conditions and generally good yields with preservation of the chloro substituent.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol (or methanol) to form a slurry (approx. 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.05-0.10 eq by weight of the substrate).
-
Heat the mixture to a gentle reflux (approx. 80°C for ethanol).
-
Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise via an addition funnel over 30-60 minutes. Caution: The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 4-Chloro-6-methylbenzene-1,3-diamine, can be purified by recrystallization or column chromatography if necessary.
Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for catalytic transfer hydrogenation.
Protocol 2: Reduction with Iron and Hydrochloric Acid
This classic method is highly reliable for preserving the chloro group and is very cost-effective for larger scale synthesis.[2][4]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Methanol
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
Procedure:
-
In a round-bottom flask fitted with a mechanical stirrer and reflux condenser, create a mixture of iron powder (3.0-5.0 eq) and ethanol/water (e.g., 4:1 v/v).
-
Heat the stirred suspension to 70-80°C.
-
Add a small amount of concentrated HCl (approx. 0.2-0.5 eq) to activate the iron surface.
-
In a separate beaker, dissolve the this compound (1.0 eq) in ethanol.
-
Add the solution of the nitroaniline to the hot iron suspension portion-wise or via an addition funnel over 30-60 minutes.
-
After the addition is complete, continue heating and stirring for an additional 2-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.
-
Remove the ethanol under reduced pressure.
-
The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as needed.
Protocol 3: Catalytic Hydrogenation with Pd/C and Hydrogen Gas
This protocol requires specialized hydrogenation equipment. Optimization may be necessary to minimize dehalogenation.
Materials:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C)
-
Ethanol, Methanol, or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Place this compound (1.0 eq) and a suitable solvent (e.g., ethanol) into a pressure-rated hydrogenation vessel.
-
Carefully add 5% or 10% Pd/C (0.01-0.05 eq by weight).
-
Seal the vessel, and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or ~15-60 psi). Higher pressures may increase the rate of dehalogenation.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product for purity and the presence of any dehalogenated by-products. Purify as necessary.
Data Summary and Comparison
| Parameter | Protocol 1: Transfer Hydrogenation | Protocol 2: Fe/HCl Reduction | Protocol 3: Catalytic Hydrogenation |
| Primary Reagents | Hydrazine Hydrate, Pd/C | Iron Powder, HCl | H₂ Gas, Pd/C |
| Selectivity | Generally high; low risk of dehalogenation.[1] | Excellent; very low risk of dehalogenation.[4] | Moderate; risk of dehalogenation requires optimization.[2] |
| Reaction Conditions | Reflux (60-80°C), atmospheric pressure. | Reflux (70-90°C), atmospheric pressure. | Room temp to 40°C, 1-4 atm H₂ pressure. |
| Work-up | Filtration, concentration. | Filtration, neutralization, extraction. | Filtration, concentration. |
| Safety Concerns | Exothermic reaction, toxic hydrazine.[10] | Exothermic reaction, handling of acid. | Handling of flammable H₂ gas under pressure.[12] |
| Cost & Scalability | Good scalability, moderate reagent cost. | Excellent for large scale, low reagent cost. | Excellent for large scale, catalyst cost is a factor. |
Conclusion
The reduction of this compound to 4-Chloro-6-methylbenzene-1,3-diamine can be successfully achieved through several methods. For laboratory-scale synthesis where high chemoselectivity is paramount, catalytic transfer hydrogenation with hydrazine hydrate (Protocol 1) and reduction with iron/HCl (Protocol 2) are highly recommended. The iron/HCl method is particularly advantageous for its low cost and exceptional selectivity, making it ideal for scale-up. Catalytic hydrogenation with H₂/Pd/C (Protocol 3) is a powerful tool but requires careful optimization to mitigate the risk of dehalogenation. The choice of the optimal protocol will depend on the specific requirements of the project, including scale, cost, and available safety infrastructure.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
- Manikandan, R., Shanmugam, R., & Pratheepkumar, A. (2025). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. Chemical Communications, 61, 9043. DOI: 10.1039/D5CC01160D
-
ACS Omega. (2021). Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]
-
PubMed. (n.d.). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Retrieved from [Link]
-
NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]
- Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
-
Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
M/s. Aarti Industries Limited. (2016). [PDF]. Retrieved from [Link]
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
-
NIH. (n.d.). 5-Methyl-2-nitroaniline. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of 5-Chloro-2-methyl-3-nitroaniline for Advanced Synthesis
Abstract
5-Chloro-2-methyl-3-nitroaniline is a highly functionalized aromatic compound that serves as a versatile scaffold in synthetic organic chemistry. Its unique substitution pattern—featuring an amine, a nitro group, a chlorine atom, and a methyl group—provides multiple reactive handles for strategic chemical modifications. This guide offers an in-depth exploration of key derivatization pathways for this molecule, providing detailed, field-tested protocols for reactions targeting the amino and nitro functionalities. The methodologies discussed herein are designed to empower researchers, chemists, and drug development professionals to leverage this building block for the synthesis of complex intermediates, heterocyclic systems, and active pharmaceutical ingredients (APIs).
Introduction: The Synthetic Potential of this compound
The strategic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity. The primary aromatic amine is a nucleophile and a precursor to highly versatile diazonium salts. The electron-withdrawing nitro group can be readily reduced to a second amino group, opening pathways for the synthesis of important diamine derivatives.[1] The interplay of these groups, influenced by the chloro and methyl substituents, allows for a multi-directional approach to molecular design.
This document provides a comprehensive overview of these transformations, focusing on the causality behind experimental choices and providing robust, self-validating protocols. The derivatization strategies are broadly categorized into two main pathways: transformations of the amino group and modifications of the nitro group.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];
} caption: Key derivatization pathways from this compound.
Derivatization via the Amino Group (-NH₂)
The primary amino group is often the first point of modification due to its nucleophilicity and its ability to be converted into an exceptionally versatile diazonium salt.
N-Acylation: Protection and Amide Synthesis
N-acylation converts the primary amine into an amide. This transformation is fundamental for two primary reasons: 1) to protect the amino group from undesired reactions during subsequent synthetic steps, and 2) to synthesize amide-containing target molecules, which are prevalent in biologically active compounds. The resulting amide is significantly less nucleophilic and basic than the parent amine.
Protocol 2.1: General Procedure for N-Acylation with Acyl Chloride
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.[2]
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.2 M).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq). The base is critical to neutralize the HCl generated during the reaction, driving it to completion.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction.
-
Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes. Maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
| Acylating Agent | Base | Solvent | Typical Yield | Purpose / Notes |
| Acetyl Chloride | Triethylamine | DCM | >90% | Protection or synthesis of simple acetamide. |
| Benzoyl Chloride | Pyridine | THF | >85% | Synthesis of benzamide derivatives. |
| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (cat.) | THF | >95% | Forms a Boc-protected amine, easily removable under acidic conditions.[3] |
| Isonicotinoyl chloride | DMAP | Acetonitrile | Variable | Used for derivatization for LC-MS analysis.[4] |
Diazotization and Sandmeyer Reaction: Replacing the Amine
Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). This intermediate is highly reactive and is typically generated in situ at low temperatures (0-5 °C) to prevent decomposition.[5] The subsequent replacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts, is known as the Sandmeyer reaction.[6][7] This provides access to substitution patterns that are difficult to achieve through direct aromatic substitution.
dot graph TD { subgraph "Mechanism" direction LR node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Simplified mechanism of the Sandmeyer reaction.
Protocol 2.2: Diazotization and Subsequent Sandmeyer Cyanation
Part A: Diazotization
-
Acidic Suspension: In a 250 mL three-necked flask, suspend this compound (0.10 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring. It is critical to maintain this temperature range.[8]
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 0.105 mol) in cold water (20 mL). Add this solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature never exceeds 5 °C. The reaction is exothermic.
-
Confirmation: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution. The resulting clear solution of the diazonium salt is unstable and must be used immediately.[5]
Part B: Sandmeyer Cyanation (Conversion to 2-Chloro-6-methyl-4-nitrobenzonitrile)
-
Catalyst Preparation: In a separate flask, dissolve copper(I) cyanide (CuCN, 0.12 mol) in a solution of sodium cyanide (NaCN, 0.25 mol) in water (60 mL). Caution: Cyanides are extremely toxic. Handle with extreme care in a fume hood.
-
Reaction: Cool the copper(I) cyanide solution in an ice bath. Slowly and carefully add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
| Sandmeyer Reagent | Product Functional Group | Reference |
| CuCl / HCl | -Cl | [9] |
| CuBr / HBr | -Br | [10] |
| CuCN / NaCN | -CN | [6] |
Derivatization via the Nitro Group (-NO₂)
The reduction of the nitro group is a pivotal transformation, converting the electron-withdrawing -NO₂ into an electron-donating -NH₂ group. This dramatically alters the electronic properties of the aromatic ring and introduces a new site for nucleophilic attack or cyclization reactions.
Reduction to a Primary Amine
The synthesis of the corresponding diamine, 4-Chloro-2-methyl-benzene-1,3-diamine, is a gateway to a vast array of heterocyclic compounds, particularly benzimidazoles, which are common scaffolds in medicinal chemistry.[11]
Protocol 3.1: Nitro Group Reduction using Tin(II) Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol as a solvent, followed by a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid. The use of a significant excess of the reducing agent ensures complete conversion.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 10). Caution: This neutralization is highly exothermic. During this process, tin salts will precipitate as tin(IV) hydroxide.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The product diamine is more polar than the starting material and may require several extractions for good recovery.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting diamine is often used in the next step without further purification, but can be purified by column chromatography if necessary.
| Reducing Agent | Solvent | Conditions | Notes |
| SnCl₂·2H₂O / HCl | Ethanol | Reflux | High yield, tolerant of many functional groups.[1] |
| H₂ (gas), Pd/C (10%) | Methanol / EtOAc | Room Temp, 50 psi | "Clean" reduction, but requires hydrogenation equipment. |
| Fe / Acetic Acid | Ethanol / Water | Reflux | Inexpensive and effective, but work-up can be cumbersome. |
Application in Heterocyclic Synthesis: Benzimidazole Formation
The true synthetic power of this compound is realized when multiple derivatization steps are combined. A prime example is the synthesis of benzimidazole derivatives, which often exhibit a wide range of biological activities.[11] This is achieved by first reducing the nitro group (Protocol 3.1) and then cyclizing the resulting diamine with a suitable one-carbon equivalent.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];
} caption: Workflow for benzimidazole synthesis.
Protocol 4.1: Synthesis of 7-Chloro-5-methyl-1H-benzimidazole
-
Diamine Synthesis: Prepare 4-Chloro-2-methyl-benzene-1,3-diamine from this compound as described in Protocol 3.1 .
-
Cyclization: To the crude diamine (1.0 eq), add formic acid (98-100%, ~10-20 eq).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude benzimidazole can be further purified by recrystallization from an appropriate solvent like aqueous ethanol.
Conclusion
This compound is a potent and versatile starting material for constructing a diverse library of complex organic molecules. By strategically targeting its amino and nitro functionalities, researchers can access a wide range of derivatives, including amides, halogenated compounds, nitriles, and biaryls. The reduction of the nitro group provides a critical entry point for the synthesis of valuable heterocyclic scaffolds like benzimidazoles. The protocols detailed in this guide are robust and scalable, providing a solid foundation for innovation in drug discovery and materials science.
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Application Notes and Protocols for Aromatic Nitroanilines in Azo Dye Synthesis: A Technical Guide
A Note on the Target Compound: 5-Chloro-2-methyl-3-nitroaniline
Initial research into the application of this compound for dye synthesis did not yield specific established protocols or widespread industrial use under this precise isomeric structure. The global dye manufacturing industry heavily relies on specific isomers of substituted nitroanilines that are optimized for reactivity, color fastness, and economic production.
This guide will focus on a closely related and industrially significant compound, 2-Methyl-5-nitroaniline (also known as 5-nitro-o-toluidine or Fast Scarlet G Base), which is a key precursor for a range of azo dyes.[1][2] We will also briefly discuss 5-Chloro-2-nitroaniline , another important intermediate.[3][4] The principles, protocols, and workflows detailed for these compounds are foundational and can be adapted for investigating novel substituted anilines in dye synthesis.
Introduction: The Central Role of Substituted Nitroanilines in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in the textile and printing industries.[5] Their synthesis is primarily based on a two-step process: diazotization followed by azo coupling .[1][5] The choice of the initial aromatic amine, the "diazo component," is a critical determinant of the final dye's color and performance properties.
Substituted nitroanilines, such as 2-Methyl-5-nitroaniline, are highly valued as diazo components.[2] The presence of an electron-withdrawing nitro group (-NO₂) and an electron-donating methyl group (-CH₃) on the aniline ring influences the electronic properties of the resulting diazonium salt, which in turn affects the hue and fastness of the final dye.[1] These intermediates are precursors to a wide spectrum of red, orange, and yellow dyes and pigments known for their durability and vibrant colors.[1]
The Core Chemistry: A Mechanistic Overview
The synthesis of azo dyes from aromatic amines is a classic example of electrophilic aromatic substitution. The process can be broken down into two key stages:
A. Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This reaction is conducted in a cold, acidic medium with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[6][7] The low temperature (0-5 °C) is crucial as diazonium salts are thermally unstable and can decompose, leading to side reactions and reduced yield.[8]
B. Azo Coupling: The diazonium salt, a potent electrophile, then reacts with an electron-rich aromatic compound known as the "coupling component."[6][9] Common coupling components include phenols, naphthols, and other aromatic amines. This reaction forms the stable azo bond (-N=N-), which is the chromophore responsible for the color of the dye.[5]
The overall workflow is a robust and scalable process that allows for immense structural diversity in the final dye molecules.
Experimental Workflow: Synthesis of an Azo Dye
The following diagram illustrates the general workflow for synthesizing an azo dye using an aromatic nitroaniline as the starting material.
Caption: General workflow for the synthesis of azo dyes.
Detailed Protocol: Synthesis of a Monoazo Dye from 2-Methyl-5-nitroaniline
This protocol details the synthesis of a representative red azo dye using 2-Methyl-5-nitroaniline as the diazo component and 2-Naphthol as the coupling component.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-Methyl-5-nitroaniline | 99-55-8 | 152.15 | 5.0 |
| Concentrated HCl (37%) | 7647-01-0 | 36.46 | ~12.5 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.5 |
| 2-Naphthol | 135-19-3 | 144.17 | 5.1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~12.5 |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| Ice | - | - | As needed |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
Amine Dissolution: In a 100 mL beaker, combine 5.0 mmol of 2-Methyl-5-nitroaniline with 5 mL of deionized water. While stirring, slowly add 5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves to form its hydrochloride salt.[1]
-
Cooling: Place the beaker in an ice-water bath and cool the solution to between 0 and 5 °C. Maintaining this temperature is critical for the stability of the diazonium salt.[1][8]
-
Nitrite Solution: In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization: While stirring the cold amine solution vigorously, add the sodium nitrite solution dropwise. Ensure the temperature does not exceed 5 °C. A clear, yellowish solution of the diazonium salt should form.[1] Keep this solution in the ice bath for immediate use in the next step.
Part B: Preparation of the Coupling Agent Solution
-
Naphthol Dissolution: In a 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution in a separate ice-water bath to below 5 °C.
Part C: Azo Coupling Reaction
-
Coupling: While stirring the cold 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A.[1]
-
Precipitation: A brightly colored red precipitate of the azo dye should form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Part D: Isolation and Purification
-
Filtration: Isolate the solid dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and base.
-
Drying: Allow the solid to air dry, or dry it in a desiccator. The purified azo dye is obtained as a colored solid.
Characterization of the Synthesized Dye
The identity and purity of the synthesized dye can be confirmed using various spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye. The molar extinction coefficient (ε) can also be calculated to assess the dye's tinctorial strength.[10]
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the azo (-N=N-) bond, and confirm the absence of starting materials.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the exact chemical structure of the dye molecule.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.[11]
Application of 5-Chloro-2-nitroaniline in Dye Synthesis
5-Chloro-2-nitroaniline (CAS 1635-61-6) is another valuable intermediate in the synthesis of azo dyes and pigments.[3][4] Its structure, featuring both chloro and nitro substituents, allows for diazotization and subsequent coupling reactions to produce a range of colorants.[3] The synthetic protocol is analogous to that described for 2-Methyl-5-nitroaniline, involving diazotization in a cold acidic medium followed by coupling with a suitable aromatic partner. The presence of the chlorine atom can influence the final shade and fastness properties of the dye.
Conclusion
While the specific compound this compound is not a commonly cited precursor in dye synthesis literature, the foundational principles of azo dye chemistry are well-established. By understanding the diazotization and coupling reactions of closely related, industrially significant isomers like 2-Methyl-5-nitroaniline and 5-Chloro-2-nitroaniline, researchers can effectively design and execute syntheses of novel azo dyes. The protocols and workflows detailed in this guide provide a robust framework for such investigations, emphasizing the critical control of reaction conditions to achieve high yields of pure, vibrant colorants.
References
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- The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Application Notes & Protocols: 5-Chloro-2-methyl-3-nitroaniline as a Versatile Scaffolding Block in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Chloro-2-methyl-3-nitroaniline as a versatile chemical building block. While its direct incorporation into marketed pharmaceuticals is not yet widely documented, its unique substitution pattern—featuring four distinct, synthetically tractable functional handles—presents significant potential for the construction of novel heterocyclic scaffolds. This guide moves beyond a simple recitation of facts to provide a prospective analysis, grounded in the established reactivity of analogous compounds like 5-Chloro-2-nitroaniline. We will dissect the molecule's inherent reactivity and provide detailed, field-tested protocols for its key transformations. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies required to leverage this compound in modern drug discovery campaigns, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.
Introduction: Unveiling the Potential of a Multifunctional Building Block
This compound is a substituted aniline that, from a medicinal chemistry perspective, is primed for strategic manipulation. It is an analogue of 5-Chloro-2-nitroaniline, an important intermediate in the synthesis of anthelmintic drugs like Fenbendazole and Albendazole, as well as in the development of Sorafenib analogues with potential anticancer activity.[1][2][3] The addition of a methyl group at the 2-position in this compound introduces subtle yet significant steric and electronic modifications. These changes can be strategically exploited to fine-tune scaffold geometry, modulate physicochemical properties such as lipophilicity, and alter metabolic stability in resulting drug candidates.
The core value of this building block lies in its four distinct points of chemical diversity, which can be addressed with high regioselectivity:
-
The Nitro Group (C3): Readily reducible to a primary amine, opening pathways to a vast array of cyclization and derivatization reactions.
-
The Primary Amine (C1): A versatile nucleophile for acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions.
-
The Chloro Group (C5): A handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, enabling the introduction of diverse aryl, alkyl, or heteroaryl moieties.
-
The Aromatic Ring: The foundational scaffold upon which complex molecular architectures can be built.
This guide will provide robust protocols for manipulating these functional groups to construct pharmaceutically relevant cores.
Physicochemical Properties & Reactivity Analysis
A thorough understanding of the molecule's properties is paramount for successful synthetic planning. The interplay between the electron-donating amine and methyl groups and the electron-withdrawing nitro and chloro groups dictates the reactivity of each site.
| Property | Value | Source |
| Molecular Formula | C7H7ClN2O2 | [4] |
| Molecular Weight | 186.60 g/mol | [4] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 92-94 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. | [2][5] |
| pKa (Predicted) | 2.31 ± 0.10 | [6] |
Reactivity Profile:
-
Nitro Group Reduction: The nitro group is the most readily transformed functionality. Standard reduction conditions (e.g., catalytic hydrogenation, or chemical reduction with SnCl2 or Fe/HCl) selectively yield the corresponding 1,3-diamine, a critical precursor for heterocyclic ring formation (e.g., benzimidazoles).
-
Amine Group Derivatization: The primary amine at C1 is a potent nucleophile but is sterically shielded by the adjacent methyl group at C2. This steric hindrance can be used to control reactivity, potentially allowing for selective reactions at other sites under carefully controlled conditions. It is an excellent handle for Buchwald-Hartwig aminations or amide bond formations.[7]
-
Chloro Group Substitution: The chloro group is activated towards SNAr by the ortho and para nitro and amino groups. However, its reactivity is less pronounced than in 2,4-dinitrochlorobenzene due to the presence of electron-donating groups. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) remain a viable and powerful strategy for C-C or C-N bond formation at this position.
Caption: Key reactive sites on this compound.
Core Synthetic Transformations: Protocols & Mechanistic Rationale
The following protocols are designed to be robust and reproducible, forming the cornerstone of any synthetic campaign utilizing this building block.
Protocol 3.1: Selective Reduction of the Nitro Group
This transformation is arguably the most critical first step, as it unmasks a second amino group, creating a versatile diamine intermediate poised for cyclization. The choice of reducing agent is crucial for achieving high yield and avoiding side reactions.
Methodology: Reduction using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq) to the suspension. The reaction is exothermic.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid and precipitate tin salts. Caution: Vigorous gas evolution.
-
Filter the resulting slurry through a pad of celite, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-methylbenzene-1,3-diamine.
-
-
Purification: The crude product can often be used directly in the next step. If required, purification can be achieved by column chromatography on silica gel.
Causality and Expertise:
-
Why Tin(II) Chloride? While catalytic hydrogenation is an option, it can sometimes lead to dehalogenation. SnCl2 is a reliable and chemoselective method for reducing aromatic nitro groups in the presence of halides, making it ideal for this substrate.[1]
-
Why an Ethanolic Solvent? Ethanol is a good solvent for both the starting material and the tin chloride, facilitating a homogeneous reaction environment.
-
Why a Bicarbonate Quench? The reaction is conducted under acidic conditions. Neutralization is essential to deprotonate the product amines, making them soluble in the organic extraction solvent and to precipitate the tin byproducts as hydroxides.
Protocol 3.2: Benzimidazole Ring Formation via Phillips Condensation
The 1,3-diamine intermediate generated in Protocol 3.1 is a perfect precursor for forming benzimidazole rings, a privileged scaffold in medicinal chemistry found in numerous kinase inhibitors and other therapeutics.[8][9]
Methodology: Synthesis of a 2-Substituted-4-chloro-7-methyl-1H-benzimidazole
-
Reaction Setup: To a solution of crude 5-chloro-2-methylbenzene-1,3-diamine (1.0 eq) from the previous step in a suitable solvent (e.g., 4M HCl or a mixture of ethanol and water), add the desired carboxylic acid (1.1 eq) or aldehyde (1.1 eq).
-
Reaction Execution (Carboxylic Acid):
-
Heat the reaction mixture to reflux (100-120 °C) for 4-12 hours. The high temperature is necessary to drive the condensation and cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
-
Reaction Execution (Aldehyde):
-
If using an aldehyde, add an oxidizing agent such as sodium metabisulfite (Na2S2O5, 1.5 eq) after stirring the diamine and aldehyde at room temperature for 30 minutes.
-
Heat the mixture to 60-80 °C for 2-6 hours.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Carefully neutralize the mixture with a base (e.g., aqueous ammonia or NaOH) to a pH of 8-9, which will precipitate the benzimidazole product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality and Expertise:
-
The Phillips Condensation: This is a classic, robust method for benzimidazole synthesis. Heating a 1,2-diaminobenzene with a carboxylic acid in an acidic medium drives the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration.
-
Aldehyde Variation: Using an aldehyde first forms a dihydrobenzimidazole, which is then oxidized in situ to the aromatic benzimidazole. Sodium metabisulfite is a mild and effective oxidant for this purpose.
Application Showcase: A Proposed Workflow for Kinase Inhibitor Scaffolds
Substituted anilines are cornerstone building blocks for a wide range of kinase inhibitors, which often feature a core heterocyclic scaffold linked to an aniline "hinge-binding" motif.[10][11] this compound is an ideal starting point for such a campaign. The following workflow outlines a plausible route to a library of potential kinase inhibitors.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 5-Chloro-2-Nitro Aniline - High Quality at Attractive Price - Trusted Manufacturer from Ankleshwar, India [niksanpharmaceutical.co.in]
- 4. guidechem.com [guidechem.com]
- 5. 2-METHYL-3-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Methyl-3-nitroaniline|lookchem [lookchem.com]
- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Protocol & Application Notes: Regioselective Nitration of 5-Chloro-2-methylaniline via Amine Protection Strategy
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This document provides a comprehensive experimental protocol for the nitration of 5-chloro-2-methylaniline. Direct electrophilic nitration of anilines is often problematic, leading to oxidation and the formation of undesired meta-isomers due to the protonation of the highly basic amino group in the strong acidic medium of the nitrating mixture.[1][2][3] To circumvent these issues, this protocol employs a robust three-step synthesis involving the protection of the amine functionality via acetylation, followed by a regioselective nitration, and subsequent deprotection to yield the target nitroaniline derivative. This method ensures a higher yield and greater control over the regiochemical outcome, which is critical for the synthesis of specific intermediates in pharmaceutical and fine chemical development.[4][5] All procedures are detailed with an emphasis on safety, causality of experimental choices, and product validation.
Introduction: The Challenge of Direct Aniline Nitration
5-Chloro-2-methylaniline and its nitrated derivatives are valuable precursors in the synthesis of various organic molecules, including dyes and pharmaceutical agents.[4][6] The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric and sulfuric acids.
However, the direct nitration of anilines presents significant challenges. The amino group (-NH₂) is a powerful activating, ortho, para-directing group, but it is also basic. In the highly acidic conditions required for nitration, the amine is protonated to form the anilinium ion (-NH₃⁺).[3] This anilinium group is strongly deactivating and a meta-director, leading to a mixture of products and often poor yields.[1][7] Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring.[8]
To achieve regioselective nitration and prevent oxidative side reactions, the amino group is temporarily protected as an acetamide. The N-acetyl group is still an ortho, para-director but is less activating and non-basic, allowing for a clean and controlled nitration. The protecting group is then easily removed via acid or base hydrolysis to yield the desired product.[5][9]
Overall Reaction Scheme
The synthesis is performed in three distinct stages:
-
Protection: Acetylation of the amine in 5-chloro-2-methylaniline.
-
Nitration: Electrophilic aromatic substitution on the protected intermediate.
-
Deprotection: Hydrolysis of the amide to restore the amine functionality.
Caption: Three-step workflow for the synthesis of 5-chloro-2-methyl-4-nitroaniline.
Health and Safety (EHS) Imperatives
Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols. The high exothermicity of the reaction presents a risk of thermal runaway if not properly controlled.[10]
-
Hazard Assessment: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents.[11][12] They can cause severe burns upon contact with skin or eyes.[13] Nitric acid reacts violently with many organic compounds.[14]
-
Engineering Controls: All steps involving concentrated acids must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling concentrated acids.
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton™). Always double-check glove compatibility.
-
Body Protection: A flame-resistant lab coat and appropriate chemical-resistant apron should be worn.
-
-
Emergency Procedure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12] For spills, neutralize with sodium bicarbonate or another suitable absorbent material designed for acid spills.[14]
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Notes |
| 5-Chloro-2-methylaniline | Reagent (≥98%) | Sigma-Aldrich | |
| Acetic Anhydride | ACS Reagent (≥98%) | Fisher Scientific | Lachrymator, handle in fume hood. |
| Glacial Acetic Acid | ACS Reagent | VWR | |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | J.T.Baker | Highly corrosive. |
| Nitric Acid (HNO₃) | Concentrated (70%) | EMD Millipore | Strong oxidizer. |
| Ethanol (95%) | Reagent Grade | For recrystallization. | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | For neutralization. | |
| Deionized Water | |||
| Crushed Ice |
| Equipment | Description |
| Three-neck round-bottom flask (250 mL) | |
| Magnetic stirrer and stir bar | |
| Thermometer (-10 to 150 °C) | |
| Pressure-equalizing dropping funnel | |
| Reflux condenser | |
| Ice/salt bath | |
| Heating mantle | |
| Büchner funnel and filter flask | |
| Beakers and Erlenmeyer flasks | |
| Graduated cylinders |
Detailed Experimental Protocol
Part 1: Protection via Acetylation — Synthesis of N-(5-chloro-2-methylphenyl)acetamide
Rationale: The amine is converted to an amide to moderate its reactivity and prevent protonation under acidic conditions. Acetic anhydride is a highly effective and common acetylating agent.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer.
-
Reagent Addition: In the flask, dissolve 14.1 g (0.1 mol) of 5-chloro-2-methylaniline in 30 mL of glacial acetic acid.
-
Acetylation: While stirring, slowly add 11.2 mL (12.2 g, 0.12 mol) of acetic anhydride to the solution. An exotherm will be observed.
-
Reaction: Gently heat the mixture to 80-90 °C for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring vigorously.
-
Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid.
-
Drying: Dry the product, N-(5-chloro-2-methylphenyl)acetamide, in a vacuum oven at 60 °C. The expected yield is 90-95%.
Part 2: Nitration of N-(5-chloro-2-methylphenyl)acetamide
Rationale: The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from nitric and sulfuric acids. The reaction is conducted at low temperatures (0-10 °C) to control the exothermic process and prevent side reactions.[9] The N-acetyl group directs the incoming electrophile to the para position, but since it is blocked by the chlorine atom, substitution occurs at the available ortho position (C4), which is also activated by the methyl group.
Sources
- 1. testbook.com [testbook.com]
- 2. prepp.in [prepp.in]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]
- 7. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.com [ehs.com]
- 13. youtube.com [youtube.com]
- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-nitroaniline
Given the detailed requirements of this request for a comprehensive, field-proven guide, this document will focus on the well-established, industrially relevant synthesis of 5-Chloro-2-nitroaniline . A proposed, theoretical pathway for the synthesis of 5-Chloro-2-methyl-3-nitroaniline will be discussed based on established chemical principles.
Abstract
5-Chloro-2-nitroaniline is a critical intermediate in the manufacturing of pharmaceuticals, dyes, and veterinary medicines, such as Fenbendazole.[2][3] This document provides a comprehensive guide to its large-scale synthesis, focusing on the robust and economically viable pathway starting from 1,3-dichlorobenzene. The protocol emphasizes process control, safety, and purification methods to achieve high yield and purity essential for downstream applications.
Introduction and Strategic Overview
The industrial production of 5-Chloro-2-nitroaniline hinges on a two-step process: the nitration of a suitable precursor followed by a selective amination reaction. While routes starting from 3-chloroaniline exist, they involve protection and deprotection steps that can add complexity and cost on a large scale.[4][5] The more direct and commonly industrialized route begins with the nitration of 1,3-dichlorobenzene to form 2,4-dichloronitrobenzene, which is then subjected to high-pressure amination.[6][7][8]
This method is favored for its high throughput and utilization of readily available, cost-effective starting materials. The key challenges in this process are controlling the regioselectivity of the nitration and managing the high-pressure conditions of the subsequent amination step to ensure safety and maximize the displacement of the correct chlorine atom.
Reaction Pathway and Mechanism
The overall synthesis is a two-stage process.
Stage 1: Electrophilic Aromatic Substitution (Nitration)
1,3-Dichlorobenzene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The chlorine atoms are deactivating but ortho-, para-directing. The nitronium ion is directed to the C4 position, which is para to one chlorine and ortho to the other, leading to the formation of 2,4-dichloronitrobenzene.
Stage 2: Nucleophilic Aromatic Substitution (Amination)
The intermediate, 2,4-dichloronitrobenzene, undergoes nucleophilic aromatic substitution with ammonia. The strong electron-withdrawing effect of the nitro group activates the chlorine atoms towards nucleophilic attack. The chlorine atom at the C2 position (ortho to the nitro group) is more activated and sterically accessible for displacement by ammonia than the chlorine at the C4 position. This reaction is conducted at high temperature and pressure in an autoclave to proceed at a practical rate.[7][9]
Caption: Overall workflow for the synthesis of 5-Chloro-2-nitroaniline.
Large-Scale Synthesis Protocol
This protocol is designed for pilot-scale or industrial production. All operations must be conducted in appropriately rated reactors and facilities, adhering to strict safety protocols.
Stage 1: Preparation of 2,4-Dichloronitrobenzene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 1,3-Dichlorobenzene | 147.00 | 100 | 0.68 |
| Conc. Sulfuric Acid (98%) | 98.08 | 136 | 1.39 |
| Conc. Nitric Acid (95%) | 63.01 | 45 | 0.71 |
Protocol:
-
Reactor Preparation: Charge a 500 L glass-lined reactor with 136 kg of concentrated sulfuric acid. Begin agitation and start cooling the reactor jacket to 0-5°C.
-
Mixed Acid Preparation: Slowly add 45 kg of concentrated nitric acid to the sulfuric acid, ensuring the temperature of the mixture does not exceed 20°C. This mixed acid should be prepared fresh.[2]
-
Nitration Reaction: To a separate, suitable 1000 L reactor, charge 100 kg of 1,3-dichlorobenzene. Cool the contents to below 20°C.[3]
-
Slowly add the prepared mixed acid to the 1,3-dichlorobenzene over 2-3 hours. The reaction is highly exothermic; maintain the internal temperature between 35-45°C throughout the addition using jacket cooling.[2][3]
-
After the addition is complete, continue to agitate the mixture at 45°C for an additional 1-2 hours to ensure the reaction goes to completion.[3][10]
-
Work-up: Stop agitation and allow the layers to separate. The upper layer is the organic product, and the lower layer is the spent acid.
-
Transfer the lower spent acid layer to a suitable container for treatment and disposal.
-
Wash the organic layer with water until the washings are neutral. Follow with a wash using a dilute sodium bicarbonate solution to neutralize any remaining acid, and then a final water wash.[8] The resulting crude 2,4-dichloronitrobenzene can be used directly in the next step or purified by crystallization from ethanol for higher purity requirements.[2][3]
Stage 2: Amination to 5-Chloro-2-nitroaniline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2,4-Dichloronitrobenzene | 192.00 | 120 | 0.625 |
| Toluene (Solvent) | 92.14 | 200 | 2.17 |
| Liquid Ammonia | 17.03 | 70 | 4.11 |
Protocol:
-
Reactor Charging: Charge a high-pressure autoclave (e.g., 1000 L capacity) with 120 kg of 2,4-dichloronitrobenzene and 200 kg of toluene.[10]
-
Inerting: Seal the autoclave and purge the headspace with nitrogen gas to remove all air.
-
Ammonia Addition: Introduce approximately 70 kg of liquid ammonia into the sealed autoclave.[10]
-
Reaction: Begin agitation and heat the reactor. The internal temperature should be raised to 125-160°C.[2][8][10] This will cause the internal pressure to rise significantly, typically in the range of 18-24 kg/cm ² (approximately 17.7-23.5 atm).[8] Maintain these conditions for 6-8 hours.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to below 40°C. Carefully vent the excess ammonia gas through a scrubber system.
-
Isolation: Transfer the resulting slurry from the autoclave into a vessel containing approximately 500 L of water.[10]
-
Cool the mixture to 10°C to precipitate the crude product.[10]
-
Filter the solid product and wash the filter cake with water to remove ammonium chloride and other water-soluble impurities.
Stage 3: Purification
-
Recrystallization: The crude, damp filter cake is transferred to a reactor containing methanol (typically 2-3 times the weight of the crude solid).[6]
-
Heat the mixture to reflux to completely dissolve the solid.
-
Cool the solution slowly to allow for the crystallization of pure 5-Chloro-2-nitroaniline as yellow needles.
-
Filter the purified product, wash with a small amount of cold methanol, and dry under vacuum at 60-80°C.
-
The expected yield of the final product is 85-92% with a purity of >99%.[9][10]
Safety and Hazard Management
5-Chloro-2-nitroaniline is highly toxic if swallowed, inhaled, or in contact with skin. It can cause damage to organs through prolonged exposure and is toxic to aquatic life.[11]
-
Personal Protective Equipment (PPE): Full protective clothing, chemical-resistant gloves, and face/eye protection are mandatory. Respiratory protection (e.g., P3 respirator cartridges) must be used when handling the solid.[7]
-
Engineering Controls: All operations should be performed in a well-ventilated area, preferably within a closed system, to prevent dust and vapor generation.
-
Handling: Avoid all contact. Do not eat, drink, or smoke in the handling area. Wash hands and face thoroughly after handling.
-
Spills: Adhered or collected material should be promptly disposed of according to regulations.
-
Fire: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.
Proposed Synthetic Strategy for this compound (Theoretical)
As previously stated, a validated large-scale protocol for this compound is not available in the surveyed literature. However, a plausible synthetic route can be proposed based on fundamental principles of organic chemistry, starting from the known compound 3-Chloro-2-methylaniline .
Proposed Route:
-
Protection of the Amino Group: The highly activating amino group in 3-Chloro-2-methylaniline must first be protected to control the subsequent nitration step and prevent oxidation. A common method is acetylation with acetic anhydride to form N-(3-chloro-2-methylphenyl)acetamide.
-
Nitration: The acetylated intermediate would then be nitrated. The directing effects of the substituents would be as follows:
-
-NHCOCH₃ (Acetamido): Strongly activating, ortho-, para-director.
-
-CH₃ (Methyl): Weakly activating, ortho-, para-director.
-
-Cl (Chloro): Deactivating, ortho-, para-director. The powerful ortho-, para-directing effect of the acetamido group would be dominant. The position para to the acetamido group is blocked by the methyl group. The two ortho positions are C2 (blocked by -Cl) and C6. Therefore, nitration is most likely to occur at the C6 position relative to the acetamido group, which corresponds to the C3 position of the original aniline ring, yielding N-(5-chloro-2-methyl-3-nitrophenyl)acetamide.
-
-
Deprotection: The final step would be the hydrolysis of the acetamido group, typically under acidic or basic conditions, to reveal the amino group and yield the final product, this compound.
Caption: A proposed theoretical synthesis route for this compound.
Disclaimer: This proposed route is theoretical and would require significant laboratory development and optimization to be considered for large-scale production.
References
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
- CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents.
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. Available at: [Link]
-
Second harmonic generation with 5-chloro-2-nitroaniline - European Patent Office - EP 0303429 A2. Available at: [Link]
-
5-Chloro-2-nitroaniline - the NIST WebBook. Available at: [Link]
-
Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap. Available at: [Link]
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- 7. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 8. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 9. 5-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Application Note: High-Purity Recovery of 5-Chloro-2-methyl-3-nitroaniline via Optimized Recrystallization
Abstract
This technical guide provides a detailed protocol for the purification of 5-Chloro-2-methyl-3-nitroaniline, a key intermediate in pharmaceutical and fine chemical synthesis. The methodology centers on recrystallization, a robust and scalable technique for achieving high purity. This document elucidates the scientific principles underpinning solvent selection and the procedural steps, offering researchers a comprehensive and validated workflow.
Introduction: The Imperative for Purity
This compound is a substituted aromatic amine whose utility in drug development and other advanced chemical syntheses is critically dependent on its isomeric and chemical purity. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[1][2] This application note details a systematic approach to the recrystallization of this compound, ensuring a final product that meets stringent quality standards.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and hazards associated with this compound and related compounds is paramount for safe and effective handling.
Table 1: Physicochemical and Safety Data for 5-Chloro-2-nitroaniline (a closely related isomer)
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [3][4][5][6][7] |
| Molecular Weight | 172.57 g/mol | [3][4][5][6][7] |
| Appearance | Yellow to orange crystalline solid | [6] |
| Melting Point | 125-129 °C (decomposes) | [4][6][8] |
| Solubility | Soluble in chloroform and methanol. | [4][5][6] |
| Hazard Summary | Fatal if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects. | [3] |
Safety Precautions: Due to the high toxicity of this class of compounds, all handling and purification steps must be conducted in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A pre-prepared quench solution (e.g., sodium hypochlorite) should be available for any spills.
The Science of Recrystallization: A Stepwise Rationale
The success of recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2][9] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.
Solvent Selection: The "Like Dissolves Like" Principle in Practice
The adage "like dissolves like" is a foundational concept in solvent selection.[2] this compound possesses both polar (nitro, amino) and non-polar (chlorinated aromatic ring, methyl group) characteristics, suggesting that a solvent of intermediate polarity would be most effective. Polar protic solvents, such as ethanol and methanol, are excellent starting points due to their ability to engage in hydrogen bonding. For compounds with moderate polarity, a mixed solvent system, often a "good" solvent paired with a "poor" solvent, can provide the necessary solubility gradient.[10]
Based on the known solubility of the related isomer, 5-chloro-2-nitroaniline, in methanol, and the common use of ethanol for recrystallizing substituted anilines, an ethanol-water mixture is a highly promising solvent system.[4][5][6][11] Ethanol acts as the "good" solvent, dissolving the compound at elevated temperatures, while water serves as the "anti-solvent" or "poor" solvent, reducing the solubility upon cooling to promote crystallization.
Experimental Protocol: Purification of this compound
This protocol outlines the step-by-step procedure for the recrystallization of this compound using an ethanol-water solvent system.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent evaporation)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Ice bath
-
Spatula and weighing paper
-
Melting point apparatus
Recrystallization Workflow
Caption: A schematic overview of the key stages in the recrystallization process.
Step-by-Step Procedure
-
Initial Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 10 mL of 95% ethanol.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
-
Decolorization and Hot Filtration (if necessary):
-
If the solution is highly colored, add a small amount (e.g., a spatula tip) of activated charcoal and boil for a few minutes.
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]
-
Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold 1:1 ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood.
-
For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Troubleshooting and Optimization
Table 2: Common Recrystallization Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Lower the boiling temperature by reducing the heat, add more of the "good" solvent, or select a lower-boiling point solvent. |
| No Crystal Formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Evaporate some of the solvent and allow the solution to cool again. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | The compound is too soluble in the cold solvent, or not enough cooling time was allowed. | Use a solvent in which the compound is less soluble, or a mixed solvent system. Ensure the solution is thoroughly chilled in an ice bath. |
| Impure Product | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Conclusion
The protocol detailed in this application note provides a reliable and scientifically grounded method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical and chemical synthesis. The principles and troubleshooting guide presented herein are broadly applicable to the purification of other substituted anilines and aromatic nitro compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
- U.S. Patent No. 2,430,421. (1947). Process for the purification of mononitro aromatic compounds. Google Patents.
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Quora. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. University of York Chemistry Teaching Labs. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. UMass Lowell. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022, November 8). Recrystallization of m-nitroaniline#chemistrypractical. YouTube. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 5-Chloro-2-nitroaniline. Mallak Specialties Pvt Ltd. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Chemical Synthesis: A Deep Dive into 5-Chloro-2-nitroaniline Properties and Production. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
YouTube. (2017, June 22). Synthesis of p-Nitroaniline. YouTube. Retrieved from [Link]
-
Chimica Oggi-Chemistry Today. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 5-Chloro-2-nitroaniline, 97%. Otto Chemie Pvt. Ltd. Retrieved from [Link]
- U.S. Patent No. 3,145,231. (1964). Process for the reduction of halo nitro aromatic compounds. Google Patents.
-
National Institute of Standards and Technology. (n.d.). 5-Chloro-2-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
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Application Note and Protocol for the Column Chromatography Purification of 5-Chloro-2-methyl-3-nitroaniline
This document provides a detailed protocol for the purification of 5-Chloro-2-methyl-3-nitroaniline using column chromatography. The methodology is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of this compound for downstream applications. The protocol is grounded in established chromatographic principles and provides a robust starting point for optimization.
Scientific Rationale and Compound Analysis
This compound is a substituted aromatic amine. Its purification by column chromatography is dictated by its physicochemical properties, which are inferred from its molecular structure.
Molecular Structure:
Analysis of Functional Groups and Polarity:
-
Anilino Group (-NH2): The primary amine group is polar and capable of hydrogen bonding, which will lead to strong interactions with a polar stationary phase like silica gel.
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is also polar.
-
Chloro Group (-Cl): The chloro group is electronegative and contributes to the overall polarity of the molecule.
-
Methyl Group (-CH3): The methyl group is a nonpolar, electron-donating group.
-
Aromatic Ring: The benzene ring itself is nonpolar.
Expected Chromatographic Behavior:
The presence of the amine, nitro, and chloro groups suggests that this compound is a moderately polar compound. The amine group, being basic, may interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to peak tailing.[1][2] To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase may be necessary.[2]
Solubility:
Table 1: Physicochemical Properties of 5-Chloro-2-nitroaniline
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O2 | [5] |
| Molecular Weight | 172.57 g/mol | [5] |
| Melting Point | 125-129 °C | [4] |
| Appearance | Yellow to orange powder | [6] |
| Solubility | Soluble in chloroform, methanol | [3][4] |
Experimental Protocol
This protocol is divided into two stages: initial separation analysis by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, followed by the column chromatography purification.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
TLC plates (silica gel 60 F254)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Methanol (ACS grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Stage 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The goal of this stage is to identify a solvent system that provides a good separation of the target compound from impurities, with a target Rf value of approximately 0.2-0.4 for the desired product.
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Solvent System Trials: Prepare different solvent systems with varying polarities. Good starting points for moderately polar compounds include mixtures of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate).[7]
-
Trial 1: 80:20 Hexane:Ethyl Acetate
-
Trial 2: 70:30 Hexane:Ethyl Acetate
-
Trial 3: 60:40 Hexane:Ethyl Acetate
-
-
Development: Place a small amount of the chosen solvent system into a TLC developing chamber and allow it to saturate. Place the spotted TLC plate into the chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimization: Adjust the solvent system polarity to achieve the target Rf value for this compound. If significant tailing is observed, add 0.1-1% triethylamine to the mobile phase.[2]
Stage 2: Column Chromatography Purification
Once an optimal solvent system is determined by TLC, proceed with the column chromatography.
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Step-by-Step Column Chromatography Protocol:
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8][9]
-
Add a small layer of sand on top of the plug.[9]
-
In a separate beaker, prepare a slurry of silica gel in the least polar component of your chosen mobile phase (e.g., hexane).[8]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.[8][9]
-
Once the silica has settled, add a thin layer of sand to the top to protect the surface.[8][9]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the top of the column.
-
Begin to collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. Applying gentle pressure to the top of the column (flash chromatography) can speed up the process.
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
5-Chloro-2-nitroaniline, a related compound, is listed as a potential irritant and may cause methemoglobinemia.[6] Handle this compound with similar caution.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
References
-
Experiment 4: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]
-
Nitroanilne TLC. (n.d.). Scribd. Retrieved from [Link]
- Armstrong, D. W., & Stine, G. Y. (1983). TLC of p-Nitroanilines and Their Analogues with Cyclodextrins in the Mobile Phase.
-
Armstrong, D. W., & Stine, G. Y. (1983). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]
- The chemical synthesis method of 5-chloro-2-nitroaniline. (2004). Google Patents.
-
5-Chloro-2-nitroaniline. (n.d.). Mallak Specialties Pvt Ltd. Retrieved from [Link]
-
How to run column chromatography. (n.d.). University of South Florida. Retrieved from [Link]
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Retrieved from [Link]
- Method for producing 5-chloro-2-nitroaniline. (2012). Google Patents.
-
5-Chloro-2-nitroaniline. (n.d.). NIST WebBook. Retrieved from [Link]
-
Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application and Protocol for the Catalyic Hydrogenation of 5-Chloro-2-methyl-3-nitroaniline
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the catalytic hydrogenation of 5-Chloro-2-methyl-3-nitroaniline to its corresponding diamine, 5-Chloro-2-methyl-1,3-phenylenediamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies. We will delve into the reaction mechanism, catalyst selection, process optimization, and crucial safety protocols to ensure a safe, efficient, and reproducible synthesis.
Introduction: The Significance of Nitroaniline Reduction
The reduction of aromatic nitro compounds is a cornerstone of modern organic synthesis, providing a reliable pathway to primary arylamines.[1][2] These amines are versatile building blocks in the pharmaceutical, agrochemical, and dye industries.[1][2] The selective hydrogenation of substituted nitroanilines, such as this compound, presents a unique set of challenges and opportunities. The presence of multiple functional groups—a nitro group, a chlorine atom, and an amino group—necessitates a carefully optimized catalytic system to achieve high chemoselectivity, avoiding unwanted side reactions like dehalogenation.[3]
The target molecule of this protocol, 5-Chloro-2-methyl-1,3-phenylenediamine, is a valuable intermediate in the synthesis of various biologically active compounds. Its successful and clean synthesis is therefore of significant industrial and academic interest. This guide will provide a robust framework for achieving this transformation with high yield and purity.
Reaction Mechanism and Kinetics
The catalytic hydrogenation of a nitro group is a complex multi-step process that occurs on the surface of a heterogeneous catalyst.[4] While the exact mechanism can vary depending on the catalyst, substrate, and reaction conditions, a generally accepted pathway involves the following key steps:
-
Adsorption: Both the nitro-containing substrate and hydrogen gas adsorb onto the surface of the metal catalyst.[5]
-
Hydrogen Activation: The diatomic hydrogen molecule is cleaved into highly reactive atomic hydrogen species on the catalyst surface.[6]
-
Stepwise Reduction: The nitro group is sequentially reduced to the amine via several intermediates, most notably nitroso and hydroxylamine species.[4][7] The formation and potential accumulation of these intermediates can be a safety concern, as they can be unstable.[7]
-
Desorption: The final amine product desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
The overall transformation can be represented as:
R-NO₂ + 3H₂ → R-NH₂ + 2H₂O
It is crucial to monitor the reaction progress to ensure the complete conversion of intermediates and to prevent over-reduction or other side reactions.[8]
Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitro group.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 5-Chloro-2-methyl-1,3-phenylenediamine. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood.[9][10][11]
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-necked round-bottom flask |
| Palladium on Carbon (5% or 10% Pd/C, 50% wet) | Magnetic stirrer with heating capabilities |
| or Raney® Nickel (in water slurry) | Condenser |
| Methanol (MeOH) or Ethanol (EtOH), ACS grade | Nitrogen/vacuum manifold (Schlenk line) |
| Hydrogen gas (high purity) | Hydrogen balloon or gas cylinder with regulator |
| Celite® 545 | Buchner funnel and filter flask |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Dichloromethane (DCM) | Standard laboratory glassware |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a rubber septum.[10]
-
Place the flask in a secondary container (e.g., a crystallizing dish) to contain any potential spills.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[10][11]
-
-
Catalyst Charging:
-
Solvent and Substrate Addition:
-
Add the chosen solvent (e.g., methanol or ethanol) to the flask via cannula or syringe under a nitrogen counterflow. The solvent should be deoxygenated prior to use by bubbling with nitrogen for 15-20 minutes.
-
Dissolve the this compound in a minimal amount of the deoxygenated solvent and add it to the reaction flask via cannula or syringe.
-
-
Hydrogenation:
-
Replace the nitrogen inlet with a hydrogen-filled balloon (for atmospheric pressure hydrogenation) or connect the flask to a regulated hydrogen gas cylinder for reactions at elevated pressures.[10]
-
Evacuate the flask and backfill with hydrogen three times.[10]
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
The reaction is typically exothermic. Monitor the temperature and use a cooling bath if necessary to maintain the desired reaction temperature (usually ambient to 50 °C).[11]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
To take an aliquot for analysis, first, evacuate the hydrogen and backfill with nitrogen.[10] Then, quickly withdraw a small sample with a syringe. Purge the flask with hydrogen again before resuming the reaction.[10]
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), evacuate the hydrogen and purge the system thoroughly with nitrogen.[9][10]
-
Dilute the reaction mixture with additional solvent.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: Do not allow the filter cake containing the catalyst to dry, as it can ignite upon exposure to air.[10][12] Immediately quench the filter cake with water and store it in a designated, sealed waste container.[10][13]
-
Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Caption: Step-by-step experimental workflow for the catalytic hydrogenation.
Process Optimization and Considerations
Achieving high yield and selectivity in the hydrogenation of this compound requires careful consideration of several parameters:
| Parameter | Considerations and Recommendations |
| Catalyst Selection | Palladium on Carbon (Pd/C): Generally effective for nitro group reduction.[14][15] Less prone to causing dehalogenation compared to some other catalysts at moderate temperatures.[3] Raney® Nickel: A highly active and cost-effective catalyst.[2][16][17] However, it may be more prone to causing dehalogenation, especially at higher temperatures and pressures.[3] |
| Solvent | Polar protic solvents like methanol and ethanol are commonly used as they facilitate the dissolution of the substrate and the removal of the water by-product.[18] |
| Temperature | The reaction is typically run at room temperature to minimize side reactions. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the risk of dehalogenation.[5] |
| Hydrogen Pressure | Atmospheric pressure (using a hydrogen balloon) is often sufficient for laboratory-scale reactions.[14] For larger scales or less reactive substrates, moderate pressures (1-4 bar) can be used to increase the reaction rate.[11] |
| Catalyst Loading | A catalyst loading of 5-10 mol% is a good starting point. Higher loadings can increase the reaction rate but also the cost and the risk of side reactions.[19] |
Safety Precautions
Catalytic hydrogenation is a potentially hazardous procedure and requires strict adherence to safety protocols.[9][11][12]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[10][11] Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.[11][12]
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are pyrophoric, especially after use and when dry.[10][12] Never allow the used catalyst to dry in the air.[10][12][13] Always keep it wet with solvent or water and handle it under an inert atmosphere.[11]
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. Monitor the reaction temperature closely and have a cooling bath ready to prevent a runaway reaction.[7][11]
-
Pressure Equipment: If working with pressures above atmospheric, use properly rated and inspected pressure equipment.[9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen- Poor mixing | - Use fresh, active catalyst.- Ensure a continuous supply of hydrogen.- Increase the stirring rate. |
| Dehalogenation (Loss of Chlorine) | - Catalyst is too active- High temperature or pressure- Prolonged reaction time | - Switch to a less active catalyst (e.g., from Raney® Ni to Pd/C).- Reduce the reaction temperature and/or pressure.- Stop the reaction as soon as the starting material is consumed. |
| Formation of Side Products (e.g., Azo/Azoxy compounds) | - Insufficient hydrogen on the catalyst surface- Localized high concentrations of intermediates | - Ensure adequate hydrogen supply and good mixing.- Consider a slower substrate addition rate. |
Conclusion
The catalytic hydrogenation of this compound is a robust and scalable method for the synthesis of the corresponding diamine. By understanding the underlying reaction mechanism, carefully selecting the catalyst and reaction conditions, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product with excellent purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful execution of this important chemical transformation.
References
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- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025, September 30). YouTube.
- Hydrogenation SOP. (n.d.).
- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing.
- How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 6). Organic Letters - ACS Publications.
- Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements. (n.d.). Organic Process Research & Development.
- Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). Green Chemistry (RSC Publishing).
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (n.d.). Rasayan Journal of Chemistry.
- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025, August 6). Request PDF.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023, June 30). International Research Journal.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (n.d.). Request PDF - ResearchGate.
- Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. (2020, August 3). RSC Publishing.
- Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange.
- Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. (2018, January 1). University of Groningen.
- Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline. (n.d.). Industrial & Engineering Chemistry Product Research and Development - ACS Publications.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
- 100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction. (2025, August 7). ResearchGate.
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. (n.d.). RSC Publishing.
- What Is PD/C Organic Chemistry? (2025, January 1). YouTube.
- Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. (n.d.).
- Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Application Note - Mettler Toledo.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Organic Process Research & Development - ACS Publications.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Chloro-2-methyl-3-nitroaniline
Introduction
5-Chloro-2-methyl-3-nitroaniline is a versatile and highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds. Its trifunctional nature, possessing amino, nitro, and chloro groups on a substituted benzene ring, allows for a programmed and regioselective introduction of various pharmacophores. This technical guide provides detailed application notes and step-by-step protocols for the synthesis of key heterocyclic scaffolds—benzimidazoles, quinoxalines, and phenazines—commencing from this compound. The protocols are designed for researchers, medicinal chemists, and professionals in drug development, offering insights into the causality behind experimental choices and ensuring reproducible outcomes.
The synthetic strategy hinges on the initial reduction of the nitro group to afford the corresponding ortho-phenylenediamine, a critical building block for subsequent cyclization reactions. The presence of the chloro and methyl substituents on the aromatic ring influences the electronic and steric properties of the intermediates and final products, offering opportunities for fine-tuning the biological activity of the target molecules.
Core Synthetic Workflow
The overall synthetic pathway involves a two-step sequence: reduction of the nitroaniline to the diamine, followed by cyclocondensation with appropriate reagents to construct the desired heterocyclic ring system.
Caption: General synthetic workflow from this compound.
Part 1: Reduction of this compound
The pivotal first step is the selective reduction of the nitro group in this compound to an amine, yielding 4-Chloro-5-methyl-1,2-phenylenediamine. This transformation is critical as the resulting ortho-diamine is the immediate precursor for the subsequent cyclization reactions. Two robust and widely applicable methods are presented here: catalytic hydrogenation and chemical reduction with tin(II) chloride.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity.[1][2][3][4] The choice of catalyst and reaction conditions is crucial to avoid dehalogenation. Palladium on carbon (Pd/C) is a common choice, but platinum-based catalysts can also be effective.
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Reactor Setup: In a high-pressure autoclave, combine this compound (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate, 10-20 mL per gram of substrate), and 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (30-40 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-5-methyl-1,2-phenylenediamine. This product is often of sufficient purity for the next step, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Provides a high surface area for efficient hydrogenation. |
| Solvent | Ethanol or Ethyl Acetate | Good solubility for the substrate and inert under reaction conditions. |
| Pressure | 50-100 psi | Sufficient for the reduction to proceed at a reasonable rate without requiring specialized high-pressure equipment. |
| Temperature | Room Temperature to 40°C | Mild conditions to minimize potential side reactions like dehalogenation. |
Method B: Chemical Reduction using Tin(II) Chloride
Reduction with tin(II) chloride in the presence of a strong acid is a classic and reliable method for converting aromatic nitro compounds to anilines, particularly when other reducible functional groups are present.[5][6][7]
Protocol 2: Reduction with SnCl₂/HCl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid (HCl, 5-6 eq) dropwise to the stirred solution of the nitroaniline. The addition is exothermic and may require external cooling.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 4-Chloro-5-methyl-1,2-phenylenediamine.
| Parameter | Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O | A mild and selective reducing agent for nitro groups. |
| Acid | Concentrated HCl | Activates the reducing agent and provides the necessary protons for the reaction. |
| Solvent | Ethanol | A good solvent for the reactants and facilitates the reaction. |
| Work-up | Basification | Neutralizes the acid and precipitates tin salts, allowing for the extraction of the free amine. |
Part 2: Synthesis of 6-Chloro-7-methylbenzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[8][9][10][11] The condensation of 4-Chloro-5-methyl-1,2-phenylenediamine with aldehydes or carboxylic acids provides a straightforward route to 2-substituted-6-chloro-7-methylbenzimidazoles.
Caption: Synthesis of benzimidazoles from 4-Chloro-5-methyl-1,2-phenylenediamine.
Protocol 3: Condensation with Aromatic Aldehydes
-
Reaction Setup: To a solution of 4-Chloro-5-methyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid (10-15 mL per gram of diamine), add the desired aromatic aldehyde (1.0-1.1 eq).
-
Catalyst/Oxidant: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or an oxidizing agent like sodium metabisulfite (Na₂S₂O₅, 1.2 eq).[8]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. The choice of temperature depends on the reactivity of the aldehyde. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).
| Aldehyde | Product | Expected Yield |
| Benzaldehyde | 6-Chloro-7-methyl-2-phenyl-1H-benzo[d]imidazole | High |
| 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)-7-methyl-1H-benzo[d]imidazole | High |
| 4-Methoxybenzaldehyde | 6-Chloro-7-methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | High |
Part 3: Synthesis of 6-Chloro-7-methylquinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties.[12] They are readily synthesized by the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.
Caption: Synthesis of quinoxalines from 4-Chloro-5-methyl-1,2-phenylenediamine.
Protocol 4: Condensation with 1,2-Diketones
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-5-methyl-1,2-phenylenediamine (1.0 eq) and the 1,2-diketone (e.g., benzil, 1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid (10-20 mL per gram of diamine).
-
Reaction: Heat the reaction mixture to reflux for 2-5 hours.[12][13] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution upon cooling.
-
Isolation and Purification: Collect the crystalline product by filtration. Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| 1,2-Diketone | Product | Expected Yield |
| Benzil | 6-Chloro-7-methyl-2,3-diphenylquinoxaline | High |
| 2,3-Butanedione | 6-Chloro-2,3,7-trimethylquinoxaline | Good |
| Acenaphthenequinone | 7-Chloro-8-methylacenaphtho[1,2-b]quinoxaline | High |
Part 4: Synthesis of Chloro-methyl-substituted Phenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds, some of which are of natural origin and exhibit a broad range of biological activities.[14] A common method for their synthesis is the oxidative condensation of an ortho-phenylenediamine with a catechol or an ortho-quinone.
Caption: Synthesis of phenazines from 4-Chloro-5-methyl-1,2-phenylenediamine.
Protocol 5: Condensation with Catechol
-
Reaction Setup: In a round-bottom flask, combine 4-Chloro-5-methyl-1,2-phenylenediamine (1.0 eq) and catechol (1.0 eq) in a high-boiling solvent such as nitrobenzene or under solvent-free melt conditions.
-
Reaction: Heat the mixture to a high temperature (typically 140-180 °C) in the presence of an oxidizing agent, or simply expose it to air, which can act as the oxidant. The reaction time can vary from 4 to 12 hours.
-
Work-up: Cool the reaction mixture. If a high-boiling solvent was used, it can be removed by steam distillation or vacuum distillation. The solid residue is then treated with an appropriate solvent to dissolve the product.
-
Purification: The crude phenazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol or toluene.
Note on Safety and Alternative Routes: The traditional Wohl-Aue reaction, involving the condensation of an aniline with a nitroarene under basic conditions, can also be employed but often requires harsh conditions and may lead to complex product mixtures.[15] Modern palladium-catalyzed cross-coupling reactions followed by reductive cyclization offer milder and more versatile routes to substituted phenazines.[16][17]
Conclusion
This compound serves as an excellent platform for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a reliable foundation for the preparation of substituted benzimidazoles, quinoxalines, and phenazines. The key to this synthetic strategy is the efficient and selective reduction of the nitro group to form the corresponding ortho-phenylenediamine, which then undergoes cyclocondensation reactions. By carefully selecting the appropriate reaction partners and conditions, researchers can generate a library of novel heterocyclic compounds for further investigation in drug discovery and development programs.
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Venkataramana, H. S. et al. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38. [Link]
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Paul, D. B. (1972). Some New Products from Wohl-Aue Reactions between Nitrobiphenyls and Aniline. Defence Standards Labs, Maribyrnong (Australia). [Link]
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Wang, Y. et al. (2019). Synthesis and Assessment of 3-Substituted Phenazines as Novel Antichlamydial Agents. Medicinal Chemistry, 15(6), 681-693. [Link]
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Kumar, A. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3037-3053. [Link]
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Application Note: Monitoring the Synthesis of 5-Chloro-2-methyl-3-nitroaniline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on monitoring the synthesis of 5-Chloro-2-methyl-3-nitroaniline. The synthesis of halogenated nitroanilines is a critical process in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals. Effective reaction monitoring is paramount to ensure optimal yield, purity, and safety.[1][2] This application note details the underlying principles and provides step-by-step protocols for several chromatographic and spectroscopic techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The focus is on providing not just the methodology, but the scientific rationale behind procedural choices, enabling robust and reproducible outcomes.
Synthesis Overview: Nitration of 5-Chloro-2-methylaniline
The target compound, this compound, is commonly synthesized via the electrophilic aromatic substitution (EAS) nitration of a suitable precursor. One common route is the nitration of 3-Chloroaniline, which involves formylation, nitration, and hydrolysis steps.[3] A related and direct precursor is 5-Chloro-2-methylaniline (also known as 5-chloro-o-toluidine). The introduction of a nitro group (-NO2) onto the aromatic ring is a powerful transformation but requires careful control to manage regioselectivity and prevent over-nitration.[4]
The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).[4]
Caption: Synthesis of this compound via nitration.
The Critical Need for Reaction Monitoring
Real-time or quasi-real-time tracking of a chemical reaction is essential for several reasons:[1][2]
-
Determining Reaction Completion: Ensures the reaction is stopped at the optimal time to maximize product yield and prevent degradation.
-
Minimizing Impurity Formation: Side reactions, such as the formation of regioisomers or dinitrated products, can be detected and mitigated by adjusting reaction conditions.
-
Process Optimization: Data from monitoring allows for the fine-tuning of parameters like temperature, time, and reagent stoichiometry for future batches.[2]
-
Safety: Uncontrolled exothermic nitration reactions can be hazardous. Monitoring ensures the reaction is proceeding as expected.
Analytical Methodologies for Reaction Monitoring
A multi-faceted approach combining rapid qualitative checks with precise quantitative analysis provides the most comprehensive understanding of the reaction's progress.
Thin-Layer Chromatography (TLC): The Workhorse Method
TLC is an indispensable tool for rapid, qualitative monitoring of organic reactions.[5][6] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6]
Principle of Application: The starting material, 5-Chloro-2-methylaniline, is a relatively nonpolar aromatic amine. The product, this compound, is significantly more polar due to the introduction of the nitro group. This difference in polarity is the basis for their separation on a TLC plate. The more polar product will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the starting material.
Protocol: Monitoring Nitration by TLC
-
Plate Preparation: Use silica gel plates pre-coated with a fluorescent indicator (e.g., F254).[7] With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.[5][7]
-
Solvent System Selection: A binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is effective.[7] A good starting point is a 4:1 Hexanes:Ethyl Acetate mixture. The ideal system should place the starting material at an Rf of ~0.5-0.6 to allow clear separation from the product spot.
-
Sample Preparation & Spotting:
-
Time Zero (t=0): Before adding the nitrating agent, dissolve a tiny amount of the starting material (5-Chloro-2-methylaniline) in a suitable solvent like ethyl acetate. Spot this in the leftmost lane of the TLC plate. This is your "SM" (Starting Material) reference.[5]
-
Reaction Aliquots: At regular intervals (e.g., 15, 30, 60, 90 minutes), carefully withdraw a small aliquot (a drop) from the reaction mixture using a glass capillary.[8]
-
Quenching: Immediately quench the aliquot by diluting it in a vial containing a small amount of ethyl acetate and a saturated sodium bicarbonate solution to neutralize the strong acid. Vortex briefly and allow the layers to separate.
-
Spotting: Using a clean capillary, spot the organic layer from the quenched aliquot in a new lane on the TLC plate. It is best practice to also "co-spot" the reaction mixture on top of the starting material in a central lane to confirm identities.[9]
-
-
Development & Visualization:
-
Place the spotted plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line.[5] Cover the chamber to maintain a saturated atmosphere.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry completely.
-
Visualize the spots under a UV lamp (254 nm).[5] The aromatic compounds will appear as dark spots. Circle the spots with a pencil.
-
Data Interpretation: As the reaction progresses, the TLC plates will show the spot corresponding to the starting material (higher Rf) diminishing in intensity, while a new, more polar spot corresponding to the product (lower Rf) will appear and intensify.[10] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Time Point | Starting Material (SM) Spot (Rf ≈ 0.6) | Product Spot (Rf ≈ 0.3) |
| t = 0 min | Strong | Absent |
| t = 30 min | Moderate | Weak |
| t = 60 min | Weak | Moderate |
| t = 120 min | Absent | Strong |
| Note: Rf values are illustrative and must be determined experimentally. |
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
For precise, quantitative tracking of reactant consumption and product formation, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[11][12] It offers excellent separation of aromatic nitro compounds and their precursors.[11][13][14]
Principle of Application: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The nonpolar starting material will be retained longer on the column than the more polar nitro-product. Therefore, the product will elute first with a shorter retention time (Rt). UV detection is highly effective as both the reactant and product are strong chromophores.[11]
Protocol: Quantitative Monitoring by RP-HPLC
-
Instrumentation & Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detector: UV-Vis at 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: Prepare stock solutions (e.g., 1 mg/mL) of the pure starting material and the purified product in the mobile phase. Create a series of calibration standards by serial dilution to establish a calibration curve for quantitative analysis.[11]
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of the mobile phase in a volumetric flask.[11] This stops the reaction and brings the concentration into the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC column.[11]
-
-
Analysis: Inject the prepared samples, standards, and a blank. Record the chromatograms.
Data Interpretation: The chromatogram at t=0 will show a single major peak for the starting material at its characteristic retention time. As the reaction proceeds, this peak will decrease in area, while a new peak for the product will appear at an earlier retention time and grow. By using the calibration curves, the peak areas can be converted into concentrations, allowing for the calculation of percent conversion and reaction kinetics.
| Time Point | SM Conc. (µg/mL) | Product Conc. (µg/mL) | % Conversion |
| t = 0 min | 100.0 | 0.0 | 0% |
| t = 30 min | 65.2 | 38.1 | 34.8% |
| t = 60 min | 28.9 | 77.9 | 71.1% |
| t = 120 min | < 1.0 | 108.5 | >99% |
| Note: Data are hypothetical and for illustrative purposes. |
¹H NMR Spectroscopy: Structural Confirmation and In-Situ Monitoring
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction directly from the crude mixture.[15][16]
Principle of Application: The introduction of a strong electron-withdrawing nitro group significantly deshields the adjacent aromatic protons, causing their signals to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[4][17] By integrating the signals corresponding to specific protons on the reactant and product molecules, their relative ratio can be determined.[15]
Protocol: Monitoring by ¹H NMR
-
Sample Preparation: Take an aliquot from the reaction, quench it as described for TLC/HPLC, and remove the solvent under reduced pressure. Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Identify a well-resolved signal for the starting material (e.g., the methyl protons or a specific aromatic proton).
-
Identify a new, distinct signal for the product (e.g., an aromatic proton shifted significantly downfield due to the neighboring nitro group).[16]
-
Compare the integration values of these signals over time. The ratio of the integrals directly corresponds to the molar ratio of the product to the starting material in the mixture.[18]
-
Integrated Monitoring Workflow
For robust process control, these techniques should be used in a complementary fashion.
Caption: Integrated workflow for monitoring the nitration reaction.
Safety Precautions
-
Handling Reagents: this compound and its precursors are toxic and may be fatal if swallowed, inhaled, or in contact with skin.[19][20][21][22] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][23]
-
Nitration Reaction: Nitration reactions are highly exothermic and can run away if not properly controlled. Use an ice bath to manage the reaction temperature, and add the nitrating agent slowly.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
Effectively monitoring the synthesis of this compound is achieved through a strategic combination of analytical techniques. TLC provides rapid, qualitative feedback on reaction progress, guiding real-time decisions. HPLC delivers precise quantitative data for process optimization and yield calculation. Finally, NMR offers unambiguous structural confirmation of the final product. By implementing the protocols and workflows described in this note, researchers can ensure a controlled, efficient, and safe synthesis, leading to high-purity target compounds.
References
- Benchchem. Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
- Adeyeye, C., et al. Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. World Journal of Chemical Education.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- ResearchGate. 1 H NMR spectroscopic monitoring (0−12 h) of conversion of 1C into 1N...
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Coconote. TLC Monitoring of Reaction Progress.
- Washington State University. Monitoring Reactions by TLC.
- Cole-Parmer. Organic Synthesis and Reaction Monitoring Process.
- TCI Chemicals. SAFETY DATA SHEET - 5-Chloro-2-nitroaniline.
- Guidechem. How to Synthesize 5-Chloro-2-nitroaniline and Its Applications.
- Centers for Disease Control and Prevention. p-NITROANILINE 5033.
- Chemistry LibreTexts. 2.3B: Uses of TLC.
- Acros Organics. SAFETY DATA SHEET - 5-Chloro-o-toluidine.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- Sigma-Aldrich. 5-Chloro-2-nitroaniline 97.
- National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-nitroaniline.
- American Chemical Society. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
- Alfa Aesar. SAFETY DATA SHEET - 5-Chloro-2-nitroaniline.
- ChemicalBook. 5-Chloro-2-nitroaniline synthesis.
- Chromatography Today. What Is Reaction Monitoring?.
- Study.com. Monitoring Chemical Reactions: Process & Example.
- Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
- ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Google Patents. CN102531923A - Method for producing 5-chloro-2-nitroaniline.
- ResearchGate. Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy.
- ChemicalBook. Preparation of 5-Chloro-2-nitroaniline.
- ResearchGate. Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
- Hans Reich. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
Sources
- 1. coleparmer.com [coleparmer.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 4. aiinmr.com [aiinmr.com]
- 5. coconote.app [coconote.app]
- 6. Monitoring Chemical Reactions: Process & Example - Lesson | Study.com [study.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 19. tcichemicals.com [tcichemicals.com]
- 20. 5-クロロ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 22. assets.thermofisher.cn [assets.thermofisher.cn]
- 23. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methyl-3-nitroaniline
Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve high-purity target compounds with confidence.
Understanding the Synthesis: A Strategic Overview
The synthesis of this compound, also known as 5-chloro-3-nitro-o-toluidine, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route involves the electrophilic aromatic substitution (nitration) of a suitable precursor, 3-chloro-2-methylaniline.
However, direct nitration of anilines is often problematic due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to the formation of multiple isomers and oxidation byproducts in the presence of strong oxidizing agents like nitric acid. To circumvent these issues, a protection-nitration-deprotection strategy is highly recommended.
Here is a visual representation of the recommended synthetic workflow:
Caption: Recommended three-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A1: The most reliable method is the nitration of 3-chloro-2-methylaniline after protecting the amino group as an acetamide. This multi-step approach, involving protection, nitration, and deprotection, offers superior control over regioselectivity and minimizes the formation of undesirable byproducts.
Q2: Why is it necessary to protect the amino group before nitration?
A2: The amino group (-NH₂) is a strong activating group and is also basic. In the strongly acidic conditions of nitration (using a mixture of nitric and sulfuric acid), the amino group gets protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-director and deactivates the ring, leading to a mixture of isomers and potentially slower reaction rates. Protecting the amino group, for instance as an acetamide (-NHCOCH₃), moderates its activating effect and maintains its ortho-, para-directing influence, leading to a more controlled nitration.[1]
Q3: What are the expected isomeric byproducts during the nitration step?
A3: Even with a protecting group, the formation of some isomeric byproducts is possible due to the directing effects of the chloro, methyl, and acetamido groups. The primary isomers you might encounter are:
-
3-Chloro-2-methyl-5-nitroaniline (the desired product)
-
Other potential isomers depending on the reaction conditions.
The formation of these isomers is a result of the interplay between the directing effects of the substituents on the aromatic ring.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization. Common solvents for recrystallization of nitroanilines include ethanol or a mixture of ethanol and water.[1] If isomeric impurities are significant, column chromatography may be necessary for complete separation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low yield is a common issue that can arise from several factors throughout the three-step synthesis.
Caption: Decision tree for troubleshooting low product yield.
Potential Causes and Solutions:
-
Incomplete Protection or Deprotection:
-
Cause: Insufficient reaction time or non-optimal temperature for the protection or deprotection steps.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction goes to completion before proceeding to the next step. For hydrolysis, ensure adequate time and temperature, as acetamides can be stubborn to hydrolyze.
-
-
Suboptimal Nitration Conditions:
-
Cause: Incorrect temperature control is a major contributor to low yields. The nitration of activated aromatic rings is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of dinitrated products and oxidative decomposition, appearing as dark, tarry material.[2]
-
Solution: Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture. The addition should be slow and dropwise with vigorous stirring to ensure efficient heat dissipation.
-
-
Loss of Product During Workup and Purification:
-
Cause: The product may be partially soluble in the aqueous layers during extraction or in the mother liquor after recrystallization.
-
Solution: Minimize the amount of solvent used for recrystallization. To recover product from the mother liquor, it can be concentrated and cooled to obtain a second crop of crystals.
-
Issue 2: High Levels of Isomeric Byproducts
The presence of significant amounts of isomeric byproducts will complicate purification and reduce the yield of the desired 5-chloro isomer.
Potential Causes and Solutions:
-
Ineffective Amino Group Protection:
-
Cause: If the amino group is not fully protected, the direct nitration of the unprotected 3-chloro-2-methylaniline will lead to a complex mixture of isomers.
-
Solution: Ensure the protection reaction is complete by analyzing a small aliquot with TLC before proceeding with nitration.
-
-
Reaction Temperature Too High:
-
Cause: Higher temperatures can reduce the regioselectivity of the nitration reaction.
-
Solution: Strictly maintain the reaction temperature in the recommended range (0-10°C).
-
Issue 3: Formation of Dark, Tarry Material
The appearance of a dark, viscous material is a clear indication of side reactions.
Potential Causes and Solutions:
-
Oxidation of the Aniline Derivative:
-
Cause: Nitric acid is a strong oxidizing agent. If the concentration or temperature is too high, it can oxidize the aromatic ring, leading to polymerization and the formation of tar.
-
Solution: Use a well-defined nitrating mixture (e.g., a pre-mixed and cooled solution of nitric acid in sulfuric acid) and add it slowly to the reaction mixture at a low temperature.
-
Experimental Protocols
Protocol 1: Synthesis of the Precursor, 3-Chloro-2-methylaniline
The starting material, 3-chloro-2-methylaniline, can be synthesized by the reduction of 2-chloro-6-nitrotoluene.
| Parameter | Value |
| Reactants | 2-chloro-6-nitrotoluene, Iron powder, Hydrochloric acid |
| Temperature | Boiling point of the aqueous mixture |
| Reaction Time | ~2 hours for addition |
| Workup | Basification followed by steam distillation or extraction |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add finely divided iron powder, water, and a small amount of concentrated hydrochloric acid.
-
Heat the mixture to a boil with vigorous stirring.
-
Slowly add 2-chloro-6-nitrotoluene to the boiling mixture over a period of 2 hours.
-
After the addition is complete, continue to reflux for another hour to ensure the reaction is complete.
-
Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide or sodium carbonate.
-
The 3-chloro-2-methylaniline can then be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[3]
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol follows the protection-nitration-deprotection strategy.
Part A: Protection of 3-Chloro-2-methylaniline
-
Dissolve 3-chloro-2-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-(3-chloro-2-methylphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Part B: Nitration of N-(3-chloro-2-methylphenyl)acetamide
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.
-
Dissolve the N-(3-chloro-2-methylphenyl)acetamide from Part A in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for another 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Part C: Deprotection (Hydrolysis)
-
To the crude N-(5-chloro-2-methyl-3-nitrophenyl)acetamide from Part B, add a solution of aqueous sulfuric acid (e.g., 60-70%).
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the purified this compound.
References
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
-
Sciencemadness Discussion Board. (2021, March 14). First o-toluidine synthesis - running into some issues with the reaction mixture. Retrieved from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN113461541A - Method for synthesizing p-chloro-o-toluidine.
-
Organic Syntheses. (n.d.). o-CHLOROTOLUENE AND p-CHLOROTOLUENE. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Side Products in the Synthesis of 5-Chloro-2-methyl-3-nitroaniline
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methyl-3-nitroaniline. The nitration of substituted anilines is a foundational reaction in organic synthesis, yet it is frequently plagued by challenges related to selectivity and stability. This document provides a troubleshooting framework in a direct question-and-answer format to address specific issues encountered during this synthesis, grounded in mechanistic principles and field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown or black and produced a significant amount of insoluble tar. What is the cause?
A: This is a classic sign of oxidation of the aniline starting material. The amino group (-NH₂) in your precursor, 2-methyl-5-chloroaniline, is highly electron-rich and susceptible to oxidation by strong nitrating agents like nitric acid, especially in the presence of sulfuric acid.[1][2] This leads to the formation of complex, high-molecular-weight polymeric byproducts, commonly observed as a dark tar, which significantly reduces the yield of your desired product.
Q2: I've isolated my product, but analytical data (NMR, LC-MS) shows a significant isomeric impurity that is difficult to separate. What is this side product likely to be?
A: The most probable isomeric impurity is 5-Chloro-2-methyl-4-nitroaniline . The synthesis of the target molecule involves electrophilic aromatic substitution on the 2-methyl-5-chloroaniline ring. The directing effects of the existing substituents (-NH₂, -CH₃, -Cl) govern the position of the incoming nitro group. While the desired product forms from nitration at the C3 position, the C4 position is also highly activated by both the para-directing amino group and the ortho-directing chloro group. This electronic favorability makes the 4-nitro isomer a common and significant byproduct.
Q3: Why is protecting the amine group via acetylation considered a critical step for this synthesis?
A: Protection of the amine group is crucial for two primary reasons:
-
Preventing Oxidation: Converting the highly reactive amino (-NH₂) group to a less reactive acetamido (-NHCOCH₃) group shields it from being oxidized by the nitrating mixture, thereby preventing the formation of tarry byproducts.[3][4]
-
Modulating Reactivity and Selectivity: The acetamido group is still an ortho-, para-director but is less activating than a free amino group. This moderation of reactivity provides a more controlled nitration. Furthermore, the bulkiness of the acetyl group can sterically hinder substitution at the ortho-position (C6), potentially improving the yield of the desired C3 and competing C4 isomers.[5][6]
Q4: My post-hydrolysis sample shows the presence of the N-acetylated intermediate. How can I ensure the complete removal of the protecting group?
A: Incomplete hydrolysis indicates that the reaction conditions (time, temperature, or catalyst concentration) were insufficient. To drive the reaction to completion, you can increase the reaction time, raise the temperature, or use a more concentrated acid or base solution for the hydrolysis step. It is essential to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to confirm the disappearance of the acetylated intermediate before proceeding with the work-up.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed breakdown of common experimental issues, their underlying chemical causes, and actionable solutions to mitigate the formation of side products.
| Problem / Observation | Probable Cause (Side Product) | Mechanistic Explanation | Recommended Solution & Protocol Validation |
| Dark, Tarry Reaction Mixture; Low Yield | Oxidation Byproducts | The free amino group of 2-methyl-5-chloroaniline is directly oxidized by nitric acid, leading to polymerization and degradation.[2] | Protect the amine group. Before nitration, react 2-methyl-5-chloroaniline with acetic anhydride to form N-acetyl-2-methyl-5-chloroaniline. This deactivates the amine towards oxidation.[4] Validation: The reaction mixture should remain a manageable slurry or solution without significant darkening. |
| Product Fails Purity Specs; Isomer Detected | 5-Chloro-2-methyl-4-nitroaniline | The C4 position is electronically activated by both the para-amino and ortho-chloro substituents, making it a favorable site for electrophilic attack, competing with the desired C3 position. | Optimize Nitration Conditions: Perform the nitration at a lower temperature (e.g., -5 to 0 °C) to enhance selectivity. Purification: If the isomer still forms, separation can be achieved via fractional crystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography. |
| Mass Spec Detects Higher MW Species (M+45) | Dinitrated Byproducts (e.g., 5-Chloro-2-methyl-3,4-dinitroaniline) | Excessively harsh reaction conditions (high temperature, excess nitrating agent) can lead to a second nitration event on the already activated ring. | Control Stoichiometry: Use a carefully measured amount of nitrating agent (typically 1.0-1.1 equivalents). Temperature Control: Maintain a consistently low temperature throughout the addition of the nitrating agent. Validation: Use LC-MS to monitor for the appearance of dinitrated species during reaction optimization. |
| Starting Material Detected in Final Product | Incomplete Nitration | Insufficient nitrating agent, low reaction temperature, or inadequate reaction time resulted in unreacted N-acetyl-2-methyl-5-chloroaniline, which is then deprotected during hydrolysis. | Monitor Reaction Completion: Use TLC or HPLC to track the consumption of the acetylated starting material before quenching the reaction. If needed, allow the reaction to stir for a longer duration or slightly increase the equivalents of the nitrating agent. |
Part 3: Recommended Experimental Protocol
This protocol outlines a self-validating workflow for the synthesis, incorporating in-process controls to minimize side product formation.
Step 1: Acetylation (Amine Protection)
-
In a round-bottom flask, dissolve 2-methyl-5-chloroaniline in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise, maintaining the internal temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Validation: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The spot corresponding to the starting aniline should disappear, replaced by a new, less polar spot for the acetanilide.
-
Quench the reaction by pouring the mixture into ice water. Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the solid N-acetyl-2-methyl-5-chloroaniline.
Step 2: Nitration
-
Add the dried N-acetyl-2-methyl-5-chloroaniline to concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C. Stir until all solid has dissolved.
-
Cool the solution to -5 to 0 °C in an ice/salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to a small amount of sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 5 °C. The rate of addition is critical to prevent overheating and side reactions.
-
Stir the reaction at 0-5 °C for 1-3 hours.
-
Validation: Carefully take a small aliquot, quench it in ice, and extract with ethyl acetate. Analyze the organic layer by TLC/LC-MS to confirm the consumption of the starting material and the formation of the nitrated product(s).
Step 3: Hydrolysis (Deprotection)
-
Carefully pour the reaction mixture from Step 2 onto a large amount of crushed ice.
-
Filter the precipitated solid (the nitrated acetanilide) and wash thoroughly with cold water.
-
Transfer the wet solid to a flask containing a mixture of ethanol and concentrated hydrochloric acid (or sulfuric acid).
-
Heat the mixture to reflux for 2-4 hours until the solid dissolves and the reaction is complete.
-
Validation: Monitor by TLC until the spot for the acetylated intermediate is no longer visible.
-
Cool the solution and neutralize carefully with an aqueous base (e.g., NaOH or NH₄OH) to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry. Purify further by recrystallization from ethanol.
Part 4: Visualization of Reaction Pathways
The following diagrams illustrate the key chemical transformations and the logical flow for troubleshooting.
Caption: Main synthetic route and formation of key side products.
Caption: Troubleshooting workflow for synthesis issues.
References
-
Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]
-
Vedantu. (n.d.). When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. [Link]
-
MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
YouTube. (2020). Nitration of aniline. [Link]
-
Quora. (n.d.). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. books.rsc.org [books.rsc.org]
- 5. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Poor Regioselectivity in Aniline Nitration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the classic challenges in organic synthesis: the nitration of aniline. Direct nitration is notoriously difficult to control, often leading to a complex mixture of products and undesired side reactions. This resource is designed to help you navigate these challenges and achieve high yields of your desired nitroaniline isomer.
Frequently Asked Questions (FAQs)
Q1: Why does the direct nitration of aniline result in poor regioselectivity and side products?
A: The direct nitration of aniline with a standard mixture of concentrated nitric acid and sulfuric acid is problematic for two primary reasons:
-
Anilinium Ion Formation: Aniline is a basic compound. In the strongly acidic conditions of the nitrating mixture, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).[1][2] The -NH₂ group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3][4] However, the anilinium ion is a strongly deactivating, meta-directing group because the positive charge on the nitrogen atom withdraws electron density from the ring via a strong negative inductive effect.[2][5] This leads to a significant amount of the undesired meta-nitroaniline.[6][7]
-
Oxidation and Tarry Byproducts: The amino group is highly susceptible to oxidation by concentrated nitric acid, a strong oxidizing agent.[8][9] This oxidation leads to the formation of complex, often polymeric, tarry byproducts, which contaminate the desired product and significantly reduce the yield.[2][10][11]
Q2: I obtained a significant amount of m-nitroaniline. How can I favor the formation of the para isomer?
A: The most effective and widely used strategy to achieve high selectivity for the para isomer is to use a protecting group for the amino functionality.[1][6]
The Causality Behind Protection: By converting the highly basic and easily oxidized amino group into a less reactive amide, you can prevent both anilinium ion formation and oxidation. The most common protecting group for this purpose is the acetyl group, which is introduced by reacting aniline with acetic anhydride to form acetanilide.[12][13]
The acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is less activating than the amino group.[8][14] This moderation of reactivity allows for a more controlled nitration. Furthermore, the steric bulk of the acetamido group hinders electrophilic attack at the ortho positions, thereby favoring substitution at the less sterically hindered para position.[13][15] After nitration, the acetyl group can be easily removed by acid or base-catalyzed hydrolysis to yield the desired p-nitroaniline.[16][17]
Q3: My reaction mixture turned dark and I have a low yield of a sticky solid. What went wrong and how can I fix it?
A: A dark, tarry reaction mixture is a classic sign of oxidation of the aniline starting material.[2][10] This occurs when the unprotected amino group reacts with the strong oxidizing nitrating mixture.
Troubleshooting and Prevention:
-
Protect the Amino Group: As detailed in Q2, converting aniline to acetanilide before nitration is the primary solution to prevent oxidation.[8]
-
Temperature Control: Nitration reactions are highly exothermic.[18] It is crucial to maintain a low reaction temperature, typically below 10-20°C, by using an ice bath during the addition of the nitrating mixture.[8][19] Failure to control the temperature can lead to increased side reactions and decomposition.[18][20]
-
Slow Addition of Reagents: Add the nitrating mixture dropwise to the solution of your aniline derivative with constant stirring.[18][21] This prevents localized overheating and minimizes the concentration of the nitrating agent at any given time, reducing the likelihood of over-nitration or oxidation.[18]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of meta-nitroaniline | Direct nitration of unprotected aniline leading to anilinium ion formation.[1][2] | Protect the amino group as an acetamide (acetanilide) before nitration.[1][6] |
| Formation of tarry, dark-colored byproducts | Oxidation of the unprotected amino group by the nitrating mixture.[2][8] | 1. Protect the amino group.[8] 2. Maintain strict temperature control (0-10°C) during the reaction.[19] 3. Add the nitrating mixture slowly and with vigorous stirring.[21] |
| Significant amount of ortho-nitroaniline | The protecting group is not sterically bulky enough to completely block the ortho positions. | While some ortho isomer is often unavoidable, using a bulkier protecting group can increase the para selectivity. However, for most applications, the ortho and para isomers can be effectively separated by recrystallization.[8][14] |
| Dinitration products observed | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, excess nitrating agent). | 1. Carefully control the stoichiometry of the nitrating agent. 2. Keep the reaction time to the minimum required for completion (often 30-60 minutes).[16] 3. Ensure the temperature does not rise significantly.[18] |
| Product does not precipitate upon quenching with ice/water | The product may be more soluble than expected, or the protecting group may have been unintentionally cleaved under the acidic conditions. | 1. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[22][23] 2. Neutralize the acidic solution carefully with a base (e.g., NaOH, NaHCO₃) to precipitate the free amine product.[17][23] |
Experimental Protocols
Protocol 1: Synthesis of p-Nitroaniline via a Protecting Group Strategy
This three-step synthesis is a reliable method for preparing p-nitroaniline with high regioselectivity.
Step 1: Acetylation of Aniline to form Acetanilide
-
In a fume hood, combine aniline and acetic anhydride (a slight excess).
-
Add a catalytic amount of a mild acid (e.g., a drop of concentrated sulfuric acid) or a base like pyridine.[13]
-
The reaction is typically exothermic. Stir the mixture and allow it to proceed for 15-30 minutes.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid or concentrated sulfuric acid.[16][21]
-
Cool the solution in an ice bath to 0-5°C.[14]
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[19][21]
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10-20°C.[8][24]
-
After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes.[1][16]
-
Pour the reaction mixture slowly over crushed ice with stirring to precipitate the crude p-nitroacetanilide.[19][21]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[1]
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Combine the crude p-nitroacetanilide with an aqueous solution of a strong acid (e.g., 25% sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).[14][17]
-
Heat the mixture under reflux until the solid dissolves (typically 20-45 minutes).[14][23][24]
-
Cool the solution and then pour it into cold water.
-
If acid hydrolysis was used, carefully neutralize the solution with a base (e.g., sodium hydroxide solution) until the p-nitroaniline precipitates as a yellow solid.[17]
-
Collect the p-nitroaniline by vacuum filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from hot water or an ethanol/water mixture.[16][25]
Workflow for Troubleshooting Aniline Nitration
Caption: Troubleshooting workflow for aniline nitration.
Alternative Nitrating Agents
While the protection/deprotection strategy is robust, research into alternative nitrating agents aims to provide milder and more selective methods. Some of these include:
-
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃•5H₂O): This reagent has been shown to be an effective and safer alternative to the traditional mixed acid method, avoiding the use of concentrated sulfuric acid.[26][27] It can offer good yields and, in some cases, favor ortho-nitration.[26][28]
-
Transition-Metal-Catalyzed Nitration: Modern methods involving transition metal catalysts (e.g., palladium) and directing groups are being developed for highly regiospecific C-H nitration under mild conditions.[28]
These advanced methods can be particularly useful for complex substrates where traditional methods fail or give poor selectivity.
References
- Preparation of P-Nitroaniline. Scribd. [URL: https://www.scribd.
- Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. [URL: https://www.vedantu.
- Aromatic Nitration. Unknown Source. [URL: Not Available]
- Explain Nitration of Aniline. Brainly.in. [URL: https://brainly.in/question/60822699]
- Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem. [URL: https://www.benchchem.com/technical-support/addressing-poor-regioselectivity-in-the-synthesis-of-substituted-anilines]
- Preparation of p-Nitroacetanilide. BYJU'S. [URL: https://byjus.
- Technical Support Center: Purification of Crude Aniline Nitrate. Benchchem. [URL: https://www.benchchem.
- Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory. Lu Le Laboratory. [URL: https://www.lule-lab.com/p-nitroacetanilide.html]
- Nitration of aniline. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [URL: https://www.magritek.com/wp-content/uploads/2015/03/Lab-Manual-Synthesis-of-p-Nitroaniline.pdf]
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=10978]
- Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution? Homework.Study.com. [URL: https://homework.study.
- What is the preparation of p nitroaniline? Learn more. Echemi. [URL: https://www.echemi.com/cms/170919.html]
- An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36718420/]
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [URL: https://www.allen.ac.in/pre-medical/neet-ug/chemistry/anilines-reactions-reaction-mechanisms-and-faqs]
- Separation of isomeric mixtures of nitroanilines. Google Patents. [URL: https://patents.google.
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate. [URL: https://www.researchgate.
- Nitration of aniline. YouTube. [URL: https://www.youtube.
- An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/cos/2025/00000022/00000002/art00009]
- In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Homework.Study.com. [URL: https://homework.study.
- Protonation of aniline slows electrophilic aromatic substitution ... Study Prep in Pearson+. Pearson+. [URL: https://www.pearson.com/en-us/search.html?
- Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-p-nitroaniline/]
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [URL: https://www.openaccessjournals.
- NCERT Chemistry Highlights Exam-Crucial | Tarry Oxidation Products in Aniline Nitration| JEE & NEET. YouTube. [URL: https://www.youtube.
- Electrophilic substitution (case aniline): Nitration. Unknown Source. [URL: Not Available]
- Reactions of Aniline. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-aniline/]
- Why is nitration of aniline difficult? askIITians. [URL: https://www.askiitians.
- Help with nitration of a protected aniline. Reddit. [URL: https://www.reddit.
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [URL: https://repositorio.ul.pt/bitstream/10451/30528/1/IST_Quimica_Mest_2017_Diogo_Lopes_82977.pdf]
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [URL: http://ijrar.org/papers/IJRAR19D1225.pdf]
- Direct nitration of aniline is not possible. Why? Quora. [URL: https://www.quora.
- Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. ResearchGate. [URL: https://www.researchgate.
- [FREE] Give a reason: Although the amino group is ortho/para-directing in aromatic electrophilic substitution. Brainly. [URL: https://brainly.in/question/57077700]
- 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [URL: https://www.sciencedirect.com/science/article/pii/B9780128038856000789]
- In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like? Quora. [URL: https://www.quora.com/In-nitration-of-aniline-tarry-oxidation-products-are-formed-Is-tarry-some-chemical-term-or-is-it-tarry-as-in-tar-like]
- o-NITROANILINE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0404]
- Visible‐light mediated nitration of protected anilines. ResearchGate. [URL: https://www.researchgate.net/figure/Visible-light-mediated-nitration-of-protected-anilines_fig1_371690184]
- Method for nitrating aniline derivatives. Google Patents. [URL: https://patents.google.
- Why can aniline not be nitrated directly? Quora. [URL: https://www.quora.
- Nitration of Aniline (video). Khan Academy. [URL: https://www.khanacademy.
- Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [URL: https://chempanda.com/nitroaniline/]
- Protection of Aniline Derivatives. YouTube. [URL: https://www.youtube.
- Practical NO 29 - Tests for aniline. AL Chemistry in English - YouTube. [URL: https://www.youtube.
- Nitration of Aniline: Lab Experiment. Studylib. [URL: https://studylib.
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Technical Support Center: Optimization of Reaction Conditions for Substituted Nitroanilines
Welcome to the technical support center for the synthesis and optimization of substituted nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of chemical intermediates. Nitroanilines are crucial building blocks in the production of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] Achieving high yield and purity requires precise control over reaction conditions. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions that arise during the synthesis of substituted nitroanilines:
Q1: What are the primary synthetic routes to substituted nitroanilines?
There are two main strategies for synthesizing substituted nitroanilines:
-
Electrophilic Nitration of an Aniline Derivative: This involves introducing a nitro group (-NO₂) onto a substituted aniline ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[4] However, direct nitration of aniline can be problematic as the amino group is sensitive to oxidation and can be protonated in the acidic medium, leading to the formation of meta-substituted products and undesired side products.[5][6] To circumvent this, the amino group is often protected, for example, as an acetanilide, to direct the substitution to the ortho and para positions and prevent oxidation.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr) of a Nitro-substituted Aryl Halide: This method involves reacting a nitro-substituted aryl halide (e.g., 4-nitrochlorobenzene) with ammonia or a substituted amine.[1][5] This route is particularly useful for the industrial production of specific isomers, like 4-nitroaniline.[5]
Q2: My nitration reaction is giving me a low yield of the desired p-nitroaniline and a mixture of isomers. What is the most likely cause?
Low yield and poor regioselectivity in the nitration of anilines are common issues. The primary cause is often the protonation of the amino group in the strongly acidic nitrating mixture. The resulting anilinium ion is a meta-directing group, leading to the formation of the undesired m-nitroaniline isomer. Additionally, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring, resulting in tarry by-products and reduced yield.[6]
To favor the formation of the p-nitroaniline, protection of the amino group is crucial. Acetylation of the aniline to form acetanilide is a common and effective strategy. The acetamido group is still an ortho, para-director but is less activating than the amino group, and its steric bulk favors the formation of the para isomer over the ortho isomer.[6]
Q3: I am observing the formation of significant amounts of dark, tarry side products in my reaction. How can I minimize this?
The formation of tarry by-products is a strong indication of oxidative degradation of the aniline starting material or product. This is particularly prevalent during nitration reactions due to the strong oxidizing properties of nitric acid. To mitigate this, consider the following:
-
Temperature Control: Nitration reactions are highly exothermic.[4] Maintaining a low reaction temperature, typically between 0-5°C using an ice bath, is critical to slow down the reaction rate and suppress side reactions.[4]
-
Controlled Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to the aniline derivative solution to prevent localized overheating.
-
Protection of the Amino Group: As mentioned previously, protecting the amino group as an acetanilide not only directs the substitution but also makes the ring less susceptible to oxidation.
Q4: What are the best practices for purifying substituted nitroanilines?
The choice of purification method depends on the physical state and purity of the crude product. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying solid nitroanilines.[7] The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Ethanol/water mixtures are often effective for recrystallizing nitroanilines.[8]
-
Column Chromatography: For separating mixtures of isomers (e.g., o- and p-nitroaniline) or removing closely related impurities, column chromatography is a powerful technique.[9] A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate.[9]
-
Liquid-Liquid Extraction: This can be used as an initial cleanup step to separate the product from impurities with different polarities.[7]
Troubleshooting Guides
This section provides a more detailed, problem-and-solution-oriented approach to common experimental challenges.
Problem 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low conversion of starting material | Insufficiently reactive conditions | Increase Reaction Temperature: Gradually increase the temperature in small increments. Monitor the reaction progress by TLC. The rate of most chemical reactions increases with temperature. Increase Reaction Time: Allow the reaction to proceed for a longer duration. Some reactions are inherently slow and require more time to reach completion.[4] Use a More Potent Reagent: In nitration, using fuming nitric acid instead of concentrated nitric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile. |
| Significant formation of side products | Reaction conditions are too harsh | Lower Reaction Temperature: As discussed, nitration is exothermic. Maintaining a low temperature (0-5°C) is crucial to minimize side reactions like oxidation and di-nitration.[4] Slower Reagent Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized high concentrations of the reagent. |
| Product loss during workup | Improper workup or purification procedure | Optimize Extraction: Ensure the correct pH for liquid-liquid extraction. Anilines are basic and will be protonated and soluble in the aqueous phase at low pH. Neutralize the solution to bring the aniline derivative into the organic phase. Optimize Recrystallization: If the yield is low after recrystallization, the product might be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Ensure the solution is fully saturated before cooling and cool it slowly to maximize crystal formation. |
Problem 2: Formation of Isomeric Impurities
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of o- and m-nitroaniline in a p-nitroaniline synthesis | Direct nitration of aniline without a protecting group | Protect the Amino Group: Acetylate the aniline to form acetanilide before nitration. The acetamido group (-NHCOCH₃) is an ortho, para-director, but its steric hindrance favors the formation of the para isomer.[6] The protection step prevents the formation of the anilinium ion, which is a meta-director.[5][6] |
| Difficulty in separating isomers | Similar physical properties of the isomers | Fractional Recrystallization: This technique can sometimes separate isomers with slightly different solubilities. It involves multiple recrystallization steps. Column Chromatography: This is the most effective method for separating isomers. Optimize the solvent system (eluent) to achieve good separation on a silica gel column.[9] A solvent system with a low polarity will generally elute the less polar isomer first. |
Problem 3: Product Instability or Decomposition
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product darkens or decomposes upon standing | Presence of residual acid or light sensitivity | Thorough Washing and Neutralization: During workup, ensure all acidic residues are removed by washing with a mild base (e.g., sodium bicarbonate solution) and then with water until the washings are neutral. Storage Conditions: Store the purified nitroaniline in a dark, cool, and dry place. Amber-colored vials are recommended to protect against light-induced degradation. |
| Decomposition during purification | Thermal instability | Use Milder Purification Techniques: If the compound is thermally labile, avoid high temperatures during purification. For example, use a rotary evaporator at a lower temperature and higher vacuum to remove the solvent. Consider non-heated purification methods like column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of p-Nitroaniline from Aniline (via Acetanilide Protection)
This protocol outlines the two-step synthesis of p-nitroaniline from aniline, involving the protection of the amino group as an acetanilide followed by nitration and deprotection.[8][10]
Step 1: Acetylation of Aniline to Acetanilide
-
In a fume hood, add aniline to a flask containing glacial acetic acid.
-
Gently heat the mixture under reflux for 30 minutes.
-
Pour the hot mixture into ice-cold water to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
Step 2: Nitration of Acetanilide and Hydrolysis to p-Nitroaniline
-
In a flask, dissolve the purified acetanilide in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5°C.[4]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Collect the crude p-nitroacetanilide by vacuum filtration and wash with cold water.
-
To hydrolyze the acetanilide, reflux the crude product with an aqueous solution of sulfuric acid for 20-30 minutes.[8]
-
Pour the hot mixture into cold water and neutralize with a sodium hydroxide solution until a yellow precipitate of p-nitroaniline is formed.[8]
-
Collect the crude p-nitroaniline by vacuum filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture.[8]
Visualizations
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
General Reaction Scheme for p-Nitroaniline Synthesis
Caption: A general three-step synthesis of p-nitroaniline from aniline.
Safety Precautions
Working with nitro compounds and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving concentrated acids, volatile organic compounds, and nitroanilines should be performed in a well-ventilated fume hood.[8][11]
-
Handling Nitro Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin.[11][12] Avoid inhalation of dust and direct contact with the skin.[11] In case of contact, wash the affected area immediately with plenty of soap and water.[13]
-
Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care, and always add acid to water, never the other way around.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
References
- Buonomenna, M. G., & Galiano, F. (2021). Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. BenchChem.
- BenchChem. (2025). A Comparative Guide to Nitroaniline Derivatives in Research and Development. BenchChem.
- Chemius. (n.d.). nitro razredčilo.
- International Labour Organization. (2011). Nitrocompounds, Aromatic.
- Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- HOPEMAX. (2025). How to control the side reactions in the synthesis of 4 - Nitroaniline?.
- BenchChem. (2025).
- Aldrich. (2024).
- Carl ROTH. (n.d.).
- Kosenkov, D., & Slipchenko, L. V. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. The Journal of Physical Chemistry A, 115(5), 392-403.
- Kosenkov, D., & Slipchenko, L. V. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. PubMed.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Echemi. (2023).
- Wikipedia. (n.d.). 4-Nitroaniline.
- Studylib. (n.d.). o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab.
- Quora. (2018).
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Technical Support Center: Challenges in the Purification of 5-Chloro-2-methyl-3-nitroaniline
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 5-Chloro-2-methyl-3-nitroaniline (CAS No: 219312-44-4). As a key building block in complex organic synthesis, its purity is paramount. This document provides troubleshooting advice, detailed protocols, and the rationale behind these methodologies, ensuring you can achieve the desired purity for your downstream applications.
PART 1: Foundational Knowledge & Initial Assessment
Before attempting any purification, a thorough understanding of the material is crucial. This section addresses the most common initial questions regarding the nature of the crude product.
Critical Safety Precautions
Aromatic nitroamines are potent chemical agents that demand rigorous safety protocols. This compound and its related isomers are classified as hazardous.
-
Toxicity: These compounds are often acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] They can cause skin and eye irritation and may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3][4]
-
Handling: Always handle this compound in a certified chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[1]
-
Disposal: Dispose of all contaminated materials and chemical waste in accordance with local, state, and federal regulations.[2]
FAQ 1: What are the likely impurities in my crude this compound sample?
Answer: The impurity profile is almost entirely dictated by the synthetic route. The most common synthesis involves the nitration of 5-chloro-2-methylaniline. Electrophilic nitration of this starting material can result in a mixture of isomers due to the directing effects of the chloro-, methyl-, and amino- groups.
The primary impurities are typically other positional isomers formed during the nitration step. Unreacted starting material and byproducts from side reactions may also be present.
Caption: Synthesis pathway and potential impurity sources.
Table 1: Physicochemical Properties of Target Compound and Potential Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 219312-44-4 | 186.60 | Not widely reported; estimated >100°C | Solid |
| 5-Chloro-2-methylaniline (Starting Material) | 95-79-4 | 141.60 | 29-32 | Light-sensitive solid or liquid |
| 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6 | 186.60 | Not widely reported | Solid |
| 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 | 186.60 | 164-167 | Solid |
Note: The physical properties of isomers can be very similar, making separation challenging.
PART 2: Troubleshooting Purification Protocols
This section provides detailed, step-by-step solutions to common purification problems.
FAQ 2: My product "oils out" or refuses to crystallize during recrystallization. What is happening and how do I fix it?
Answer: Oiling out occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, causing a melting point depression.
Causality:
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or its boiling point may be too high.
-
High Impurity Load: Impurities can interfere with crystal lattice formation, promoting an amorphous or oily state.
-
Supersaturation Issues: The solution may be too concentrated, or cooling may be happening too rapidly, preventing orderly crystal growth.
Troubleshooting Protocol: Systematic Recrystallization
Caption: Decision workflow for troubleshooting "oiling out".
Detailed Recrystallization Protocol:
-
Solvent Screening (Microscale):
-
Place ~20 mg of crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water, hexane/ethyl acetate).
-
A good solvent will dissolve the compound when hot but show poor solubility when cold.[5]
-
For nitroanilines, alcoholic solvents like ethanol or methanol are often effective.[6][7]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored from polar impurities, add a small amount of activated charcoal to the hot solution and stir for 2-3 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
FAQ 3: My product is still impure after recrystallization. When and how should I use column chromatography?
Answer: If recrystallization fails to provide a product of sufficient purity, typically due to the presence of isomers with very similar solubility profiles, flash column chromatography is the preferred method for separation.
Causality: Recrystallization separates compounds based on differences in solubility. Isomers often have nearly identical solubilities, making this technique ineffective. Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] Even small differences in polarity between isomers can be exploited for successful separation.
Protocol: Flash Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
The ideal system will show good separation between the spots, with the target compound having an Rf value between 0.25 and 0.4.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a 100:1 ratio of silica to crude compound by weight is a good starting point).
-
Pack the column with silica gel using the chosen eluent, ensuring there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, collecting the eluate in a series of test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing your target compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Table 2: Example Solvent Systems for TLC/Column Chromatography
| Mobile Phase (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 9:1 | Low | Eluting non-polar impurities. |
| 4:1 | Medium-Low | Good starting point for separating nitroaniline isomers. |
| 2:1 | Medium | Eluting more polar isomers or the target compound. |
| 1:1 | Medium-High | Eluting highly polar compounds. |
FAQ 4: How do I definitively assess the purity of my final product?
Answer: Visual inspection and melting point are good initial indicators, but instrumental analysis is required for a definitive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods.
-
HPLC: Reverse-phase HPLC is an excellent method for separating and quantifying non-volatile organic compounds.[9][10] A pure sample should yield a single major peak.
-
GC-MS: This technique is suitable for volatile and thermally stable compounds. It provides separation information (from GC) and structural information (from MS), which can help identify any remaining impurities.[8]
Protocol: Sample Preparation for Analysis
-
Accurately weigh approximately 1-2 mg of your purified, dry sample.
-
Dissolve the sample in a known volume (e.g., 1.0 mL) of a suitable HPLC-grade solvent, such as acetonitrile or methanol, in a volumetric flask.
-
Ensure the sample is fully dissolved. You may need to use sonication.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample according to your established HPLC or GC-MS method. The area percentage of the main peak can be used to estimate purity.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. (2018). 5-Chloro-2-nitroaniline. [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Mallak Specialties Pvt Ltd. (n.d.). 5-Chloro-2-nitroaniline. [Link]
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
European Patent Office. (1989). EP 0303429 A2 - Second harmonic generation with 5-chloro-2-nitroaniline. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]
-
MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
-
PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mt.com [mt.com]
- 6. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 7. guidechem.com [guidechem.com]
- 8. epa.gov [epa.gov]
- 9. 5-Chloro-2-nitroaniline | SIELC Technologies [sielc.com]
- 10. pubs.rsc.org [pubs.rsc.org]
decomposition of 5-Chloro-2-methyl-3-nitroaniline during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-Chloro-2-methyl-3-nitroaniline. As a key intermediate in complex organic syntheses, its stability is paramount to achieving high yields and purity in your target molecules. This document is designed to serve as a field guide, moving beyond simple protocols to explain the causality behind potential decomposition and provide actionable troubleshooting strategies. My goal is to equip you with the expertise to anticipate, diagnose, and resolve issues related to the stability of this compound in your reaction workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instabilities of this compound?
A1: this compound is a generally stable crystalline solid under standard storage conditions (cool, dry, dark, inert atmosphere)[1]. However, like many nitroaromatic amines, it is susceptible to several modes of decomposition under specific stressors. The primary concerns are:
-
Thermal Decomposition: Elevated temperatures can initiate decomposition. Structurally related nitroanilines are known to decompose exothermically, which can lead to runaway reactions.[2] The decomposition mechanism may involve the cleavage of the C-NO2 bond.[3]
-
Photochemical Degradation: Aromatic nitro compounds are known to undergo photodegradation, especially in solution and under UV light.[4][5] This can lead to the formation of nitrophenols and other oxidized species.[4][5]
-
Chemical Incompatibility: The compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[6][7] Such conditions can catalyze decomposition pathways, including hydrolysis or violent redox reactions. Hazardous decomposition products can include hydrogen chloride and nitrogen oxides.[6]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure long-term stability and prevent degradation before use, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances.[8] An inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to prevent slow oxidation.[1]
Q3: My reaction involving this compound is turning dark brown/black. What is the likely cause?
A3: A dark coloration is a common indicator of decomposition, often due to the formation of polymeric or highly conjugated byproducts. This is frequently caused by one or more of the following:
-
Excessive Heat: The reaction temperature may be too high, promoting thermal decomposition.
-
Presence of Oxidants: Unwanted oxidizing agents, either as impurities in reagents or from atmospheric oxygen, can lead to complex side reactions.
-
Strongly Basic or Acidic Conditions: If your reaction conditions are highly acidic or basic, you may be promoting hydrolysis or other base/acid-catalyzed degradation pathways.
-
Unstable Intermediates: In reactions like diazotization, the diazonium salt intermediate is inherently unstable and can decompose to form phenolic tars if not used immediately or if the temperature is not strictly controlled.[9]
Troubleshooting Guide for In-Reaction Decomposition
Encountering issues like low yield, the appearance of unexpected spots on TLC, or complete reaction failure can often be traced back to the decomposition of the starting material. This section provides a logical workflow to diagnose and solve these problems.
Logical Troubleshooting Workflow
This workflow provides a systematic approach to identifying the root cause of decomposition.
Caption: A systematic workflow for troubleshooting reaction failures.
Scenario 1: Low Yield in a Diazotization Reaction
Problem: You are performing a diazotization of this compound followed by a Sandmeyer or azo coupling reaction, but the yield of your final product is consistently low, and a tarry, phenolic byproduct is observed.
Causality: The diazonium salt intermediate derived from the aniline is highly unstable.[9][10] The electron-withdrawing nitro group further destabilizes the diazonium cation. Decomposition is accelerated by temperatures above 0-5 °C, exposure to light, and the presence of nucleophiles other than your desired reagent (like water), leading to the formation of a phenol.
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the diazotization is performed at 0-5 °C using an ice-salt bath.[11] Monitor the internal reaction temperature, not just the bath temperature.
-
Reagent Stoichiometry and Addition:
-
Use a slight excess of sodium nitrite (1.1-1.2 equivalents).
-
Add the sodium nitrite solution slowly below the surface of the acidic amine solution to ensure immediate reaction and prevent localized high concentrations of nitrous acid, which can decompose.
-
-
Immediate Use: The generated diazonium salt solution should be used immediately in the subsequent coupling step.[9] Do not let it stand.
-
Acid Choice: Ensure a sufficient excess of mineral acid (e.g., HCl) is present. This maintains a low pH, preventing the diazonium salt from coupling with the unreacted parent amine.
Scenario 2: Formation of an Unknown Impurity during Nucleophilic Aromatic Substitution (SNAr)
Problem: You are attempting to substitute the chlorine atom using a nucleophile (e.g., an alkoxide or amine) at elevated temperatures, but you observe a significant byproduct that does not correspond to the expected product.
Causality: While the nitro groups activate the chlorine for SNAr, high temperatures can promote competing decomposition pathways. The most likely side reactions are hydrolysis of the chloro group (if water is present) or thermal decomposition.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use molecular sieves if necessary. Water can compete as a nucleophile, leading to a phenolic byproduct. While chloroanilines are generally resistant to hydrolysis, the activating nitro group can make it more susceptible under harsh conditions.[12]
-
Optimize Temperature: Systematically lower the reaction temperature in 10 °C increments. SNAr reactions can often proceed at lower temperatures over a longer reaction time. A lower temperature will disfavor thermal decomposition pathways.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents. This prevents oxidation of the electron-rich aniline ring, which can be exacerbated at high temperatures.
Potential Decomposition Pathways and Products
Understanding the potential degradation routes is key to preventing them.
Caption: Potential decomposition pathways for this compound.
| Decomposition Product Type | Likely Cause | Preventative Measure |
| Phenolic Byproducts | Hydrolysis of the chloro group; Decomposition of diazonium salt intermediate. | Use anhydrous solvents; Maintain strict temperature control (0-5 °C) during diazotization.[11] |
| Denitrated Species | High thermal stress; Certain reducing conditions. | Reduce reaction temperature; Choose selective reducing agents if applicable. |
| Polymeric Tars | Severe thermal stress; Strong acid/base catalysis; Oxidative degradation. | Lower reaction temperature; Use an inert atmosphere; Ensure pH is appropriate for the reaction. |
| Oxidized Species | Exposure to UV light or strong oxidants.[4][5][6] | Protect the reaction from light; Use purified, peroxide-free solvents. |
Analytical Methodologies for Stability Assessment
To effectively troubleshoot, you must be able to detect and quantify both the parent compound and its potential degradation products.
Comparative Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for analyzing the purity of this compound and its reaction mixtures.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Excellent for analyzing the parent compound and non-volatile impurities like phenols and isomers. | Suitable for volatile impurities and can analyze the parent compound. May require derivatization for polar byproducts. |
| Typical Detector | UV-Vis or Photodiode Array (PDA). | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Advantages | Direct analysis of reaction mixture; Non-destructive; Good for non-volatile products. | High resolution; GC-MS provides structural information for unknown byproduct identification. |
| Considerations | Requires soluble samples. | Analyte must be thermally stable and volatile. Thermal decomposition in the injector can be a concern. |
This table is based on standard analytical principles for structurally similar compounds as detailed in guides for related nitroanilines.[13][14]
Experimental Protocol: HPLC Method for Purity and Impurity Profiling
This protocol provides a starting point for developing a method to monitor your reaction.
Objective: To quantify the parent compound and detect potential decomposition byproducts.
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
Method Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 30% B
-
31-35 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength for impurities).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of your this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
For in-process samples, dilute a small aliquot of the reaction mixture with acetonitrile. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
References
-
J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]
-
Sadashiva, B.K. (1983). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. [Link]
-
Chen, J., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]
- US Patent 5068392A. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]
-
Vione, D., et al. (2004). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]
-
Willey, R.J., et al. (2002). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. [Link]
-
PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link]
-
Gholivand, M.B., et al. (2015). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances. [Link]
-
Spain, J.C., Hughes, J.B., & Knackmuss, H.J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Bunsen Burns. (2015, October 23). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake! [Video]. YouTube. [Link]
-
PubChem. 4-Nitroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Chloroaniline. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 5-Chloro-2-nitroaniline. [Link]
-
Khan, S.A., et al. (2010). Mechanism of Hydrolysis of Mono-2-chloro Aniline Phosphate via Conjugate Acid Species. Asian Journal of Chemistry. [Link]
- CN Patent 1182104C. (2005). The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Mallak Specialties Pvt Ltd. 5-Chloro-2-nitroaniline. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Doran, G., & Stevens, M.M. (2013). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
PubChem. 5-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
-
BYJU'S. Diazotization Reaction Mechanism. [Link]
- CN Patent 108329211A. (2018). The preparation method of 5- chloro-2-nitroanilines.
-
ResearchGate. (n.d.). The diazotization process. [Link]
Sources
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- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
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- 7. fishersci.com [fishersci.com]
- 8. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]
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- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Electrophilic Substitution of Anilines
Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions involving anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving clean, selective, and high-yield synthesis with these versatile yet notoriously reactive substrates. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies in a direct question-and-answer format.
The Aniline Reactivity Conundrum
Aniline and its derivatives are fundamental building blocks in chemical synthesis. The powerful electron-donating nature of the amino group (–NH₂) makes the aromatic ring exceptionally electron-rich and thus highly activated towards electrophilic attack.[1][2][3] This high reactivity, however, is a double-edged sword, frequently leading to a host of undesirable byproducts through oxidation, polysubstitution, and unexpected regiochemical outcomes.[4][5][6] This guide will address the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My halogenation reaction is uncontrollable, yielding a mixture of di- and tri-substituted products. How can I achieve selective mono-halogenation?
Answer: This is a classic and expected outcome when reacting aniline directly with halogens like bromine water. The amino group is such a powerful activator that the reaction proceeds rapidly and exhaustively, even without a Lewis acid catalyst, to yield poly-halogenated products, such as the white precipitate of 2,4,6-tribromoaniline.[1][4][7][8][9]
Core Problem: The lone pair of electrons on the nitrogen atom strongly donates into the benzene ring via resonance, creating exceptionally high electron density at the ortho and para positions. This makes the ring far too reactive for a controlled, stepwise substitution.[8]
Solution: Attenuate Reactivity via N-Acetylation
The most reliable strategy is to temporarily "tame" the amino group by converting it into a less-activating amide through acetylation.[2][10][11]
Why it Works: In the resulting acetanilide, the nitrogen lone pair is now delocalized between the aromatic ring and the adjacent carbonyl group of the acetyl moiety.[8][12] This "cross-conjugation" significantly reduces the electron-donating capacity of the nitrogen into the ring, transforming the substituent from a powerful activator to a moderate one. This moderation is sufficient to prevent polysubstitution and allows for selective mono-halogenation.[5][7] Furthermore, the steric bulk of the acetyl group often favors substitution at the less hindered para position.[8]
Caption: Workflow comparing direct vs. protected halogenation of aniline.
After the desired substitution is achieved, the acetyl group is easily removed via acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the desired mono-halogenated aniline.[7][11]
Q2: During nitration with a standard HNO₃/H₂SO₄ mixture, my reaction yields significant amounts of tarry oxidation products and a surprising amount of the meta-isomer. What's happening?
Answer: This is another quintessential problem in aniline chemistry, stemming from the dual nature of the amino group as both a base and a powerful activating group. Direct nitration of aniline is rarely successful for two key reasons.[2][5]
Problem 1: Oxidation Anilines are highly susceptible to oxidation, and the strong oxidizing nature of nitric acid readily destroys the substrate, leading to the formation of complex, tarry polymeric byproducts.[5][13][14]
Problem 2: Loss of Regioselectivity (Meta-Product Formation) In the strongly acidic nitrating medium, the basic amino group is protonated to form the anilinium ion (–NH₃⁺).[8][13][15] This protonated group no longer has a lone pair to donate to the ring. Instead, it becomes a powerful electron-withdrawing group via induction, deactivating the ring and directing the incoming electrophile (NO₂⁺) to the meta position.[1][8][13] Consequently, direct nitration often yields a complex mixture with significant amounts of the meta-nitroaniline alongside the expected ortho and para isomers (from the unprotonated aniline) and oxidation products.[2][15]
Solution: Protection is Key
Once again, acetylating the aniline is the definitive solution.[5][9][16]
-
Prevents Basicity: The resulting acetanilide is a much weaker base, so it does not get significantly protonated in the acidic medium.
-
Prevents Oxidation: The acetyl group makes the ring less susceptible to oxidative degradation.[7]
-
Ensures Regiocontrol: The moderately activating, non-protonated amide group (–NHCOCH₃) reliably directs the nitration to the ortho and para positions, with the para product typically dominating due to sterics.[5][6]
The desired p-nitroaniline can then be obtained in high yield after hydrolyzing the acetanilide intermediate.[5]
Sources
- 1. byjus.com [byjus.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. testbook.com [testbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Protection of NH2 in aniline | Filo [askfilo.com]
- 12. Acetylation of aniline reduces its activation effect | Filo [askfilo.com]
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- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
troubleshooting guide for the synthesis of substituted anilines
Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As your dedicated application scientist, my goal is to not only provide solutions but to also explain the underlying chemical principles to empower you in your synthetic endeavors.
Overview of Common Synthetic Routes
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. The most common strategies involve the formation of the aromatic C-N bond or the modification of an existing aniline scaffold. This guide will focus on three prevalent methods:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful method for forming C-N bonds between aryl halides/triflates and amines.[1][2]
-
Reductive Amination: The reaction of a ketone or aldehyde with an amine to form an imine, which is subsequently reduced to the target aniline derivative.[3][4]
-
Electrophilic Aromatic Substitution on Aniline: Direct functionalization of the aniline ring, often requiring protection of the highly activating amino group.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Buchwald-Hartwig Amination Issues
Question 1: My Buchwald-Hartwig reaction is showing low to no conversion of my aryl chloride. What are the likely causes and how can I improve the yield?
Low conversion with less reactive aryl chlorides is a common challenge. The oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-limiting step. Here’s a systematic approach to troubleshoot this issue:
-
Ligand Selection is Crucial: For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition.
-
Choice of Base Matters: The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity.
-
Recommendation: If you are using a weaker base like K₂CO₃ or Cs₂CO₃, switching to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can significantly improve the reaction rate.[7]
-
-
Catalyst Pre-activation: In some cases, the active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Recommendation: Employing a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. Additionally, ensuring your solvent is thoroughly degassed is critical to prevent catalyst oxidation.[5]
-
-
Temperature and Reaction Time: Some challenging couplings simply require more forcing conditions.
-
Recommendation: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C in a high-boiling solvent like toluene or dioxane. Monitor the reaction progress by TLC or LC-MS to determine if extending the reaction time is beneficial.[1]
-
Question 2: I'm observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. What causes this and how can I minimize it?
Hydrodehalogenation is a common side reaction, particularly with electron-poor aryl halides. It can arise from competing reaction pathways within the catalytic cycle.
-
Understanding the Cause: This side reaction can occur if the palladium-hydride species, formed via β-hydride elimination from the amine or from trace water, reductively eliminates with the aryl halide faster than the desired amination.
-
Troubleshooting Steps:
-
Use a Bulky Ligand: Sterically hindered ligands can disfavor the formation of the palladium-hydride species and promote the desired C-N bond formation.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to minimize the formation of palladium hydroxides which can lead to palladium hydrides.
-
Choice of Base: In some instances, the choice of base can influence the rate of hydrodehalogenation. Experimenting with different bases can be beneficial.
-
DOT Diagram: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
II. Reductive Amination Challenges
Question 3: My reductive amination is giving a poor yield of the desired amine, and I see a significant amount of the alcohol byproduct from the reduction of my starting carbonyl. How can I improve the selectivity?
This is a classic selectivity issue in reductive amination. The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde or ketone.
-
The Right Tool for the Job: Reducing Agent Selection:
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce both the imine and the carbonyl starting material. To favor amine formation, a two-step process is often necessary: first, form the imine, and then add the NaBH₄.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is more selective for the iminium ion, especially at a slightly acidic pH. This allows for a convenient one-pot reaction. However, its high toxicity is a significant drawback.[3][8]
-
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. It is mild, highly selective for the iminium ion, and less toxic than NaBH₃CN. It is particularly effective for a wide range of substrates, including those with acid-sensitive functional groups.[9][10][11][12]
-
-
Optimizing Reaction Conditions:
-
pH Control: For reagents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is crucial for selective reduction of the iminium ion.
-
Water Removal: The formation of the imine is an equilibrium process that produces water. In some cases, especially with less reactive ketones, the addition of a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation and improve the overall yield.
-
Comparative Data: Common Reducing Agents for Reductive Amination
| Reducing Agent | Relative Reactivity | Selectivity (Imine vs. Carbonyl) | Toxicity | Recommended Procedure |
| Sodium Borohydride (NaBH₄) | High | Low | Low | Two-step |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High (at acidic pH) | High | One-pot (with caution) |
| Sodium Triacetoxyborohydride (STAB) | Mild | Very High | Moderate | One-pot |
III. Issues with Electrophilic Aromatic Substitution
Question 4: I'm trying to brominate aniline to get the para-substituted product, but I'm getting a mixture of polybrominated products. How can I achieve monosubstitution?
The amino group of aniline is a very strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which often leads to polysubstitution.
-
Taming the Reactivity with a Protecting Group: The most effective strategy is to temporarily reduce the activating effect of the amino group by converting it into an amide.
-
Acetylation: React the aniline with acetic anhydride to form acetanilide. The acetyl group is still an ortho, para-director, but it is much less activating than the free amino group.[13]
-
Bromination: The bromination of acetanilide will now proceed in a more controlled manner, yielding predominantly the para-bromoacetanilide due to the steric hindrance of the acetyl group at the ortho positions.[13]
-
Deprotection: The acetyl group can be easily removed by acid or base hydrolysis to yield the desired 4-bromoaniline.[13]
-
IV. General Purification and Workup Problems
Question 5: My final aniline product is a dark oil or solid, even after column chromatography. What causes this discoloration and how can I get a cleaner product?
Anilines are notoriously prone to oxidation, which leads to the formation of highly colored, often polymeric, impurities.[14] This is a common issue, and here are several strategies to mitigate it:
-
Work Under an Inert Atmosphere: Whenever possible, perform your reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Prompt Purification: Do not let your crude aniline sit exposed to air and light for extended periods. Purify it as soon as possible after the reaction is complete.
-
Acid-Base Extraction: This is a very effective technique for separating anilines from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the aniline, which will then precipitate or can be extracted back into an organic solvent.[15][16]
-
-
Activated Carbon Treatment: For persistent color, you can try treating a solution of your product with activated carbon, which can adsorb the colored impurities. Simply stir the solution with a small amount of activated carbon for a short period and then filter through celite.
-
Distillation: For thermally stable anilines, vacuum distillation is an excellent method for separating the desired product from non-volatile colored impurities.
DOT Diagram: General Workflow for Aniline Purification
Caption: A general purification workflow for substituted anilines.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general procedure for the amination of an aryl chloride using a palladium catalyst with a bulky phosphine ligand.
Materials:
-
Aryl chloride
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl chloride, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: One-Pot Reductive Amination using STAB
This protocol describes a general one-pot procedure for the reductive amination of a ketone with an aniline.
Materials:
-
Ketone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a flask containing a solution of the ketone and aniline in the anhydrous solvent, add sodium triacetoxyborohydride in one portion.[10]
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation).[10]
References
-
MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019). ResearchGate. [Link]
- Comparative analysis of different reducing agents in amin
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Sigma-Aldrich.
-
The synthesis of p-bromoaniline using aniline as the starting material. (2024). Liskon Biological. [Link]
-
Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (2023). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. (2006). Macromolecules, 39(8), 2877–2886. [Link]
-
Conversion of Aniline to 4-Bromoaniline in Three Steps. (2025). Filo. [Link]
-
Preparation of 4-bromoaniline. PrepChem.com. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Hitchhiker's Guide to Reductive Amination. Semantic Scholar. [Link]
-
Reaction mechanism of aniline polymerization through chemical oxidation. ResearchGate. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. (2005). Semantic Scholar. [Link]
- Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2015). ResearchGate. [Link]
- Experiment 6: Extraction. University of Wisconsin-Madison.
-
The oxidation of aniline to produce “polyaniline”: a process yielding many different nanoscale structures. (2011). Journal of Materials Chemistry, 21(1), 31-40. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? (2014). Stack Exchange. [Link]
- Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
- Reductive Amination - Common Conditions. University of Rochester.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Nature Chemistry, 12, 1101–1102. [Link]
- Monitoring Reactions by TLC.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
How To: Monitor by TLC. University of Rochester. [Link]
-
Reduction of nitroarenes to anilines in basic alcoholic media. (1986). J. Chem. Soc., Perkin Trans. 2, 1419-1424. [Link]
-
How to detect aniline in TLC? (2017). ResearchGate. [Link]
- Technical Support Center: Controlling Nitration Regioselectivity of Benzene. BenchChem.
-
The nitration of benzene. Chemguide. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Nitration of Benzene. Chemistry Steps. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education, 100(9), 3505–3515. [Link]
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Logic Reactions. [Link]
-
TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. [Link]
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effect of temperature on the synthesis of 5-Chloro-2-methyl-3-nitroaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Chloro-2-methyl-3-nitroaniline, with a specific focus on the critical role of temperature during the nitration of 2-chloro-6-methylaniline. As a Senior Application Scientist, this guide is designed to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this synthesis.
Foundational Protocol: Synthesis via Nitration
The synthesis of this compound is typically achieved through the electrophilic nitration of 2-chloro-6-methylaniline. The core of this process involves the reaction of the starting material with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. Precise temperature control during this stage is paramount to ensure optimal yield, purity, and safety.
Experimental Workflow
A generalized laboratory-scale procedure is as follows:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline and a suitable solvent (e.g., concentrated sulfuric acid).
-
Cooling: Cool the reaction mixture to the desired temperature range, typically between -5°C and 5°C, using an ice-salt or acetone-dry ice bath.[1] Effective cooling is crucial as the nitration reaction is highly exothermic.[2]
-
Preparation of Nitrating Agent: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Slow Addition: Add the nitrating mixture dropwise to the stirred solution of 2-chloro-6-methylaniline, ensuring the internal temperature of the reaction does not exceed the set range. Rapid addition can lead to a dangerous increase in temperature.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion.
-
Quenching and Isolation: Carefully quench the reaction by pouring it over crushed ice. The product will precipitate as a solid.
-
Purification: The crude product is then collected by filtration, washed with cold water to remove residual acids, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain high-purity this compound.
Troubleshooting Guide: The Impact of Temperature
This section addresses common issues encountered during the synthesis, with a focus on temperature-related problems.
Troubleshooting Workflow Diagram
Sources
Technical Support Center: Solvent Selection for 5-Chloro-2-methyl-3-nitroaniline Reactions
Welcome to the technical support center for experiments involving 5-Chloro-2-methyl-3-nitroaniline (CAS No. 219312-44-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent for your reactions. We will move beyond simple lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent choice?
Answer: The reactivity and solubility of this compound are dictated by the interplay of its four key functional groups on the benzene ring:
-
Amino Group (-NH₂): This is a strong electron-donating group and a site of basicity and nucleophilicity. Its lone pair of electrons can be delocalized into the aromatic ring, influencing its reactivity.[1][2] In protic solvents (like alcohols or water), this group can form hydrogen bonds, which can decrease its nucleophilicity.[3]
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Its presence deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to it.[4]
-
Chlorine Atom (-Cl): An electron-withdrawing group that can also act as a leaving group in SNAr reactions.[4]
-
Methyl Group (-CH₃): A weakly electron-donating group.
The molecule's overall polarity is significant, possessing both a hydrogen-bond-donating amino group and electron-withdrawing nitro and chloro groups. This structure suggests moderate solubility in polar organic solvents and limited solubility in water, similar to related nitroanilines.[5][6]
Q2: I have no experimental solubility data for this specific compound. How do I estimate its solubility in common lab solvents?
Answer: While quantitative data for this specific isomer is scarce, we can predict its solubility based on the principle of "like dissolves like" and data from analogous compounds. This compound is a polar molecule. Therefore, it is expected to be more soluble in polar solvents than in non-polar ones.
Here is a table of predicted solubility to guide your initial solvent screening:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Good in alcohols. Low in water. A related isomer, 5-Chloro-2-nitroaniline, has a water solubility of 1.22 g/L.[7] The presence of the methyl group may slightly decrease water solubility. | The -NH₂ and -NO₂ groups can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Good to Excellent | These solvents have large dipole moments that can solvate the polar nitroaniline molecule effectively without hydrogen bonding to the amino group, which is often beneficial for reactivity.[8] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate in Toluene and Ethers. Very Low in Hexane. | The polar functional groups limit solubility in non-polar hydrocarbon solvents. Toluene, with its aromatic ring, may offer slightly better solubility than aliphatic alkanes due to pi-pi stacking interactions. Synthesis routes for related compounds often use toluene as a reaction solvent.[9][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents are of intermediate polarity and are effective at dissolving a wide range of organic compounds. |
Troubleshooting Guide: Solvent Selection
Q3: I am planning a Nucleophilic Aromatic Substitution (SNAr) to replace the chlorine atom. Which solvent system should I use?
Answer: This is a classic SNAr reaction, activated by the ortho-nitro group. The choice of solvent is critical for success.
Recommendation: Use a polar aprotic solvent such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) .
Causality:
-
Mechanism: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[4] The formation of this complex is typically the rate-determining step.
-
Solvent Role: Polar aprotic solvents are ideal because they can solvate the counter-ion of the nucleophile (e.g., K⁺ in KOCH₃) but do not strongly solvate the nucleophile itself. This leaves the nucleophile "bare" and highly reactive, accelerating the rate-determining attack on the aromatic ring.[11]
-
Why Not Protic Solvents? Protic solvents like methanol or ethanol will form a hydrogen-bond cage around the nucleophile. This stabilizes the nucleophile, increasing the activation energy required for it to attack the ring and thus slowing down the reaction.[12][13]
// Nodes Substrate [label="this compound\n+ Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protic [label="Polar Protic Solvent\n(e.g., Methanol, Ethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aprotic [label="Polar Aprotic Solvent\n(e.g., DMSO, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_Bonding [label="Solvent cage forms\naround Nu⁻ via H-bonding", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Stabilized_Nu [label="Stabilized, Less Reactive Nu⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Slow_Reaction [label="Slow SₙAr Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bare_Nu [label=""Bare", Highly Reactive Nu⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fast_Reaction [label="Fast SₙAr Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> Protic [label="Choice 1"]; Substrate -> Aprotic [label="Choice 2\n(Recommended)"]; Protic -> H_Bonding; H_Bonding -> Stabilized_Nu; Stabilized_Nu -> Slow_Reaction; Aprotic -> Bare_Nu; Bare_Nu -> Fast_Reaction; } dot Caption: Solvent choice logic for SNAr reactions.
Q4: My reaction involving the amino group (e.g., acylation) is sluggish. Could the solvent be the issue?
Answer: Yes, absolutely. If you are performing a reaction where the aniline nitrogen acts as a nucleophile, such as acylation with an acid chloride or anhydride, the solvent plays a key role.
Troubleshooting Steps & Rationale:
-
Avoid Protic Solvents if Possible: As mentioned, protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.[3] While some reactions proceed, they may be slower.
-
Use a Non-Nucleophilic Solvent: Solvents like DCM, chloroform, or toluene are often good choices. They dissolve the starting material without competing in the reaction.
-
Include a Non-Nucleophilic Base: The acylation reaction produces HCl or a carboxylic acid as a byproduct. This will protonate the starting aniline, converting the activating -NH₂ group into a deactivating -NH₃⁺ group and stopping the reaction.[14] Therefore, it is crucial to add a tertiary amine base like triethylamine (Et₃N) or pyridine to act as an acid scavenger.[2]
// Nodes Start [label="Dissolve this compound\nin Anhydrous DCM"]; Add_Base [label="Add Triethylamine (1.2 eq)\n(Acid Scavenger)"]; Cool [label="Cool to 0 °C\n(Ice Bath)"]; Add_Acyl [label="Slowly Add Acyl Chloride (1.1 eq)"]; React [label="Stir at 0 °C to RT\n(Monitor by TLC/LC-MS)"]; Workup [label="Aqueous Workup\n& Purification"]; Product [label="Desired N-Acylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Add_Base; Add_Base -> Cool; Cool -> Add_Acyl; Add_Acyl -> React; React -> Workup; Workup -> Product; } dot Caption: General workflow for N-acylation.
Q5: I'm seeing significant side products or decomposition during an electrophilic substitution on the ring. How can solvent choice help?
Answer: The -NH₂ group is a very strong activating group, which can lead to over-reaction (e.g., poly-halogenation) and oxidation, especially under harsh acidic conditions required for nitration or sulfonation.[15][16]
Mitigation Strategy:
-
Protect the Amino Group: The most reliable strategy is to temporarily protect the amino group as an amide (e.g., by reacting it with acetic anhydride). This moderates its activating effect. The acetyl group can be removed later via hydrolysis.[15][17]
-
Solvent for Protection Step: Use a solvent like acetic acid for acetylation with acetic anhydride.
-
Solvent for Electrophilic Substitution: For the subsequent substitution (e.g., nitration of the acetanilide), a mixture of sulfuric and nitric acid is common, but the reaction is now much more controlled. The solvent is the acid mixture itself. Careful temperature control is paramount.
Experimental Protocol Example
Protocol: Synthesis of N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide via Acylation
This protocol illustrates the practical application of the principles discussed above for a common reaction.
Objective: To protect the amino group of this compound by acetylation to moderate its reactivity for subsequent reactions.
Materials:
-
This compound
-
Acetic Anhydride
-
Glacial Acetic Acid (Solvent)
-
Ice
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq). Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aniline). Stir until all solids are dissolved.
-
Rationale: Acetic acid is an excellent solvent for anilines and is compatible with the acetylating agent.
-
-
Acetylation: Slowly add acetic anhydride (1.1 eq) to the solution. An exotherm may be observed. Maintain the temperature below 40°C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-water (approx. 10 times the volume of the acetic acid used). Stir vigorously.
-
Rationale: The product is typically much less soluble in water than in acetic acid, causing it to precipitate out. This also quenches any remaining acetic anhydride.
-
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Rationale: This step removes residual acetic acid and other water-soluble impurities.
-
-
Drying: Dry the product under vacuum to yield the desired N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide.
References
Sources
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- 2. Amine Reactivity [www2.chemistry.msu.edu]
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- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
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- 20. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-methyl-3-nitroaniline
This technical support guide is designed for researchers, chemists, and process development professionals encountering challenges with the synthesis of 5-Chloro-2-methyl-3-nitroaniline (CAS No. 219312-44-4). As the demand for this intermediate in pharmaceutical and materials science applications grows, scaling the synthesis from the lab bench to pilot or production scale introduces a unique set of obstacles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of process chemistry and reaction scale-up.
I. Synthetic Pathway Overview & Key Challenges
While a specific, peer-reviewed industrial-scale synthesis for this compound is not extensively documented in publicly available literature, a logical and commonly employed synthetic route is the nitration of 3-Chloro-2-methylaniline. This precursor is commercially available and its nitration is governed by the directing effects of the amino and methyl groups.
The primary challenges in scaling up this synthesis revolve around:
-
Exothermic Reaction Control: Nitration is a highly exothermic process, and improper heat management at scale can lead to thermal runaway, decomposition, and the formation of hazardous byproducts.[1]
-
Regioselectivity and Isomer Control: The directing effects of the amino and methyl groups on the aniline ring can lead to the formation of multiple nitro isomers, complicating purification and reducing the yield of the desired product.
-
Product Purification and Isolation: Achieving high purity on a large scale requires robust and efficient purification methods to remove unreacted starting materials, isomeric impurities, and residual acids.
-
Safety and Handling: The use of strong acids and the potential for the formation of thermally unstable nitro compounds necessitates strict safety protocols.[2]
The following troubleshooting guide and FAQs will address these core challenges in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of the this compound synthesis.
Q1: My reaction is producing a high percentage of undesired isomers. How can I improve the regioselectivity?
Potential Causes:
-
Incorrect Nitrating Agent or Conditions: The choice of nitrating agent and the reaction temperature can significantly influence the isomer distribution.
-
Protonation of the Amino Group: In a strong acidic medium, the amino group of the aniline precursor can become protonated, forming an anilinium ion. This changes the directing effect from ortho, para-directing to meta-directing, leading to the formation of undesired meta-nitro isomers.[3]
-
Reaction Temperature Excursions: Localized hot spots in the reactor due to inadequate mixing can lead to less selective nitration.
Solutions:
-
Protect the Amino Group: A common strategy to ensure ortho, para-direction is to protect the amino group as an acetanilide before nitration. The acetyl group is strongly ortho, para-directing and can be easily removed by hydrolysis after the nitration step.
-
Milder Nitrating Agents: Consider using alternative nitrating agents such as nitric acid in acetic anhydride or bismuth subnitrate with thionyl chloride, which can offer better selectivity under milder conditions.[4]
-
Strict Temperature Control: Ensure efficient and uniform mixing throughout the reactor to maintain a consistent temperature profile. The addition of the nitrating agent should be slow and controlled to allow for effective heat dissipation.
Q2: I am observing a lower than expected yield after scaling up the reaction. What are the likely causes and how can I optimize it?
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material.
-
Product Decomposition: Overly aggressive reaction conditions (high temperature, prolonged reaction time) can lead to the decomposition of the desired product. Nitroanilines can be thermally sensitive.[5]
-
Losses During Work-up and Purification: Inefficient extraction or multiple recrystallization steps can significantly reduce the isolated yield.
Solutions:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction endpoint.
-
Controlled Addition of Reagents: Add the nitrating agent at a controlled rate to maintain the optimal reaction temperature and prevent localized overheating.
-
Optimized Work-up Procedure: A typical work-up for a nitration reaction involves quenching the reaction mixture in an ice-water slurry, followed by filtration of the precipitated crude product.[6] The crude product should then be washed with water to remove residual acids, followed by an alkaline wash to remove acidic byproducts.
-
Single, Efficient Recrystallization: Identify a suitable solvent system that allows for high recovery of the pure product in a single crystallization step. Common solvents for recrystallizing nitroanilines include ethanol, methanol, and toluene.[7][8]
Q3: The color of my final product is off-white or brownish, indicating impurities. What are these impurities and how can I remove them?
Potential Causes:
-
Residual Isomeric Byproducts: The presence of other nitro-isomers can impart color to the final product.
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to colored impurities.
-
Nitrophenolic Impurities: Formation of nitrophenols through side reactions can also lead to discoloration.
Solutions:
-
Alkaline Wash: During the work-up, a wash with a dilute aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) can help remove acidic impurities like nitrophenols.[6]
-
Recrystallization with Activated Carbon: Adding a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Column Chromatography: For high-purity requirements, column chromatography using silica gel may be necessary to separate closely related isomers.
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution when scaling up a nitration reaction?
A1: The most critical safety precaution is ensuring robust control over the reaction temperature to prevent a thermal runaway.[1] Nitration reactions are highly exothermic, and the thermal instability of nitrated products can lead to explosive decomposition if the temperature is not strictly controlled.[1] A thorough thermal hazard analysis, including reaction calorimetry and differential scanning calorimetry (DSC), should be conducted to understand the thermal profile of the reaction and the decomposition temperature of the product.[9]
Q2: How should I handle and dispose of spent nitrating acid?
A2: Spent nitrating acid (a mixture of nitric and sulfuric acids) is highly corrosive and toxic.[7] It should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2] For disposal, the spent acid should be slowly and carefully neutralized under controlled conditions by adding it to a stirred, cooled solution of a base, such as sodium carbonate or calcium hydroxide.[10] This process generates significant heat and gas, so it must be done in a well-ventilated area. Always adhere to local and federal regulations for hazardous waste disposal.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for tracking the disappearance of the starting material and the appearance of the product and byproducts. For final product purity assessment, a combination of techniques is recommended:
-
HPLC/GC: To quantify the purity and identify any isomeric or other organic impurities.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
IV. Experimental Protocols & Data
Illustrative Lab-Scale Synthesis of a Substituted Nitroaniline (Analogous Procedure)
This protocol is a general representation for the synthesis of a nitroaniline and should be adapted and optimized for the specific synthesis of this compound.
-
Protection of the Amine (Optional but Recommended): To a solution of 3-Chloro-2-methylaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride dropwise at room temperature. Stir for 1-2 hours until the reaction is complete (monitored by TLC/HPLC). The product, N-(3-chloro-2-methylphenyl)acetamide, can be isolated by precipitation in water and filtration.
-
Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C. Slowly add the N-(3-chloro-2-methylphenyl)acetamide to the cold acid mixture, maintaining the temperature below 10 °C. Stir for 2-4 hours at this temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid nitro-acetanilide will precipitate. Filter the solid and wash thoroughly with cold water until the filtrate is neutral.
-
Hydrolysis: Suspend the crude nitro-acetanilide in an aqueous solution of sulfuric or hydrochloric acid and heat to reflux until the hydrolysis is complete (monitored by TLC/HPLC).
-
Isolation and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude this compound. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
| Parameter | Typical Lab-Scale Value | Scale-Up Consideration |
| Reactant Ratio | 1:1.1 (Aniline:Nitrating Agent) | Maintain molar ratios, but consider the impact on concentration and viscosity. |
| Temperature | 0-10 °C | Critical to maintain with efficient cooling systems. Monitor for exotherms. |
| Addition Time | 30-60 minutes | Extend addition time to manage heat evolution. |
| Reaction Time | 2-4 hours | May need adjustment based on mixing efficiency at scale. |
| Stirring Speed | 300-500 rpm | Ensure adequate mixing to prevent localized hot spots and concentration gradients. |
Table 1: Comparison of Lab-Scale and Scale-Up Parameters
V. Visualizations
Caption: Troubleshooting workflow for addressing low yield issues.
Caption: General synthesis and purification workflow.
VI. References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available at: [Link]
-
How Do You Dispose Of Nitric Acid Waste? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Nitration reaction safety - YouTube. Available at: [Link]
-
How to Dispose of Nitric Acid Safely and Efficiently? Available at: [Link]
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. Available at: [Link]
-
SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID - Yale Environmental Health & Safety. Available at: [Link]
-
MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. Available at: [Link]
-
CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. Available at:
-
A green stabilizer for Nitrate ester-based propellants: An overview - PMC - PubMed Central. Available at: [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. Available at: [Link]
-
CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents. Available at:
-
CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents. Available at:
-
A schematic presentation of the decomposition process of nitrate ester-based energetic materials and their stabilizing procedure … - ResearchGate. Available at: [Link]
-
Preparation of 3-chloro-2-methylaniline - PrepChem.com. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. Available at: [Link]
-
CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents. Available at:
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC - NIH. Available at: [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. Available at: [Link]
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- 4. guidechem.com [guidechem.com]
- 5. 5-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 2-AMINO-4-CHLORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
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- 8. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 9. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 10. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
preventing over-nitration in aniline synthesis
Welcome to the technical support center for aniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with aniline and its derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, with a core focus on preventing over-nitration.
Troubleshooting Guide: Common Issues in Aniline Nitration
This section addresses specific problems that can arise during the nitration of aniline and provides systematic solutions.
Issue 1: My direct nitration of aniline resulted in a complex mixture of ortho, para, and a significant amount of meta-nitroaniline. Why is this happening and how can I improve regioselectivity?
Root Cause Analysis:
Direct nitration of aniline using a standard nitrating mixture (concentrated nitric and sulfuric acids) is notoriously difficult to control for several reasons. The primary issue is the basicity of the amino group (-NH2)[1][2].
-
Formation of the Anilinium Ion: In the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH3+). This ion is a powerful deactivating group and a meta-director due to its positive charge, which withdraws electron density from the aromatic ring through an inductive effect[3][4][5][6]. This is why a substantial amount of the meta-isomer is formed, with some experiments reporting up to 47% meta-nitroaniline[3][6].
-
Competing Directing Effects: A small amount of unprotonated aniline, which is an ortho, para-director, will still be present in the reaction mixture. This leads to the formation of a mixture of isomers that can be difficult to separate, compromising the yield of the desired product[2][7].
Solution: Protection of the Amino Group
To prevent the formation of the anilinium ion and ensure para-selectivity, the amino group must be protected before nitration. The most common and effective method is acetylation to form acetanilide[3][8][9][10].
-
Mechanism of Protection: The lone pair of electrons on the nitrogen atom in acetanilide is delocalized by resonance with the adjacent carbonyl group. This reduces the basicity of the nitrogen and prevents its protonation in the acidic nitrating mixture[4]. The acetamido group (-NHCOCH3) is still an ortho, para-director, but it is less activating than the amino group, which helps to prevent over-nitration[8][11]. Due to the steric bulk of the acetamido group, the para-product is favored over the ortho-product[2][7].
Experimental Workflow: Controlled Nitration of Aniline
Caption: Workflow for the controlled synthesis of p-nitroaniline.
Issue 2: My reaction mixture turned dark brown/black and produced a tar-like substance upon direct nitration of aniline.
Root Cause Analysis:
The formation of dark, tarry substances is a classic sign of oxidation of the aniline. The amino group makes the aromatic ring highly susceptible to oxidation, and concentrated nitric acid is a strong oxidizing agent[2][12][13].
-
Oxidative Degradation: Under the harsh conditions of direct nitration, a significant portion of the aniline can be oxidized, leading to a complex mixture of polymeric and degradation products, which are often intractable tars[13].
Solution: Milder Reaction Conditions and Protection
-
Protection: As with the issue of poor regioselectivity, protecting the amino group by converting it to an acetamido group is the primary solution. The acetamido group is less activating and therefore less susceptible to oxidation than the free amino group[8].
-
Temperature Control: Nitration reactions are exothermic[1]. It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to prevent runaway reactions and minimize oxidation[11]. This can be achieved by using an ice bath and adding the nitrating agent dropwise with constant stirring[14].
Issue 3: I am observing di- and tri-nitrated products in my reaction, even after protecting the amino group.
Root Cause Analysis:
The formation of multiple nitrated products, or over-nitration, indicates that the reaction conditions are too harsh or the reaction time is too long.
-
Reaction Time: Allowing the reaction to proceed for an extended period after the addition of the nitrating mixture can lead to a second nitration event[15].
-
Concentration of Nitrating Agent: Using an excessive amount of the nitrating mixture can also drive the reaction towards polysubstitution[14].
Solution: Careful Control of Reaction Parameters
-
Stoichiometry: Use a carefully measured, slight stoichiometric excess of the nitrating agent.
-
Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated byproducts. A typical reaction time after the addition of the nitrating mixture is around 40-60 minutes at room temperature[15].
-
Temperature: Maintaining a low temperature throughout the reaction is critical to moderate the reaction rate and prevent over-nitration[16].
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the nitration of aniline?
The most commonly used and generally most effective protecting group for the nitration of aniline is the acetyl group (-COCH3), introduced via acetylation with acetic anhydride[17][18]. This forms acetanilide. The acetamido group effectively moderates the reactivity of the aromatic ring, prevents oxidation, and directs nitration primarily to the para position[8][11].
Q2: How does temperature affect the regioselectivity and yield of aniline nitration?
Temperature control is critical in aniline nitration[1].
-
Low Temperatures (0-10 °C): Are essential during the addition of the nitrating mixture to control the exothermic nature of the reaction, prevent overheating, and minimize side reactions like oxidation and over-nitration[11][14].
-
Higher Temperatures: Can lead to an increased rate of reaction, but also a higher likelihood of forming unwanted byproducts, including di- and tri-nitrated compounds and oxidation products, which will significantly reduce the yield and purity of the desired product.
Q3: Can I perform the nitration of aniline without a protecting group?
While technically possible, direct nitration of aniline is strongly discouraged in a laboratory setting where a specific, pure product is desired[3][19]. The reaction is difficult to control and typically results in a mixture of ortho, para, and meta isomers, along with significant amounts of tarry oxidation products[3][5][13]. The yield of any single, pure nitroaniline is generally very low, and the purification process is challenging[2].
Q4: What is the mechanism for the deprotection of p-nitroacetanilide to p-nitroaniline?
The acetyl protecting group is typically removed by acid or base-catalyzed hydrolysis[17].
-
Acid-Catalyzed Hydrolysis: The p-nitroacetanilide is heated (refluxed) with an aqueous acid, such as sulfuric acid[20][21][22]. The acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of acetic acid to yield the p-nitroanilinium ion, which is then deprotonated upon workup with a base to give p-nitroaniline.
Mechanism of Acid-Catalyzed Hydrolysis of p-Nitroacetanilide
Caption: Key steps in the acid-catalyzed hydrolysis of p-nitroacetanilide.
Summary of Reaction Conditions
| Step | Reagents | Key Parameters | Desired Outcome |
| Protection | Aniline, Acetic Anhydride | Gentle warming may be required to dissolve reactants[15]. | Formation of Acetanilide |
| Nitration | Acetanilide, Conc. HNO₃, Conc. H₂SO₄, Glacial Acetic Acid | Maintain temperature below 10°C during addition of nitrating mixture[11]. Stir for 40-60 min at room temperature[15]. | Formation of p-Nitroacetanilide |
| Deprotection | p-Nitroacetanilide, Aqueous H₂SO₄ | Reflux for 30 minutes or until the solution is clear[20]. | Formation of p-Nitroaniline |
| Work-up | Ice-cold water, NaOH solution | Pour reaction mixture onto ice to precipitate the product[15][20]. Neutralize with base to precipitate the free amine[20][21]. | Isolation of crude product |
| Purification | Water or Ethanol/Water mixture | Recrystallize from hot solvent to obtain pure product[15][21]. | Pure p-Nitroaniline |
Experimental Protocols
Protocol 1: Acetylation of Aniline to Acetanilide
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Carefully add acetic anhydride to the solution.
-
Gently warm the mixture if necessary to ensure complete dissolution and reaction.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by suction filtration and wash with cold water.
-
Dry the product before proceeding to the nitration step.
Protocol 2: Nitration of Acetanilide to p-Nitroacetanilide
-
Dissolve the dried acetanilide in glacial acetic acid in an Erlenmeyer flask. You may need to warm the solution gently to dissolve the solid[15].
-
Cool the flask in an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 10-20°C[11][23].
-
After the addition is complete, allow the mixture to stand at room temperature for 40-60 minutes[15].
-
Pour the reaction mixture slowly with stirring into a beaker containing crushed ice and water[15].
-
Collect the precipitated p-nitroacetanilide by suction filtration and wash thoroughly with cold water to remove any residual acid[11].
Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Place the crude p-nitroacetanilide in a round-bottom flask.
-
Add a solution of approximately 30% sulfuric acid[20].
-
Heat the mixture under reflux with stirring for about 30 minutes, or until the solid has completely dissolved[20].
-
Pour the hot, clear solution into a beaker of ice-cold water[20].
-
Neutralize the solution by slowly adding a 10% sodium hydroxide solution until the p-nitroaniline precipitates out as a yellow solid[20][21].
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the p-nitroaniline by suction filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from hot water or an ethanol/water mixture[21][22].
References
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-
Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]
-
Filo. (2024). Direct Nitration of aniline is not carried out at all. Explain why? Retrieved from [Link]
-
askIITians. (2014). direct nitration of aniline is not carried out. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. Retrieved from [Link]
-
Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]
-
Quora. (2019). Why can aniline not be nitrated directly? Retrieved from [Link]
-
Course Hero. (2021). Experiment Twelve Hydrolysis of P-nitroacetanilide. Retrieved from [Link]
-
Quora. (2017). Direct nitration of aniline is not possible. Why? Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of Acetanilide. Retrieved from [Link]
-
Vedantu. (n.d.). Why is nitration of aniline difficult class 11 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. Retrieved from [Link]
-
Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrophilic Aromatic Substitution. Part 182 Nitration of Acetanilide and Some Analogues : a Reconsideration. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of P-nitroacetanilide Experiment. Retrieved from [Link]
-
Brainly.in. (2019). Why is nh2 group of aniline protected before nitration? Retrieved from [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
UKEssays.com. (2017). Nitration of Acetanilide and Methyl Benzoate. Retrieved from [Link]
-
JAAN's Science Class. (2012). Nitration of acetanilide (Lab report). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Vedantu. (n.d.). When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]
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Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Brainly.in. (2024). Explain Nitration of Aniline. Retrieved from [Link]
-
brainly.com. (2023). Assertion: Controlled nitration of aniline at low temperature gives m-nitroaniline as one of the major. Retrieved from [Link]
-
Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Retrieved from [Link]
-
Infinity Learn. (n.d.). Given below are two statements:Statement I: Controlled nitration of aniline can be done conveniently by protecting group through acetylation.Statement II: Direct nitration of aniline yields ortho, meta and para derivatives.In the light of above statements, choose the most appropriate answer from the options given below:. Retrieved from [Link]
-
Sarthaks eConnect. (2020). During the nitration of aniline, the amino group is protected by. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Brainly. (2024). Why can't aniline be nitrated directly? Additionally, explain why the bromination of aniline follows the. Retrieved from [Link]
-
Infinity Learn. (n.d.). In the nitration of aniline, the amino group is protected by conversion into. Retrieved from [Link]
-
YouTube. (n.d.). Electrophilic substitution (case aniline): Nitration. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for the Reduction of 5-Chloro-2-methyl-3-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methyl-1,3-diaminobenzene via the catalytic reduction of 5-Chloro-2-methyl-3-nitroaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] The primary challenge in this reduction is achieving high chemoselectivity—reducing the nitro group to an amine while preserving the carbon-chlorine bond.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during this specific catalytic hydrogenation.
Part 1: Core Principles of Catalyst Selection
FAQ 1.1: What are the primary catalyst choices for this reduction, and what are the key considerations?
The selection of a catalyst for the reduction of this compound is a balance between reactivity and selectivity. The goal is to efficiently reduce the nitro group while minimizing the undesired side reaction of hydrodehalogenation (loss of the chlorine atom). The most common and effective catalysts for this transformation fall into three main categories: Palladium (Pd), Platinum (Pt), and Nickel (Ni).[3][4]
Key Considerations:
-
Chemoselectivity (Avoiding Dehalogenation): This is the most critical factor. Halogenated nitroaromatics are prone to dehalogenation, especially with highly active catalysts like Palladium on Carbon (Pd/C).[3] The strength of the C-X bond (C-I < C-Br < C-Cl) influences the ease of cleavage, but even the relatively strong C-Cl bond is at risk.
-
Catalyst Activity: The rate of reaction is important for process efficiency. Highly active catalysts may require milder conditions (lower temperature and pressure).
-
Cost and Availability: Nickel catalysts are generally more cost-effective than precious metal catalysts (PMC) like Palladium and Platinum.[5]
-
Safety and Handling: Some catalysts, particularly Raney Nickel and dry Pd/C, are pyrophoric and require specific handling procedures to prevent ignition upon exposure to air.[6][7][8]
FAQ 1.2: How do I choose between Palladium, Platinum, and Nickel catalysts for this specific transformation?
Your choice will depend on the specific requirements of your synthesis, such as yield, purity, and process safety.
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency under mild conditions.[3][9] However, its high activity also makes it prone to causing dehalogenation.[3] For a substrate like this compound, using standard Pd/C may lead to the formation of 2-methyl-1,3-diaminobenzene as a significant impurity. Modified Pd/C catalysts or the use of additives may be necessary to improve selectivity.[9]
-
Raney Nickel (Raney Ni): This is an excellent alternative and often the preferred catalyst when dehalogenation is a concern, especially for chlorinated substrates.[3][8] It generally exhibits lower hydrodehalogenation activity compared to Pd/C.[5] Raney Ni is also less expensive, but it is pyrophoric and must be handled as a slurry in water or a suitable solvent.[6][8]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): Platinum catalysts are highly active and can be effective for nitro reductions.[10] However, like palladium, they can also catalyze dehalogenation. In some cases, Pt-based catalysts have shown good selectivity for halogenated nitroaromatics, but this is highly substrate and condition-dependent.[11][12]
The following table provides a comparative summary to guide your initial selection.
| Catalyst System | Primary Advantage | Primary Disadvantage | Recommended For |
| Palladium on Carbon (Pd/C) | High activity at low temp/pressure | High risk of dehalogenation | Rapid reductions where minor dehalogenation is tolerable or can be controlled.[13] |
| Raney Nickel (Raney Ni) | Excellent selectivity, low cost | Pyrophoric, requires careful handling, potentially higher catalyst loading.[3][5] | High-purity synthesis where avoiding dehalogenation is critical.[3] |
| Platinum on Carbon (Pt/C) | High activity, robust | Can cause dehalogenation, higher cost than Ni. | Cases where Pd/C and Raney Ni are ineffective. |
FAQ 1.3: Are there any specialty catalysts or additives that can improve selectivity and prevent dehalogenation?
Yes, if dehalogenation remains a problem with standard catalysts, several strategies can be employed:
-
Use of Catalyst Poisons/Modifiers: The activity of Pd/C can be intentionally moderated by adding "poisons" that selectively inhibit the dehalogenation reaction more than the nitro reduction. Common additives include sulfur compounds (e.g., thiophene), nitrogen bases (e.g., morpholine, pyridine), or lead-poisoned catalysts (Lindlar's catalyst), though the latter is less common for this specific transformation.
-
Acidic Medium: Conducting the hydrogenation in the presence of an acid can significantly inhibit dehalogenation of chlorinated nitroaromatics.[14] The acid protonates the resulting amino group, deactivating it and making the aromatic ring less susceptible to further reduction. Acids like hydrochloric acid or acetic acid can be used.[14]
-
Bimetallic Catalysts: Certain bimetallic catalysts, such as Pt-V/C, have been specifically designed to improve selectivity in the hydrogenation of halogenated nitroaromatics.[11] The addition of a second metal can modify the electronic properties and surface morphology of the primary catalyst, thus altering its selectivity.
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of Pd/C can be a highly selective method for reducing halogenated nitroarenes without dehalogenation.[15][16] The reaction conditions can be tuned to favor either selective nitro reduction or complete reduction including dehalogenation.[15]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses the most common problems encountered during the reduction of this compound.
FAQ 2.1: My reaction is stalled or showing incomplete conversion. What are the likely causes and how can I resolve this?
Incomplete conversion is a frequent issue in catalytic hydrogenation. The root cause is often related to the catalyst, the reagents, or the reaction setup.
-
Catalyst Deactivation or Poisoning: The active sites on the catalyst can be blocked by impurities.[6] Common poisons for noble metal catalysts include sulfur compounds, heavy metal ions, and some nitrogen-containing heterocycles.[6]
-
Solution: Ensure all glassware is meticulously clean. Use high-purity, degassed solvents and reagents. If poisoning is suspected, the catalyst must be replaced with a fresh batch.[6]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Solution: Typical loadings for Pd/C are 5-10 mol% of the substrate.[6] If the reaction is slow or incomplete, consider increasing the catalyst loading.
-
-
Poor Mass Transfer (Inefficient Mixing): Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor contact between these phases, limiting the reaction rate.[6]
-
Solution: Ensure vigorous stirring. Use a baffled flask or a mechanical stirrer for larger scale reactions to maximize the gas-liquid-solid interface.[7]
-
-
Inadequate Hydrogen Pressure: The hydrogen pressure might be too low.
-
Solution: While a hydrogen-filled balloon is often sufficient for small-scale reactions, more demanding substrates may require higher pressures, for example, by using a Parr hydrogenation apparatus.[6]
-
FAQ 2.2: I am observing significant dehalogenation. How can I minimize or eliminate this side reaction?
This is the most common selectivity challenge. Here is a systematic approach to troubleshooting dehalogenation:
-
Switch the Catalyst: The first and most effective step is to switch from Pd/C to Raney Nickel.[3] Raney Ni is known for its superior selectivity in preserving C-Cl bonds during nitro reductions.
-
Modify Reaction Conditions:
-
Lower the Temperature: Dehalogenation is often more prevalent at higher temperatures. Running the reaction at or below room temperature can improve selectivity.
-
Lower the Hydrogen Pressure: High hydrogen pressure can promote over-reduction. Use the lowest pressure that still allows for a reasonable reaction rate.
-
-
Add an Inhibitor/Acid: As mentioned in FAQ 1.3, adding a small amount of a suitable acid can suppress dehalogenation.[14]
-
Consider Transfer Hydrogenation: Using a system like Pd/C with hydrazine hydrate can provide excellent selectivity for the nitro group.[15]
FAQ 2.3: My final product is contaminated with colored impurities. What causes their formation and how can I prevent them?
The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[17]
Caption: Formation of colored azoxy impurities.
If the reduction of the hydroxylamine intermediate to the amine is slow, it can accumulate. This intermediate can then condense with the nitroso intermediate to form colored azoxy compounds, which can be further reduced to azo compounds.[5]
Prevention Strategies:
-
Ensure Complete Reaction: Allow the reaction to proceed to full conversion to ensure all intermediates are reduced to the final amine.
-
Optimize Hydrogen Availability: Poor hydrogen dispersion or low pressure can lead to the buildup of intermediates. Ensure efficient stirring and adequate hydrogen supply.
-
Use Promoters: For some systems, vanadium promoters can be used to accelerate the reduction of the hydroxylamine intermediate, preventing its accumulation.[5]
-
Purification: If formed, these impurities can often be removed by column chromatography or recrystallization.
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common hydrogenation issues.
Part 3: Experimental Protocol
General Protocol for Catalytic Hydrogenation (Balloon Pressure)
This protocol is a general guideline and should be adapted based on the specific scale and equipment available.
Safety First: Catalytic hydrogenation can be hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have fire-extinguishing equipment nearby. Never allow a dry catalyst to come into contact with air and an organic solvent simultaneously.[6][17]
-
Vessel Preparation: Choose a round-bottom flask equipped with a magnetic stir bar. The flask volume should be at least four times the solvent volume to ensure a sufficient headspace for hydrogen.
-
Reagent Addition:
-
Inerting the System:
-
Seal the flask with a septum.
-
Insert one needle connected to a vacuum/inert gas manifold and another needle as a vent.
-
Evacuate the flask gently and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to remove all oxygen.[6]
-
-
Hydrogenation:
-
Remove the vent needle.
-
Evacuate the flask one last time and backfill with hydrogen from a hydrogen-filled balloon.
-
Ensure the balloon remains inflated. If it deflates, the reaction is consuming hydrogen or there is a leak.
-
Stir the reaction mixture vigorously at room temperature.[6]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6]
-
-
Work-up and Catalyst Filtration (CRITICAL SAFETY STEP):
-
Once the reaction is complete, purge the flask with inert gas to remove all hydrogen.
-
Never filter the dry catalyst in air. To filter the catalyst, add a pad of Celite® to a Büchner funnel and wet it with the reaction solvent.
-
Carefully transfer the reaction slurry to the funnel and filter. Wash the catalyst pad with additional solvent to recover all the product.[18]
-
Quenching the Catalyst: The Celite/catalyst pad must be kept wet. Immediately transfer the wet pad to a separate beaker and cover it with water. This prevents it from igniting.[7] Dispose of it according to your institution's safety guidelines.
-
-
Product Isolation:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified further by recrystallization or column chromatography if necessary.[18]
-
Part 4: Analytical and Monitoring Protocols
FAQ 4.1: What are the recommended methods for monitoring the reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material (less polar) and the amine product (more polar). The product can be visualized under UV light and/or by staining.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are ideal for quantitative analysis to determine the conversion of the starting material and the formation of byproducts like the dehalogenated compound.[19][20][21] A reversed-phase HPLC method with UV detection is often suitable for this class of compounds.[19]
References
- U.S.
-
Organic Process Research & Development, "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow," accessed January 12, 2026, [Link].
-
RSC Advances, "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review," accessed January 12, 2026, [Link].
-
PubMed, "The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium," accessed January 12, 2026, [Link].
-
ACS Omega, "Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N," accessed January 12, 2026, [Link].
-
Agency for Toxic Substances and Disease Registry, "Analytical Methods," accessed January 12, 2026, [Link].
-
ACS Omega, "Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator," accessed January 12, 2026, [Link].
-
PubMed, "Catalytic reduction of 2-nitroaniline: a review," accessed January 12, 2026, [Link].
-
ResearchGate, "Study of the products of platinum-catalyzed hydrogenation of chlorinated nitro and amino aromatic compounds at high degree of dehalogenation," accessed January 12, 2026, [Link].
-
Semantic Scholar, "Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N," accessed January 12, 2026, [Link].
-
National Institutes of Health, "The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium," accessed January 12, 2026, [Link].
-
Organic Chemistry Portal, "Nitro Reduction - Common Conditions," accessed January 12, 2026, [Link].
-
LinkedIn, "[Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline," accessed January 12, 2026, [Link].
-
RSC Publishing, "Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines," accessed January 12, 2026, [Link].
-
Reddit, "Hydrogenation reaction tips and tricks," accessed January 12, 2026, [Link].
- Google Patents, "The chemical synthesis method of 5-chloro-2-nitroaniline," accessed January 12, 2026, .
-
National Institutes of Health, "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C," accessed January 12, 2026, [Link].
-
Organic Chemistry Portal, "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water," accessed January 12, 2026, [Link].
-
Wikipedia, "Raney nickel," accessed January 12, 2026, [Link].
-
RSC Publishing, "Critical review on the chemical reduction of nitroaniline," accessed January 12, 2026, [Link].
-
ACS GCI Pharmaceutical Roundtable, "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation," accessed January 12, 2026, [Link].
-
Medium, "5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors," accessed January 12, 2026, [Link].
- Google Patents, "Reduction of aromatic nitro compounds with Raney nickel c
-
Indian Academy of Sciences, "Raney nickel reductions-part i," accessed January 12, 2026, [Link].
-
ACS GCI Pharmaceutical Roundtable, "Solving Issues with Heterogeneous Catalytic Hydrogenation," accessed January 12, 2026, [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD., "The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry," accessed January 12, 2026, [Link].
-
Organic Chemistry Portal, "Amine synthesis by nitro compound reduction," accessed January 12, 2026, [Link].
-
Master Organic Chemistry, "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines," accessed January 12, 2026, [Link].
-
Quick Company, "Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline," accessed January 12, 2026, [Link].
-
ResearchGate, "ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.," accessed January 12, 2026, [Link].
-
Organic Chemistry Portal, "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C," accessed January 12, 2026, [Link].
-
NIST WebBook, "5-Chloro-2-nitroaniline," accessed January 12, 2026, [Link].
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitroanilines
Welcome to the Technical Support Center for the synthesis of nitroanilines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the significant exothermic events associated with these critical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring both the safety and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during nitroaniline synthesis, offering immediate actions, preventative measures, and explanations of the underlying chemical principles.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is spiking rapidly, and my cooling system can't keep up. What are the immediate steps I should take, and how can I prevent this in the future?
Answer:
A rapid, uncontrolled temperature increase is a sign of a thermal runaway, a dangerous situation that requires immediate and calm action.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent (e.g., mixed acid).[1]
-
Enhance Cooling: If possible, increase the efficiency of your cooling system. For a standard ice bath, consider adding a salt to lower the temperature further.
-
Prepare for Quenching (Last Resort): As a final measure, you can quench the reaction by carefully and slowly adding the reaction mixture to a large volume of crushed ice or cold water with vigorous stirring.[2] Caution: This process is itself exothermic due to the dilution of strong acids and should only be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation. Follow all established laboratory emergency protocols.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: Your cooling bath may lack the capacity to dissipate the heat generated.
-
Prevention: Before starting the reaction, ensure your cooling system is adequate for the scale of your synthesis. For larger scale reactions, a cryostat or a larger, more robust cooling bath may be necessary.
-
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a primary cause of thermal runaway, as heat is generated faster than it can be removed.[2]
-
Prevention: Employ a slow, dropwise addition of the nitrating agent using an addition funnel or a syringe pump.[2] Constant monitoring of the internal reaction temperature is crucial.
-
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[1][2]
-
Prevention: Ensure vigorous and consistent stirring throughout the entire reaction. The use of an overhead stirrer is recommended for larger volumes.
-
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids can significantly increase the reaction's exothermicity.[2]
-
Prevention: Carefully prepare and verify the concentrations and ratios of your nitric and sulfuric acids.
-
-
Accumulation of Unreacted Nitrating Agent: If the initial reaction temperature is too low, the nitration rate can be slow, leading to a buildup of the nitrating agent. A subsequent, small temperature increase can then trigger a rapid, delayed exothermic event.[2]
-
Prevention: Maintain the recommended temperature range for the specific nitroaniline synthesis you are performing.
-
Issue 2: Formation of Brown/Yellow Gas (NO₂) from the Reactor
Question: I'm observing the evolution of a brown or yellow gas from my reaction vessel. What does this signify, and what should I do?
Answer:
The evolution of brown/yellow gas is indicative of nitrogen dioxide (NO₂), which signals a decomposition reaction.[1] This is a critical situation as decomposition is highly exothermic and a strong precursor to thermal runaway.[1]
Immediate Actions:
-
Do Not Inhale: Nitrogen dioxide is highly toxic.[1] Ensure the reaction is being conducted in a properly functioning chemical fume hood.
-
Cease Reagent Addition: Immediately stop adding any reactants.
-
Maximize Cooling: Increase the cooling to the reactor to try and bring the temperature down.
-
Follow Runaway Protocols: Treat this situation with the same urgency as a thermal runaway and follow the immediate actions outlined in Issue 1.
Potential Causes and Preventative Measures:
-
Excessive Temperature: The reaction temperature has likely exceeded the safe operating limit, initiating decomposition of the nitroaniline product or unreacted nitric acid.
-
Prevention: Strict temperature control is paramount. Utilize a reliable thermometer to monitor the internal temperature and ensure your cooling system is robust.
-
-
Localized Hot Spots: As mentioned previously, poor agitation can lead to localized areas of high temperature, initiating decomposition.[1][2]
-
Prevention: Maintain vigorous and consistent stirring.
-
Issue 3: Low Yield of the Desired Nitroaniline Isomer
Question: My synthesis resulted in a low yield of the desired nitroaniline isomer. What are the likely causes?
Answer:
Low yields can be attributed to several factors, often related to reaction conditions and the inherent reactivity of the aniline starting material.
Potential Causes and Solutions:
-
Side Reactions: The nitration of aniline is prone to the formation of multiple isomers (ortho, meta, and para).[3] The strongly acidic conditions of the nitrating mixture protonate the amino group, forming an anilinium ion, which is a meta-director.[4] This can lead to a mixture of products.
-
Solution: To favor the formation of the para-nitroaniline, the amino group is often protected by acetylation to form acetanilide before nitration.[5] The acetyl group is an ortho, para-director and is less basic, preventing the formation of the anilinium ion. The acetyl group can then be removed by hydrolysis to yield the desired p-nitroaniline.[6]
-
-
Over-Nitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration or even trinitration of the aniline ring can occur, reducing the yield of the desired mono-nitro product.[7]
-
Solution: Carefully control the stoichiometry of the nitrating agent and maintain the recommended reaction temperature.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or a temperature that was too low.[2]
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
-
Loss During Work-up: The product may be lost during the quenching and extraction steps.
-
Solution: Ensure the quenching process is performed carefully to avoid product degradation. Use an appropriate solvent for extraction and perform multiple extractions to maximize recovery.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of nitroanilines so exothermic?
A1: The nitration of an aromatic ring is an electrophilic aromatic substitution reaction that is inherently exothermic.[8] The formation of the new carbon-nitrogen bond and the rearomatization of the ring release a significant amount of energy.[9] Synthesis reactions, in general, tend to be exothermic as they involve the formation of more stable products from less stable reactants.[10]
Q2: What is the role of sulfuric acid in the nitration of aniline?
A2: Concentrated sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.[11]
Q3: What are the key safety precautions I should always take when synthesizing nitroanilines?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[12]
-
Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be conducted in a well-ventilated chemical fume hood.[2]
-
Acid Handling: Always add the more dense sulfuric acid slowly to the nitric acid while cooling in an ice bath. Never add nitric acid to sulfuric acid, and never add water to the mixed acid , as this can cause a violent exothermic reaction and splashing.[2]
-
Spill Preparedness: Have appropriate spill containment and neutralization materials, such as sodium bicarbonate, readily available.[2]
-
Material Compatibility: Be aware that nitroanilines can react violently with strong oxidizing agents, and their thermal stability can be reduced by contaminants.[11][13]
Q4: What is the difference between batch and continuous flow nitration, and which is safer?
A4:
-
Batch Nitration: This is the traditional method where all reactants are combined in a single vessel and the reaction proceeds. While suitable for small-scale synthesis, scaling up batch nitrations can be challenging due to difficulties in managing heat transfer and the increased risk of thermal runaway.[2][14]
-
Continuous Flow Nitration: In this modern approach, reactants are continuously pumped through a microreactor or a tube reactor where they mix and react. Continuous flow systems offer significantly better heat transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and enhanced safety, especially for highly exothermic reactions.[15][16] For this reason, continuous flow is generally considered the safer method for conducting nitrations, particularly on a larger scale.
Section 3: Data and Diagrams
Table 1: Thermal Properties of Nitroaniline Isomers
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline | Reference |
| Melting Point | 71.5 °C | 114 °C | 146-149 °C | [13][17][18] |
| Decomposition Temperature | ~225 °C | 247 °C | >250 °C | [19][20] |
Diagrams
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: Synthetic pathways for nitroaniline synthesis.
References
- Kumar, R., Mane, P. R., & Mali, N. A. (2025). Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers. Organic Process Research & Development.
- American Chemical Society. (n.d.). Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis.
- CK-12 Foundation. (n.d.). Are synthesis reactions exothermic or endothermic?
- ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.). A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter | Request PDF.
- BenchChem. (2025). Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide.
- BenchChem. (2025).
- Carl ROTH. (2024).
- ResearchGate. (n.d.). Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers | Request PDF.
- Monash University. (n.d.). Exothermic and endothermic reactions.
- Astech Ireland. (n.d.).
- Carl ROTH. (2024).
- Suvchem. (n.d.). 4-NITRO ANILINE (FOR SYNTHESIS) (PARA NITRO ANILINE).
- HOPEMAX. (2025). How to control the side reactions in the synthesis of 4 - Nitroaniline?
- The Chemistry Blog. (2024). Exothermic Reactions Explained.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
- BYJU'S. (n.d.). Difference Between Endothermic And Exothermic Reactions.
- NileRed. (2024). Making Nitroaniline (And the Exploding Snake). YouTube.
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Validation & Comparative
Introduction: The Critical Role of Purity in Synthetic Intermediates
An Objective Guide to the Purity Analysis of Commercial 5-Chloro-2-methyl-3-nitroaniline for Researchers and Drug Development Professionals
This compound (CAS No. 219312-44-4) is a substituted aniline that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of its functional groups—a chloro, a methyl, and a nitro group on an aniline scaffold—offers a versatile platform for constructing active pharmaceutical ingredients (APIs). However, the utility of this intermediate is directly contingent on its purity. Undetected impurities, even in small quantities, can lead to unwanted side reactions, decreased yields, and the generation of potentially toxic by-products in a multi-step synthesis. For researchers in drug development, ensuring the purity of starting materials is not just a matter of efficiency but a foundational requirement for regulatory compliance and the safety of the final product.
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of commercial this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into interpreting the resulting data, empowering scientists to make informed decisions about material quality.
Understanding the Impurity Profile: What to Look For
Effective purity analysis begins with an understanding of potential impurities, which are often related to the synthetic route. While specific manufacturing processes are proprietary, common synthetic pathways for similar nitroanilines suggest the following impurity classes[2][3][4]:
-
Positional Isomers: Isomers such as 5-Chloro-2-methyl-4-nitroaniline or other chloro-methyl-nitroaniline variants can arise from non-selective nitration steps.[1] These are often the most challenging impurities to separate due to their similar physicochemical properties.
-
Starting Material Carryover: Residuals from starting materials, like substituted chloroanilines or dichlorobenzenes, may persist in the final product.[2][3]
-
Intermediates: Incomplete reactions can leave synthetic intermediates in the final material.
-
By-products of Side Reactions: Impurities can also form from unintended reactions, such as over-nitration or hydrolysis of functional groups.
A robust analytical strategy must be capable of separating and detecting these diverse chemical entities.
Comparative Analysis of Analytical Techniques
No single technique is universally sufficient for purity determination. A multi-pronged approach, leveraging the orthogonal selectivity of different methods, provides the most comprehensive assessment. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: HPLC is the workhorse of pharmaceutical purity analysis. For a molecule like this compound, which possesses a strong UV chromophore due to its nitroaromatic structure, HPLC with a UV detector is an ideal choice for quantitative analysis. A reverse-phase method is preferred, as the compound has moderate polarity, allowing for excellent retention and separation on a nonpolar stationary phase like C18. The choice of a methanol or acetonitrile mobile phase is critical; while both are effective, methanol can sometimes offer different selectivity for closely related isomers compared to acetonitrile.[5]
Experimental Protocol: Quantitative Purity by HPLC
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in 100.0 mL of diluent to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the commercial sample at the same concentration (~100 µg/mL) in the diluent. Sonicate briefly to ensure complete dissolution.
-
-
Chromatographic Run & System Suitability:
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: Hold at 90% B
-
18.1-22 min: Return to 30% B (equilibration)
-
-
Trustworthiness (Self-Validation): Before analyzing samples, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 1.5.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
Workflow for HPLC Purity Analysis
Sources
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A Comparative Analysis of 5-Chloro-2-methyl-3-nitroaniline Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount, dictating the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative study of the positional isomers of 5-Chloro-2-methyl-3-nitroaniline, a key substituted aniline derivative. By examining their synthesis, physicochemical properties, and analytical separation, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to select and utilize the optimal isomer for their specific applications.
Introduction to the Isomers: The Significance of Substituent Placement
This compound belongs to a class of compounds whose utility as intermediates is defined by the interplay of its three substituents: a chloro group, a methyl group, and a nitro group, all attached to an aniline core. The relative positions of these groups give rise to a number of positional isomers, each possessing a unique electronic and steric profile. Understanding these differences is crucial, as even a minor shift in a substituent's location can dramatically alter a molecule's behavior in a synthetic pathway or a biological system.
The core structure is based on a 2-methylaniline (o-toluidine) backbone. The possible positions for the chloro and nitro groups on the remaining four carbons of the benzene ring result in several isomers. This guide will focus on a selection of these isomers to illustrate the impact of their structural diversity.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these isomers, such as melting point, boiling point, and solubility, are direct consequences of their molecular structure. These properties are critical for process development, formulation, and predicting the behavior of these compounds in various experimental conditions.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | 219312-44-4 | C₇H₇ClN₂O₂ | 186.60 | Not available | Not available | Not available |
| 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6 | C₇H₇ClN₂O₂ | 186.60 | 168 | 344.6 at 760 mmHg | Yellow to dark yellow crystalline powder or needles[1] |
| 4-Chloro-2-methyl-6-nitroaniline | 62790-50-5 | C₇H₇ClN₂O₂ | 186.60 | 126-132 | 328.7 at 760 mmHg | Orange crystals or needles[2] |
| 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 | C₇H₇ClN₂O₂ | 186.60 | 164-167 | 375.2 (Predicted) | Yellow powder[3][4] |
| 4-Chloro-5-methyl-2-nitroaniline | 7149-73-7 | C₇H₇ClN₂O₂ | 186.60 | Not available | Not available | Not available |
| 6-Chloro-2-methyl-3-nitroaniline | Not available | C₇H₇ClN₂O₂ | 186.60 | Not available | Not available | Not available |
Synthesis Strategies and Regioselectivity: A Game of Directing Groups
The synthesis of a specific chloro-methyl-nitroaniline isomer is a lesson in the principles of electrophilic aromatic substitution and the directing effects of substituents on a benzene ring. The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. Conversely, the nitro group is a strong deactivating, meta-director, and the chloro group is a deactivating, ortho-, para-director. The final substitution pattern is determined by the starting material and the order of the substitution reactions.
A common synthetic approach involves the nitration of a substituted aniline or the manipulation of functional groups on a pre-substituted benzene ring. The choice of starting material and reaction conditions is critical to achieve the desired regioselectivity and minimize the formation of unwanted isomers.
For example, the synthesis of 5-Chloro-2-nitroaniline (a related compound without the methyl group) can be achieved by the formylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis. The formyl group acts as a protecting group for the amine and directs the incoming nitro group.[2] This strategy can be adapted for the synthesis of specific this compound isomers by starting with the appropriately substituted methyl-chloro-aniline.
Let's consider a plausible synthetic workflow for an isomer like 2-Chloro-6-methyl-4-nitroaniline :
Caption: A generalized workflow for the synthesis of 2-Chloro-6-methyl-4-nitroaniline.
In this proposed synthesis, the strongly activating amino group and the moderately activating methyl group in 2-methyl-4-nitroaniline would direct the incoming electrophile (the chloronium ion). The position ortho to the amino group and meta to the nitro group is sterically hindered by the methyl group. The other ortho position to the amino group is activated, leading to the formation of 2-Chloro-6-methyl-4-nitroaniline. The choice of a specific chlorinating agent and reaction conditions would be crucial to optimize the yield of the desired isomer.
Analytical Separation and Characterization: Differentiating the Indistinguishable
Due to their similar molecular weights and polarities, the separation and identification of these isomers present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for separating positional isomers. The choice of stationary phase, mobile phase composition, and gradient elution profile are critical parameters that must be optimized.
Exemplary HPLC-UV Protocol for Isomer Separation:
This protocol is a starting point and would require optimization for the specific mixture of this compound isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample mixture in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar C18 stationary phase provides good retention and separation for moderately nonpolar aromatic compounds.
-
Acidified Mobile Phase: The addition of formic acid helps to protonate the aniline functional group, leading to sharper peaks and improved chromatographic resolution.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) is necessary to elute isomers with a range of polarities within a reasonable time frame.
-
UV Detection at 254 nm: The nitroaromatic chromophore present in all isomers exhibits strong absorbance at this wavelength, allowing for sensitive detection.
Sources
A Comparative Spectroscopic Analysis of Nitroaniline Isomers: Unveiling the Influence of Substituent Position
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and materials science, the subtle yet profound impact of isomeric substitution on the physicochemical properties of molecules is a subject of continuous investigation. Nitroanilines, with their characteristic electron-donating amino (-NH₂) group and electron-withdrawing nitro (-NO₂) group on a benzene ring, serve as exemplary models for studying these effects. The positional variation of the nitro group in ortho-, meta-, and para-nitroaniline leads to distinct electronic distributions and steric environments, which are vividly reflected in their spectroscopic signatures. This guide provides an in-depth comparative analysis of these three isomers using UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering both theoretical insights and practical experimental guidance.
The Foundation: Structural Isomerism and Electronic Effects
The differential positioning of the nitro group relative to the amino group in ortho-, meta-, and para-nitroaniline dictates the extent of electronic communication between these two substituents. This, in turn, governs their molecular polarity, hydrogen bonding capabilities, and ultimately, their interaction with electromagnetic radiation.
-
Ortho-nitroaniline: The proximity of the amino and nitro groups allows for strong intramolecular hydrogen bonding. This interaction significantly influences the conformation and electronic properties of the molecule.
-
Meta-nitroaniline: The substituents are positioned in a way that prevents direct resonance interaction between them. The electronic effects are primarily inductive.
-
Para-nitroaniline: The amino and nitro groups are at opposite ends of the benzene ring, facilitating a powerful "push-pull" electronic system through the π-conjugated ring. This leads to a significant intramolecular charge transfer (ICT) character.[1]
The following diagram illustrates the fundamental structural differences between the three isomers.
Caption: Molecular structures of ortho-, meta-, and para-nitroaniline.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For nitroanilines, the most prominent absorption band arises from a π→π* transition, which is significantly influenced by the relative positions of the amino and nitro groups and the polarity of the solvent.
Causality Behind Experimental Observations
The position of the maximum absorption wavelength (λmax) is a key indicator of the energy difference between the ground and excited states. In polar solvents, the excited state of para-nitroaniline, which has a large dipole moment due to intramolecular charge transfer, is stabilized more than the ground state.[1] This leads to a smaller energy gap and a shift of the λmax to longer wavelengths (a bathochromic or red shift). This phenomenon is known as solvatochromism.[1][2] The ortho isomer also exhibits a significant charge transfer character, while the meta isomer, lacking direct conjugation, shows a less pronounced solvatochromic effect.
Comparative UV-Vis Spectral Data
| Isomer | λmax (in Cyclohexane) | λmax (in Water) | Molar Absorptivity (ε) | Key Observations |
| ortho-Nitroaniline | ~380 nm | ~428 nm[3] | ~5,000 L mol⁻¹ cm⁻¹ | Significant bathochromic shift with increasing solvent polarity. |
| meta-Nitroaniline | ~350 nm | ~375 nm[3] | ~1,500 L mol⁻¹ cm⁻¹ | Less pronounced solvatochromism compared to ortho and para isomers. |
| para-Nitroaniline | ~320 nm[2][4] | ~380 nm[2][4] | ~15,000 L mol⁻¹ cm⁻¹ | Strongest solvatochromic effect due to efficient intramolecular charge transfer.[1] |
Note: The exact λmax and ε values can vary slightly depending on the specific solvent and experimental conditions.
Experimental Protocol: UV-Vis Spectroscopy of Nitroaniline Isomers
This protocol outlines the steps for acquiring and comparing the UV-Vis spectra of the three nitroaniline isomers in a polar and a non-polar solvent.
Caption: Workflow for comparative UV-Vis analysis of nitroaniline isomers.
Detailed Steps:
-
Stock Solution Preparation: Accurately weigh a small amount of each nitroaniline isomer and dissolve it in a minimal amount of a suitable solvent like ethanol to prepare a 1 mM stock solution.
-
Working Solution Preparation: From the stock solutions, prepare dilute working solutions (e.g., 10 µM) in the desired solvents (e.g., cyclohexane and deionized water). Ensure the final absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Baseline Correction: Fill a cuvette with the pure solvent (cyclohexane or water) and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorbance spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer in both solvents. Calculate the solvatochromic shift (Δλmax = λmax(polar) - λmax(non-polar)).
Infrared Spectroscopy: Vibrational Signatures and Hydrogen Bonding
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to its structure and bonding. For nitroanilines, the key diagnostic peaks are the N-H stretching vibrations of the amino group and the asymmetric and symmetric stretching vibrations of the nitro group.
Causality Behind Experimental Observations
The presence of a strong intramolecular hydrogen bond in ortho-nitroaniline between one of the N-H protons and an oxygen atom of the nitro group significantly affects the N-H stretching frequencies. This interaction weakens the N-H bond, causing a shift to lower wavenumbers compared to the para isomer, where only intermolecular hydrogen bonding is possible in the solid state or concentrated solutions.[5] The meta isomer exhibits intermediate behavior. The positions of the NO₂ stretching bands are also influenced by the electronic effects of the amino group.
Comparative IR Spectral Data
| Isomer | ν(N-H) asymmetric (cm⁻¹) | ν(N-H) symmetric (cm⁻¹) | ν(NO₂) asymmetric (cm⁻¹) | ν(NO₂) symmetric (cm⁻¹) | Key Observations |
| ortho-Nitroaniline | ~3500 | ~3380 | ~1500 | ~1330 | Lower N-H stretching frequencies due to strong intramolecular hydrogen bonding. |
| meta-Nitroaniline | ~3480 | ~3390 | ~1530 | ~1350 | N-H frequencies are intermediate between ortho and para isomers. |
| para-Nitroaniline | ~3490 | ~3400 | ~1505 | ~1310 | Higher N-H stretching frequencies in the absence of intramolecular H-bonding. |
Note: These are approximate values and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).
Experimental Protocol: IR Spectroscopy of Nitroaniline Isomers
This protocol describes the acquisition of IR spectra using the KBr pellet method, which is common for solid samples.
Caption: Workflow for comparative IR analysis of nitroaniline isomers.
Detailed Steps:
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the nitroaniline isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty pellet holder in the IR spectrometer and record a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H and NO₂ stretching vibrations. Compare the positions of the N-H stretching bands for the three isomers to infer the presence and strength of hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms, primarily ¹H and ¹³C. The chemical shifts (δ) and coupling patterns of the aromatic protons and carbons in nitroanilines are highly diagnostic of the isomer.
Causality Behind Experimental Observations
The electron-withdrawing nitro group strongly deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[6] Conversely, the electron-donating amino group shields nearby nuclei, shifting their signals to a lower chemical shift (upfield).[6] The interplay of these electronic effects, along with the through-bond coupling between adjacent protons, results in unique and predictable NMR spectra for each isomer.
Comparative ¹H NMR Spectral Data (in CDCl₃)
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Key Observations |
| ortho-Nitroaniline | ~8.1 (dd), ~7.3 (ddd), ~6.8 (dd), ~6.7 (ddd)[7] | Complex splitting pattern due to the lack of symmetry. The proton ortho to the NO₂ group is the most downfield. |
| meta-Nitroaniline | ~7.6 (t), ~7.3 (ddd), ~7.1 (dd), ~6.9 (dd) | The proton between the two substituents is a triplet. |
| para-Nitroaniline | ~8.0 (d), ~6.6 (d)[8] | A simple AA'XX' system appearing as two doublets due to the molecule's symmetry. |
Note: Chemical shifts and coupling constants can vary with the solvent used.
Comparative ¹³C NMR Spectral Data (in DMSO-d₆)
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) | Key Observations |
| ortho-Nitroaniline | ~146 (C-NH₂), ~136 (C-NO₂), ~133, ~126, ~117, ~115 | Six distinct signals due to the lack of symmetry. |
| meta-Nitroaniline | ~149 (C-NO₂), ~148 (C-NH₂), ~130, ~118, ~112, ~108 | The carbons bearing the substituents are the most downfield. |
| para-Nitroaniline | ~152 (C-NH₂), ~138 (C-NO₂), ~126, ~113[9][10] | Four signals due to the C₂ symmetry of the molecule. |
Note: Assignments are approximate and may require 2D NMR techniques for confirmation.
Experimental Protocol: NMR Spectroscopy of Nitroaniline Isomers
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for comparative NMR analysis of nitroaniline isomers.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitroaniline isomer in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be tuned and the magnetic field homogeneity will be optimized (shimming).
-
¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: Set the parameters for ¹³C NMR acquisition, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope, and acquire the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in each isomer.
Conclusion
The spectroscopic comparison of ortho-, meta-, and para-nitroaniline provides a compelling illustration of how the positional isomerism of substituents profoundly influences the electronic structure and, consequently, the interaction of molecules with electromagnetic radiation. UV-Vis spectroscopy reveals the significant impact of intramolecular charge transfer, particularly in the para isomer, and its sensitivity to the solvent environment. IR spectroscopy offers a clear diagnostic for the presence of intramolecular hydrogen bonding in the ortho isomer. Finally, NMR spectroscopy provides a detailed map of the chemical environment of each nucleus, allowing for unambiguous differentiation of the three isomers based on their distinct chemical shifts and coupling patterns. A thorough understanding of these spectroscopic differences is crucial for researchers in various fields, from fundamental chemical analysis to the rational design of novel materials and pharmaceuticals.
References
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AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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- Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1224.
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ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical spectrum of the individual nitroaniline isomers. Retrieved from [Link]
- El-Ghamry, H. A., & Gaber, M. (2016). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 9, S1333-S1339.
-
ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Retrieved from [Link]
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- Slipchenko, L. V., & Krylov, A. I. (2011). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A, 115(6), 1185-1194.
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ResearchGate. (n.d.). Hydrogen bonding in nitroanilines. Retrieved from [Link]
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Squarespace. (n.d.). ortho meta para. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical curves for univariate determination of nitroaniline isomers. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). m-Nitroaniline. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of 5-Chloro-2-methyl-3-nitroaniline: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other common analytical techniques for the validation of the small organic molecule, 5-Chloro-2-methyl-3-nitroaniline.
The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and materials science, the precise spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety risks. Therefore, the validation of a synthesized compound's structure is a critical, non-negotiable step in the research pipeline.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid.[2][3] The technique provides a three-dimensional electron density map of the molecule, from which precise bond lengths, bond angles, and torsion angles can be determined.[2][4][5] This level of detail is often essential for understanding intermolecular interactions, polymorphism, and absolute configuration.[3][4]
Experimental Protocol: A Self-Validating Workflow
The process of SCXRD is a meticulous one, with each step designed to ensure the quality and reliability of the final structure.
Step 1: Crystal Growth
-
Objective: To obtain a single, well-ordered crystal of this compound suitable for diffraction.
-
Methodology: Slow evaporation of a saturated solution is a common technique for small organic molecules. A suitable solvent system (e.g., ethanol, acetone, or a mixture) is chosen based on the solubility of the compound. The solution is left in a loosely covered container to allow for slow evaporation, promoting the formation of large, well-defined crystals.
-
Causality: Slow crystal growth is crucial to minimize defects and ensure a highly ordered crystal lattice, which is essential for producing a sharp diffraction pattern.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.
-
Methodology: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of monochromatic X-rays (e.g., from a molybdenum or copper source). As the crystal is rotated, a series of diffraction images are collected on a detector.[2]
-
Causality: The rotation of the crystal allows for the collection of diffraction data from all possible orientations, ensuring a complete dataset for structure solution.
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data to generate an electron density map and refine the atomic positions.
-
Methodology: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Causality: The refinement process is iterative and guided by statistical indicators (e.g., R-factor) to ensure the final structural model is the best possible fit to the experimental data.
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The Foundational Basicity of Aniline: A Compromised Lone Pair
An In-Depth Guide to the Basicity of Substituted Aniline Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive comparison of the basicity of substituted aniline isomers. We will delve into the underlying electronic and steric principles that govern their reactivity, supported by experimental data and detailed protocols. Understanding these nuances is critical for researchers in medicinal chemistry and materials science, where the basicity of an amine can profoundly influence a molecule's physiological activity, solubility, and material properties.
Aniline (C₆H₅NH₂) is a significantly weaker base than aliphatic amines like cyclohexylamine. The pKa of its conjugate acid, the anilinium ion (C₆H₅NH₃⁺), is approximately 4.6, whereas cyclohexylammonium ion has a pKa of about 10.6.[1][2] This reduced basicity stems from the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system.[2] This resonance stabilization is lost upon protonation, making the process less favorable.
The resonance structures below illustrate this electron delocalization, which decreases the electron density on the nitrogen atom, making it less available to accept a proton.
Caption: Resonance delocalization in aniline.
The Role of Substituents: Electronic Effects
The introduction of substituents onto the aromatic ring systematically alters the electron density on the amino group, thereby modulating its basicity. These effects are primarily categorized as inductive and resonance effects.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (-I effect), such as -NO₂, -Cl, and -CN, pull electron density away from the ring, decreasing basicity.[2][3] Electron-donating groups (+I effect), like alkyl groups (-CH₃), push electron density into the ring, increasing basicity.[3][4]
-
Resonance (Mesomeric) Effect (R): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring. Electron-withdrawing groups (-R effect), such as -NO₂, can delocalize the nitrogen's lone pair even further, drastically reducing basicity, especially when located at the ortho or para positions.[2][5] Electron-donating groups (+R effect), like -OCH₃ and -NH₂, can donate their lone pairs to the ring, increasing electron density on the aniline nitrogen and enhancing basicity.[2][3]
Caption: Influence of electronic effects on aniline basicity.
The "Ortho-Effect": A Dominant Steric Influence
A unique phenomenon occurs with ortho-substituted anilines. Almost all ortho-substituted anilines are weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[6][7][8] This is known as the ortho-effect , a combination of steric and electronic factors.[6][9]
The primary cause is steric hindrance.[9][10] When the ortho-substituted aniline is protonated, the nitrogen changes from sp² to sp³ hybridization, and the -NH₃⁺ group becomes bulkier.[6][9] This creates steric clash with the adjacent ortho substituent, destabilizing the resulting anilinium ion. This destabilization makes protonation less favorable, thus reducing basicity.[6][7] This is also referred to as Steric Inhibition of Protonation (SIP).[7]
Caption: Steric hindrance in the conjugate acid of an ortho-substituted aniline.
Comparative Analysis of Substituted Aniline Isomers
The interplay of these electronic and steric effects is best understood by comparing the experimental pKa values of the conjugate acids of different aniline isomers. A higher pKa indicates a stronger base.
Case Study 1: Toluidine Isomers (Electron-Donating -CH₃ Group)
The methyl group is electron-donating through a +I effect and hyperconjugation.[11]
| Isomer | pKa of Conjugate Acid | Key Effects |
| Aniline | 4.58[12] | Reference |
| p-Toluidine | 5.12[11][12] | +I and hyperconjugation effects are maximal, increasing electron density on N. |
| m-Toluidine | 4.69[11][12] | +I effect increases electron density, but hyperconjugation is not effective at the meta position. |
| o-Toluidine | 4.39[11][12] | The base-strengthening +I effect is outweighed by the dominant ortho-effect (steric hindrance). |
Order of Basicity: p-Toluidine > m-Toluidine > Aniline > o-Toluidine.[11]
Case Study 2: Nitroaniline Isomers (Electron-Withdrawing -NO₂ Group)
The nitro group is strongly electron-withdrawing via both -I and -R effects.[12]
| Isomer | pKa of Conjugate Acid | Key Effects |
| Aniline | 4.58[12] | Reference |
| m-Nitroaniline | 2.50[12] | Strong -I effect withdraws electron density. The -R effect does not operate from the meta position.[13] |
| p-Nitroaniline | 1.02[12] | Both -I and -R effects work in concert to strongly delocalize the N lone pair, drastically reducing basicity.[2][14] |
| o-Nitroaniline | -0.29[12] | Strong -I and -R effects are compounded by the ortho-effect and potential intramolecular hydrogen bonding. |
Order of Basicity: Aniline > m-Nitroaniline > p-Nitroaniline > o-Nitroaniline.[7]
Case Study 3: Chloroaniline Isomers (Halogen -Cl Group)
Chlorine presents a case of competing effects: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+R).[8] The inductive effect is generally stronger for halogens.
| Isomer | pKa of Conjugate Acid | Key Effects |
| Aniline | 4.58[12] | Reference |
| p-Chloroaniline | 3.98[12][15] | The -I effect decreases basicity, but is partially offset by the +R effect. |
| m-Chloroaniline | 3.34[12] | Only the -I effect operates, making it a weaker base than the para isomer.[8][16] |
| o-Chloroaniline | 2.64[12][17] | The strong -I effect is enhanced by the ortho-effect, making it the weakest base among the isomers. |
Order of Basicity: Aniline > p-Chloroaniline > m-Chloroaniline > o-Chloroaniline.
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa of a weak base like a substituted aniline can be reliably determined by potentiometric titration. This involves titrating a solution of the aniline with a strong acid (e.g., HCl) and monitoring the pH change.
Principle: At the half-equivalence point of the titration, the concentration of the protonated base (the anilinium ion, [BH⁺]) equals the concentration of the free base ([B]). According to the Henderson-Hasselbalch equation, at this specific point, the measured pH of the solution is equal to the pKa of the conjugate acid.[18][19][20]
Equation: pH = pKa + log([B]/[BH⁺])[21][22][23] When [B] = [BH⁺], log(1) = 0, and thus pH = pKa.[19]
Step-by-Step Methodology
-
Preparation:
-
Accurately prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Accurately weigh a sample of the substituted aniline and dissolve it in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place the aniline solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Fill a burette with the standardized strong acid titrant.
-
-
Titration Procedure:
-
Record the initial pH of the aniline solution.
-
Add the titrant in small, precise increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point.
-
Continue the titration well past the equivalence point until the pH changes become minimal again.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
Identify the volume of titrant at the equivalence point (Veq).
-
Calculate the volume at the half-equivalence point (Veq/2).
-
Find the corresponding pH value on the titration curve at the half-equivalence point volume. This pH value is the experimental pKa of the conjugate acid of the aniline.[20][24]
-
Caption: Workflow for experimental pKa determination.
Conclusion
The basicity of substituted aniline isomers is a finely tuned property governed by a predictable yet complex interplay of electronic and steric effects.
-
Electron-donating groups generally increase basicity, with the effect being most pronounced at the para position.
-
Electron-withdrawing groups decrease basicity, with the effect being most significant at the ortho and para positions.
-
The ortho-effect is a powerful steric factor that almost always reduces the basicity of ortho-isomers, overriding the typical electronic nature of the substituent.
A thorough understanding of these principles, validated by quantitative pKa data, is essential for professionals in drug development and chemical research to rationally design molecules with desired physicochemical properties.
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Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]
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Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]
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ResearchGate. How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline.... [Link]
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Chemistry LibreTexts. 24.4: Basicity of Arylamines. [Link]
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Pearson. Show why p-nitroaniline is a much weaker base.... [Link]
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A Strategic Guide to Substituted Anilines: Comparing 5-Chloro-2-methyl-3-nitroaniline Against Key Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Substituted anilines are a cornerstone of this process, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among these, 5-Chloro-2-methyl-3-nitroaniline stands out as a uniquely functionalized building block. Its specific arrangement of electron-donating and electron-withdrawing groups, coupled with defined steric properties, presents both opportunities and challenges for the synthetic chemist.
This guide provides an in-depth comparison of this compound with other structurally related building blocks. Moving beyond a simple catalog of properties, we will dissect the causality behind experimental choices, offering field-proven insights into how substituent patterns influence reactivity and strategic application, particularly in the context of medicinal chemistry and kinase inhibitor synthesis.[2][3][4][5]
The Strategic Value of this compound: An Architectural Overview
The synthetic utility of this compound (CAS: 219312-44-4) is derived from the electronic and steric interplay of its four distinct functional groups on an aromatic scaffold.
-
Amino Group (-NH₂): As a powerful activating group, the amine directs electrophilic substitution to the ortho and para positions. However, in this molecule, these positions are already occupied or sterically hindered, a crucial feature that channels reactivity elsewhere. Its nucleophilicity is tempered by the presence of two strong electron-withdrawing groups.
-
Nitro Group (-NO₂): This strongly deactivating group profoundly influences the molecule's electronic landscape. It reduces the basicity of the aniline nitrogen, making it less prone to unwanted side reactions under certain conditions.[6][7] Crucially, it is a synthetic linchpin, poised for reduction to a second amino group, thereby opening pathways to valuable diamine intermediates for heterocyclic synthesis.
-
Chloro Group (-Cl): The chlorine atom serves a dual role. Its inductive electron-withdrawing effect further deactivates the ring, while its potential as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions—though not optimally activated in this specific isomer—adds another layer of synthetic versatility.
-
Methyl Group (-CH₃): This electron-donating group provides steric bulk adjacent to the amino group, which can be strategically employed to influence the conformation of intermediates and products or to block specific reaction sites.[8]
This precise arrangement makes this compound a specialized tool, particularly valuable in constructing complex, highly substituted aromatic systems often found in targeted therapeutics.
Head-to-Head Comparison: Selecting the Right Tool for the Job
The choice of building block is rarely arbitrary. A minor positional change of a single substituent can dramatically alter a molecule's reactivity and suitability for a given transformation. Below, we compare this compound to key alternatives.
Alternative Building Blocks: A Comparative Analysis
| Building Block | Structure | Key Differentiating Features | Impact on Synthetic Strategy |
| This compound | C₇H₇ClN₂O₂ | Nitro group is meta to the chloro group and meta to the amino group. | Reduced activation for SₙAr at the chloro position. The primary transformation is nitro reduction to form a 1,3-diamine. Steric hindrance from the methyl group influences reactions at the amino group. |
| 5-Chloro-2-methyl-4-nitroaniline | C₇H₇ClN₂O₂ | Nitro group is para to the amino group and meta to the chloro group.[8] | Strong electronic communication between the amino and nitro groups. The nitro group is readily reduced. The chloro group remains relatively unactivated for SₙAr. |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | Lacks the chloro substituent.[9][10][11][12] | The aromatic ring is more electron-rich compared to its chlorinated counterpart. The vacant C5 position is susceptible to electrophilic substitution. Incompatible with strong oxidizers, acids, and acid chlorides.[9][11] |
| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | Lacks the methyl substituent.[13][14][15][16][17] | The nitro group is ortho to the amino group, allowing for potential intramolecular hydrogen bonding. The chloro group is strongly activated for SₙAr due to the para nitro group.[18] Widely used in dye and pharmaceutical synthesis, such as for Albendazole.[13][19] |
| 3-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | Different substitution pattern. Nitro is para to the chloro group. | The chloro group is activated for SₙAr by the para nitro group. Serves as a key intermediate for azo dyes and various pharmaceuticals.[20] |
dot graph "Building_Block_Selection_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for selecting an appropriate aniline building block.
Core Synthetic Transformations: A Mechanistic Perspective
The true utility of these building blocks is revealed in their reactivity in fundamental chemical transformations.
Nitro Group Reduction
This is arguably the most common and vital reaction for this class of compounds. The conversion of the nitro group to an amine unlocks the potential to form diamines, which are precursors to benzodiazepines, benzimidazoles, and other heterocyclic cores prevalent in pharmaceuticals.
dot graph "Nitro_Reduction_Pathway" { rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=none, margin=0, fontname="Arial", fontsize=10];
} Caption: General pathway for nitro group reduction.
The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is clean but may be incompatible with other reducible functional groups. Metal/acid combinations like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid/ammonium chloride are robust and widely used alternatives. For instance, a new synthesis route for the anthelmintic drug Albendazole utilizes an alkali sulfide reduction process, replacing a higher-risk hydrogenation step.[19] The presence of the chloro-substituent is generally well-tolerated by these methods, although aggressive conditions could lead to hydrodehalogenation with catalytic hydrogenation.
Nucleophilic Aromatic Substitution (SₙAr)
The feasibility of SₙAr is highly dependent on the isomer.
-
Favorable Case (5-Chloro-2-nitroaniline): The nitro group is para to the chlorine. This positioning allows for resonance stabilization of the negative charge in the Meisenheimer complex intermediate, strongly activating the chlorine for displacement by nucleophiles (e.g., amines, alkoxides). This is a powerful strategy for introducing diversity.
-
Unfavorable Case (this compound): The nitro group is meta to the chlorine. It offers no resonance stabilization to the intermediate, only weak inductive activation. Therefore, SₙAr at the chlorine position is significantly more difficult and requires harsh conditions or a different catalytic cycle (e.g., Buchwald-Hartwig amination), which would target the C-Cl bond via an oxidative addition mechanism.
dot graph "SNAr_Comparison" { layout=dot; node [shape=none, margin=0, fontname="Arial", fontsize=10];
} Caption: Comparison of SNAr reactivity based on isomer.
Field-Proven Protocol: Reduction of this compound
This protocol provides a reliable method for synthesizing the corresponding diamine, a critical intermediate for further elaboration. The procedure is designed to be self-validating through in-process monitoring and clear endpoints.
Objective: To synthesize 5-Chloro-2-methylbenzene-1,3-diamine from this compound.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 5M solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), developing chamber, UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Causality: Ethanol is chosen as the solvent to facilitate dissolution of the starting material upon heating and is compatible with the reaction conditions.
-
-
Addition of Reagents: To the stirred suspension, add Tin(II) chloride dihydrate (4.5 eq). Slowly add concentrated HCl (approx. 4 mL per gram of starting material) portion-wise via a dropping funnel. The addition is exothermic and may cause the ethanol to reflux.
-
Causality: SnCl₂ is the reducing agent, and the acidic medium is required for the reaction mechanism. The reaction proceeds via the formation of an amine-tin complex.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot (typically more yellow and with a lower Rf) indicates reaction completion.
-
-
Work-up - Basification: Cool the reaction mixture to room temperature and then place in an ice bath. Slowly and carefully add 5M NaOH solution to neutralize the excess acid and precipitate tin salts. The mixture should become strongly basic (pH > 12).
-
Causality: Basification is essential to break the amine-tin complex and liberate the free diamine product, which is soluble in organic solvents.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
-
Causality: The diamine product is significantly more soluble in ethyl acetate than in the aqueous phase. Repeated extractions ensure maximum recovery.
-
-
Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: The washes remove residual inorganic salts and aqueous-soluble impurities. Drying removes dissolved water before solvent evaporation.
-
-
Final Characterization: The resulting 5-Chloro-2-methylbenzene-1,3-diamine can be purified further by column chromatography or recrystallization if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion: Strategic Synthesis Through Informed Selection
This compound is a highly specialized building block whose value lies in its unique substitution pattern. While it may not be the universal choice for reactions like SₙAr, its true strength is as a masked 1,3-diamine, providing a pathway to specific substitution patterns that are difficult to achieve with other isomers. In contrast, alternatives like 5-Chloro-2-nitroaniline offer a direct and efficient handle for SₙAr, making them ideal for different synthetic strategies.
Ultimately, the decision of which building block to employ rests on a deep understanding of the target molecule and the mechanistic principles governing the reactivity of each potential precursor. By explaining the causality behind these principles, this guide empowers researchers to make more strategic, efficient, and successful choices in the design and execution of complex organic syntheses. For those in drug discovery, this informed selection can accelerate the development of novel kinase inhibitors and other therapeutics by providing rational shortcuts to desired molecular architectures.[21][22]
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Protheragen. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]
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University of Bath. (2018, March 29). SYNTHESIS template v2.0 - Review. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
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Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
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PubMed. (2011, April 14). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl).... Journal of Medicinal Chemistry. Retrieved from [Link]
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PMC - NIH. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 5-Chloro-2-methyl-3-nitroaniline Derivatives: An Analog-Based Approach
Executive Summary
The exploration of novel bioactive molecules is a cornerstone of modern drug discovery. Substituted anilines serve as versatile scaffolds in medicinal chemistry, with functional groups like halogens, nitro, and methyl moieties often contributing to their pharmacological profiles. This guide focuses on the prospective biological activities of derivatives of 5-Chloro-2-methyl-3-nitroaniline. While direct experimental studies on this specific scaffold are nascent, a wealth of data on structurally related analogs provides a strong foundation for a comparative analysis. This document will synthesize findings from closely related chloro-, nitro-, and methyl-substituted aniline derivatives to project the potential antimicrobial and anticancer activities of this compound derivatives. We will delve into structure-activity relationships, present comparative data from analogous compounds, and provide detailed experimental protocols to guide future research in this promising area.
Introduction: The Rationale for this compound as a Pharmacophore
This compound is an aromatic amine characterized by a unique substitution pattern. The presence of an electron-withdrawing chloro and nitro group, along with an electron-donating methyl group, creates a distinct electronic environment that can influence its reactivity and interactions with biological targets. The strategic placement of these functional groups suggests the potential for diverse biological activities. For instance, nitroaromatic compounds are known to exhibit a range of activities, including antimicrobial and anticancer effects, often through bioreductive activation.[1] The chloro and methyl substituents can further modulate the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Derivatization of the primary amine group, for example, through the formation of Schiff bases or amides, offers a straightforward strategy to generate a library of compounds with potentially enhanced and diversified biological activities. Schiff bases, in particular, are a well-established class of compounds with a broad spectrum of pharmacological applications, including antimicrobial and anticancer properties.[2][3]
Comparative Analysis of Biological Activities
Based on the recurring biological activities observed in structurally similar compounds, this guide will focus on two key areas: antimicrobial and anticancer potential.
Antimicrobial Activity: A Focus on Schiff Base Derivatives
Schiff bases derived from substituted anilines are a cornerstone of antimicrobial research. The imine or azomethine group (-C=N-) is a critical pharmacophore that contributes to their biological activity.[3] Studies on chloro, nitro, and methyl-substituted Schiff bases have demonstrated their efficacy against a range of pathogenic microorganisms.[4]
Comparative Data from Analogous Schiff Bases:
While specific data for this compound-derived Schiff bases is not yet available, we can draw insightful comparisons from existing literature on analogous compounds. The following table summarizes the antimicrobial activity of representative Schiff bases with similar substitution patterns.
| Compound/Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff base with one chloro and one nitro group | Escherichia coli | - | 980-1040 | [4] |
| Schiff base with one chloro group | Escherichia coli | - | 1000-1650 | [4] |
| Schiff base with one nitro group | Escherichia coli | - | 1400-1550 | [4] |
| Ciprofloxacin (Standard) | Escherichia coli | - | Not specified | [5] |
| Fluconazole (Standard) | - | Candida albicans | Not specified | [5] |
Key Insights from Analog Studies:
-
The presence of both chloro and nitro groups, which are electron-withdrawing, tends to enhance the inhibitory activity of Schiff bases.[4]
-
Metal complexes of Schiff bases often exhibit greater antimicrobial activity than the ligands alone.[5]
Proposed Experimental Workflow for Antimicrobial Screening:
Caption: Proposed workflow for synthesis and antimicrobial evaluation of this compound Schiff base derivatives.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Test Compounds: Dissolve the synthesized Schiff base derivatives in a suitable solvent, such as 1,4-dioxane, to prepare stock solutions (e.g., 500 mg/mL).[4]
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in nutrient broth at 37°C for 24 hours. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Setup: In a series of sterile test tubes, prepare two-fold serial dilutions of the test compounds in nutrient broth.
-
Inoculation: Inoculate each tube with 0.2 mL of the prepared bacterial culture.[4]
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic like ciprofloxacin) and a negative control (broth with bacteria and the solvent used for the test compounds).
-
Incubation: Incubate all tubes at 37°C for 24 hours.[4]
-
Observation: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Anticancer Activity: Learning from Isomeric Scaffolds
While direct anticancer studies on this compound derivatives are yet to be published, research on its isomer, 5-Chloro-2-nitroaniline, provides valuable insights. Derivatives of 5-Chloro-2-nitroaniline have been explored for their potential as anticancer agents, with some showing cytotoxic activity against various cancer cell lines.[6]
Comparative Data from Analogous Compounds:
The following table presents the cytotoxic activity of sorafenib analogues synthesized using 5-Chloro-2-nitroaniline.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib analogue 1 | HeLa | 16-25 | [6] |
| Sorafenib analogue 2 | MCF-7 | 16-25 | [6] |
Key Insights from Analog Studies:
-
The 5-chloro-2-nitroaniline scaffold is a viable starting material for the synthesis of compounds with significant cytotoxic activity.[6]
-
Derivatization to form complex molecules like sorafenib analogues can lead to potent anticancer agents.
Proposed Signaling Pathway for Investigation:
Given the role of substituted indoles and other nitrogen-containing heterocycles in targeting key cancer pathways, the EGFR/BRAF signaling cascade is a logical starting point for investigating the mechanism of action of novel this compound derivatives.
Caption: Putative targeting of the BRAF signaling pathway by novel this compound derivatives.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 5 x 10^3 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of substituted anilines is highly dependent on the nature and position of the substituents. For this compound derivatives, the following SAR principles can be hypothesized based on analog data:
-
Amine Derivatization: Converting the primary amine to Schiff bases, amides, or incorporating it into heterocyclic rings is likely to be a fruitful strategy for enhancing biological activity.
-
Electronic Effects: The interplay of the electron-withdrawing chloro and nitro groups and the electron-donating methyl group will be crucial. Modifications that enhance the electron-withdrawing nature of the ring system may lead to increased antimicrobial activity.[4]
-
Lipophilicity: The overall lipophilicity of the derivatives will influence their ability to cross cell membranes. Systematic variation of substituents to modulate lipophilicity could optimize both antimicrobial and anticancer potency.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of biological assays. This should be complemented by computational studies, such as molecular docking, to elucidate their mechanism of action at the molecular level.
Conclusion
While the direct biological evaluation of this compound derivatives is a relatively unexplored field, a comprehensive analysis of structurally related compounds strongly suggests their potential as valuable scaffolds for the development of novel antimicrobial and anticancer agents. This guide provides a comparative framework, detailed experimental protocols, and key SAR insights to stimulate and direct future research. The unique substitution pattern of the this compound core presents a compelling opportunity for the discovery of new therapeutic leads.
References
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A Comparative Guide to the Electronic Properties of Nitroaniline Isomers: A Computational Analysis
For researchers, medicinal chemists, and materials scientists, a deep understanding of the electronic landscape of molecules is paramount for predicting their reactivity, designing novel drugs, and engineering advanced materials. The nitroaniline isomers—ortho (o-), meta (m-), and para (p-)—serve as a classic textbook case for demonstrating the profound influence of substituent position on the electronic properties of an aromatic system. This guide provides an in-depth computational analysis of the electronic properties of these isomers, offering a comparative study supported by experimental data and detailed theoretical protocols. We will dissect the interplay of inductive and resonance effects, quantify key electronic descriptors, and provide a reproducible computational workflow for your own investigations.
The Critical Role of Substituent Position: A Tale of Three Isomers
The nitroanilines are structurally simple, yet they exhibit remarkably different electronic characteristics due to the relative positioning of the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group on the benzene ring.[1] This isomeric variation directly impacts their dipole moments, absorption spectra, and chemical reactivity.
-
Ortho-nitroaniline (o-NA): The proximity of the amino and nitro groups allows for intramolecular hydrogen bonding, which influences its conformation and electronic properties.
-
Meta-nitroaniline (m-NA): In this isomer, the nitro group is positioned meta to the amino group. This arrangement prevents direct resonance interaction between the two functional groups, leading to distinct electronic behavior.
-
Para-nitroaniline (p-NA): With the amino and nitro groups at opposite ends of the aromatic ring, p-nitroaniline is the archetypal "push-pull" system. This configuration allows for maximum resonance delocalization and intramolecular charge transfer (ICT).[2]
The following sections will quantify these differences through a combination of experimental data and computational modeling, providing a clear framework for understanding their structure-property relationships.
The Interplay of Inductive and Resonance Effects
The electronic properties of the nitroaniline isomers are governed by a delicate balance of two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.[3][4]
-
Inductive Effect (-I): The highly electronegative nitro group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance Effect (+M/-M): The amino group, with its lone pair of electrons, can donate electron density into the π-system of the benzene ring (+M effect). Conversely, the nitro group can withdraw electron density from the π-system (-M effect). The extent of this delocalization is highly dependent on the relative positions of the substituents.
The competition and cooperation of these effects are what give rise to the unique electronic signatures of each isomer.
Caption: Computational workflow for analyzing nitroaniline isomers.
Conclusion: From Isomeric Position to Predictable Properties
This guide has demonstrated that the electronic properties of the nitroaniline isomers are highly sensitive to the substitution pattern on the aromatic ring. The interplay of inductive and resonance effects dictates the charge distribution, dipole moment, and the nature of the frontier molecular orbitals. The para isomer stands out as a classic "push-pull" system with a large dipole moment, a small HOMO-LUMO gap, and pronounced solvatochromism, all stemming from its efficient intramolecular charge transfer character.
The presented computational workflow, utilizing DFT and TD-DFT, has been shown to be a powerful tool for predicting and rationalizing these properties, with results that are in good agreement with experimental data. By following the detailed protocol, researchers can confidently apply these computational techniques to their own systems of interest, accelerating the discovery and design of novel molecules with tailored electronic properties.
References
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- Catalán, J., Pérez, P., Laynez, J. L., & Claramunt, R. M. (1991). Solvatochromism and substituent effects in the UV-visible spectra of p-nitroanilines. Journal of the Chemical Society, Perkin Transactions 2, (5), 729-734.
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-
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A Comparative Guide to Assessing the Impurity Profile of 5-Chloro-2-methyl-3-nitroaniline
This guide presents a comprehensive framework for the analytical assessment of 5-Chloro-2-methyl-3-nitroaniline, a key intermediate in the synthesis of various high-value chemical products, including active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as the presence of unwanted impurities can significantly impact the safety, efficacy, and stability of the final product.[1][2] This document provides an in-depth comparison of state-of-the-art analytical methodologies, supported by detailed experimental protocols and illustrative data, designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of chemical purity and regulatory compliance.
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurity profile begins with an analysis of the synthetic pathway. While proprietary manufacturing processes vary, a common route to synthesizing substituted nitroanilines involves the nitration of an appropriate aniline precursor.[3] For this compound, a plausible synthesis starts with the nitration of 3-Chloro-2-methylaniline. This process, while effective, can inherently generate a spectrum of process-related impurities that must be meticulously identified and controlled.
The primary categories of impurities to anticipate are:
-
Process-Related Impurities : These include unreacted starting materials, intermediates, and by-products from side reactions.[4][5]
-
Positional Isomers : The nitration of the aromatic ring is a regioselective process, but it is rarely perfectly specific. This can lead to the formation of other isomers, such as 5-Chloro-2-methyl-4-nitroaniline or 5-Chloro-2-methyl-6-nitroaniline.
-
Over-nitrated Species : Reaction conditions that are too harsh can lead to the introduction of a second nitro group, resulting in dinitro-chloro-methylaniline impurities.
-
Degradation Products : Impurities can also form during storage or handling due to factors like light, heat, or oxidation.[4]
The diagram below illustrates the likely synthetic pathway and the potential points of impurity formation.
Caption: Likely synthesis pathway and points of impurity formation.
A Comparative Analysis of Core Analytical Techniques
The robust characterization of an impurity profile necessitates the use of highly selective and sensitive analytical methods.[6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the cornerstones of modern impurity analysis.[7][8]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Expert Insights |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | HPLC is the workhorse for moderately polar, non-volatile compounds like nitroanilines, offering excellent resolution without derivatization.[9] GC is superior for volatile or semi-volatile impurities, such as residual solvents or less polar starting materials. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | A PDA detector in HPLC is invaluable as it provides spectral information, helping to distinguish between isomers which may have similar retention times but different UV spectra. GC-MS provides unparalleled identification capability through mass fragmentation patterns.[10] |
| Resolution | Excellent for positional isomers with optimized column chemistry and mobile phase gradients. | High resolution for volatile compounds, especially with capillary columns. May struggle with thermally labile nitro compounds. | The choice of a phenyl-hexyl or biphenyl stationary phase in HPLC can enhance π-π interactions, improving the resolution of aromatic isomers. For GC, careful temperature programming is critical to prevent degradation of nitroanilines on the column. |
| Sensitivity (LOD) | ~0.01 - 0.1 µg/mL | <0.1 µg/mL (MS) | Both techniques offer excellent sensitivity, capable of detecting impurities at levels well below the ICH reporting thresholds.[1] |
| Sample Prep | Simple dissolution in a suitable solvent (e.g., acetonitrile/water). | May require derivatization for polar analytes to increase volatility, though often not necessary for the primary target. | The simplicity of HPLC sample preparation makes it ideal for high-throughput screening. GC analysis is more direct for volatile impurities but can be more complex if derivatization is needed for other components.[11] |
| Trustworthiness | High reproducibility. System suitability tests (SSTs) are well-established to ensure performance. | Reliable, but susceptible to issues from non-volatile matrix components contaminating the injector or column. | A robust HPLC method with stringent SST criteria (e.g., resolution >2.0 between critical pairs, tailing factor <1.5) provides a self-validating system for routine quality control. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any impurity analysis hinges on a well-designed and validated experimental protocol. The following methods are presented as a robust starting point for the impurity profiling of this compound.
Primary Assay and Isomer Separation: HPLC-PDA Method
This method is designed for the accurate quantification of the main component and the separation of its critical positional isomers. The causality behind this design is to achieve baseline separation of all potential process-related impurities in a single run.
Instrumentation & Columns:
-
HPLC system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice. For enhanced isomer resolution, consider a Phenyl-Hexyl phase.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm, with full spectrum acquisition (200-400 nm) via PDA.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water in a 50 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with the same solvent mixture.
System Suitability Test (SST):
-
Purpose: To ensure the chromatographic system is performing as expected before sample analysis.
-
Procedure: Prepare a solution containing the main compound and spiked amounts of known potential impurities (e.g., starting material, a key isomer).
-
Acceptance Criteria:
-
Resolution: The resolution between this compound and its closest eluting impurity must be ≥ 2.0.
-
Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.
-
Repeatability: Six replicate injections of a standard solution should have a relative standard deviation (RSD) of ≤ 1.0% for the peak area.
-
Identification of Unknowns and Volatiles: GC-MS Method
This method serves as an orthogonal technique, ideal for confirming the identity of impurities detected by HPLC and for quantifying volatile or semi-volatile species not amenable to LC analysis.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A low-bleed, non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions:
-
Injector Temperature: 270 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 450.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Inject 1 µL into the GC-MS system.
Integrated Workflow and Data Interpretation
A comprehensive impurity assessment follows a logical, multi-step process. The initial analysis by a validated HPLC-PDA method provides quantitative data on known and unknown impurities. Any peak exceeding the identification threshold stipulated by regulatory guidelines must be investigated further.[12]
Caption: A logical workflow for impurity identification and reporting.
Illustrative Data: Comparison of Commercial Grades
The following table provides hypothetical data from an HPLC analysis to illustrate the difference in impurity profiles between a "Standard Grade" and a "High-Purity Grade" of the product. This demonstrates the effectiveness of the analytical method in differentiating material quality.
| Compound | Retention Time (min) | Standard Grade (Area %) | High-Purity Grade (Area %) | Identification |
| 3-Chloro-2-methylaniline | 12.5 | 0.25 | < 0.05 | Starting Material |
| This compound | 18.2 | 98.5 | 99.8 | Main Component |
| 5-Chloro-2-methyl-4-nitroaniline | 19.1 | 0.60 | 0.10 | Positional Isomer |
| Unknown Impurity 1 | 21.5 | 0.35 | < 0.05 | - |
| Dinitro Species | 25.8 | 0.30 | Not Detected | Over-nitrated |
Regulatory Framework and Authoritative Grounding
The entire process of impurity profiling is governed by stringent international guidelines to ensure drug safety. The International Council for Harmonisation (ICH) provides the primary framework.[5] Specifically, ICH Q3A (R2): Impurities in New Drug Substances is the authoritative document.[12][13] It establishes thresholds for impurities that trigger specific actions:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission (typically ≥0.05%).[1]
-
Identification Threshold: The level at which the structure of an impurity must be determined (typically >0.10% or 1.0 mg per day intake, whichever is lower).[1]
-
Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety (typically >0.15% or 1.0 mg per day intake).[1]
Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental component of ensuring product quality and patient safety, forming the backbone of a trustworthy development process.
References
-
Veeprho Life Sciences. (n.d.). Aniline Impurities and Related Compound. Veeprho. Retrieved January 12, 2026, from [Link]
-
AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. AMSbiopharma. Retrieved January 12, 2026, from [Link]
-
Pharma Learning In Depth. (2024, October 15). Impurity Profiling in Pharmaceuticals. YouTube. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. Retrieved January 12, 2026, from [Link]
-
International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling. IJDRA. Retrieved January 12, 2026, from [Link]
-
Pharma Learning In Depth. (2024, October 15). Impurity Profiling in Pharmaceuticals. YouTube. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
-
Medicinetarget. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Medicinetarget. Retrieved January 12, 2026, from [Link]
-
EPA. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Retrieved January 12, 2026, from [Link]
-
LCGC. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LCGC. Retrieved January 12, 2026, from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. MOE. Retrieved January 12, 2026, from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2021, October). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents.
-
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. AJRC. Retrieved January 12, 2026, from [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. ScienceDirect. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-methyl-3-nitroaniline: NMR vs. Chromatographic Techniques
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of 5-Chloro-2-methyl-3-nitroaniline (C₇H₇ClN₂O₂). As a key intermediate in various chemical syntheses, the accurate determination of its purity and concentration is paramount for quality control, reaction monitoring, and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to select the most appropriate analytical methodology for their specific needs.
The Analytical Challenge: Quantifying this compound
This compound is a substituted aromatic amine whose structural complexity and physicochemical properties present distinct considerations for quantitative analysis. The presence of nitro and chloro groups influences its polarity, volatility, and spectral characteristics. An ideal quantitative method must offer high selectivity to distinguish it from structural isomers or impurities, alongside accuracy, precision, and robustness. We will explore three gold-standard techniques, beginning with the primary method of qNMR.
Quantitative NMR (qNMR): A Primary Method for Absolute Quantification
Quantitative NMR stands apart from chromatographic techniques as it is a primary ratio method of measurement. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that resonance.[1] This allows for the determination of analyte concentration or purity by co-dissolving the sample with a certified internal standard of known purity, without the need for an analyte-specific reference standard or calibration curve.
Expertise & Causality: Why qNMR Excels for Purity Assessment
The power of qNMR lies in its structural specificity and universal detection principle for a given nucleus (e.g., ¹H). Unlike chromatography, where detector response can vary significantly between compounds, the response in ¹H NMR is uniform for all protons. This makes qNMR exceptionally reliable for purity assignments of new chemical entities, reference materials, and complex mixtures where specific standards may be unavailable or prohibitively expensive.[1]
Self-Validating Protocol: ¹H qNMR for this compound
This protocol is designed to be self-validating by incorporating checks and parameters that ensure data integrity.
A. Core Experimental Workflow
The qNMR process can be broken down into four critical stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[2]
Caption: The ¹H qNMR workflow from sample preparation to final purity calculation.
B. Step-by-Step Methodology
-
Selection of Internal Standard (IS) and Solvent:
-
Causality: The choice of IS is critical. It must be stable, non-volatile, have a simple ¹H NMR spectrum with signals that do not overlap with the analyte, and be accurately weighable.[3] Maleic acid or methyl 3,5-dinitrobenzoate are excellent candidates.[4] The deuterated solvent, such as DMSO-d₆, is chosen for its ability to dissolve both the analyte and the IS, and for its minimal interference in the proton spectrum.
-
Protocol: Select Maleic Acid as the internal standard. Its single, sharp resonance from the two vinyl protons at ~6.3 ppm in DMSO-d₆ is unlikely to overlap with the aromatic or methyl signals of the analyte.
-
-
Sample Preparation:
-
Causality: Accurate weighing is the largest potential source of error in qNMR.[1] Using a microbalance with high precision (e.g., 0.001 mg readability) is mandatory for achieving low uncertainty.[2]
-
Protocol: i. Accurately weigh approximately 10-20 mg of this compound into a clean glass vial. Record the weight (m_analyte) precisely. ii. Add approximately 5-10 mg of the certified Maleic Acid internal standard to the same vial. Record the weight (m_IS) precisely. A 1:1 molar ratio is ideal but not strictly necessary.[4] iii. Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial. iv. Ensure complete dissolution and homogenization by vortexing. Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Causality: Acquisition parameters must be set to ensure the signal intensity is directly and linearly proportional to the concentration of nuclei. The most critical parameter is the relaxation delay (D1). To ensure complete T₁ relaxation for all protons, D1 should be set to at least 7 times the longest T₁ relaxation time of any proton of interest (both analyte and IS).[2][4] A 90° pulse angle is recommended to maximize the signal-to-noise ratio.[4]
-
Protocol (Example on a 600 MHz Spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' or 'zg90').
-
Pulse Angle (p1): 90°.
-
Relaxation Delay (d1): 60 seconds (a conservative value ensuring full relaxation for most small molecules).
-
Acquisition Time (aq): ~3-4 seconds.
-
Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).[2]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
-
Data Processing and Calculation:
-
Causality: Manual, careful processing is superior to automated routines for high-precision qNMR.[2] Incorrect phasing or baseline distortions can significantly alter integral values, leading to inaccurate results.
-
Protocol: i. Apply a small line broadening factor (e.g., LB = 0.1-0.3 Hz) to improve the signal-to-noise ratio. ii. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. iii. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum. iv. Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl singlet) and the chosen signal for the internal standard (maleic acid vinyl singlet). v. Calculate the purity (P_analyte) using the following formula:
-
Comparative Analysis: Chromatographic Alternatives
While qNMR is a powerful primary method, chromatographic techniques like HPLC and GC-MS are workhorse methods in most analytical labs, offering high sensitivity and throughput.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[6] It is ideal for non-volatile or thermally labile compounds like many substituted anilines.[7]
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a series of calibration standards of the analyte with known concentrations. Construct a calibration curve by plotting peak area against concentration. Determine the concentration in unknown samples by interpolation from this curve.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection with a mass spectrometer, which provides both quantification and structural information.[6] While some anilines can be thermolabile, many can be analyzed directly.[7][8]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Acquire data in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: Similar to HPLC, quantification is performed using a calibration curve generated from standards of the pure analyte.
Head-to-Head Performance Comparison
The choice of analytical technique depends on the specific requirements of the measurement, such as the need for absolute purity, trace-level detection, or high-throughput screening.
Caption: Decision tree for selecting an analytical method based on the primary objective.
Table 1: Comparative Performance Metrics
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Primary method; signal proportional to molar amount.[1] | Secondary method; relies on external calibration curve.[6] | Secondary method; relies on external calibration curve.[6] |
| Analyte Standard | Not required for the analyte; requires a certified IS.[9] | Required for the analyte of interest. | Required for the analyte of interest. |
| Selectivity | Excellent; based on unique chemical shifts of protons. | Good; based on retention time. Potential co-elution. | Very High; based on retention time and mass fragmentation pattern.[10] |
| Sensitivity (LOQ) | Lower (~0.1 - 1 mg/mL).[11] | High (~0.1 - 1 µg/mL).[11][12] | Very High (<0.1 µg/mL), especially in SIM mode.[10][13] |
| Precision (RSD) | Excellent (<1%).[2] | Excellent (<2%).[14] | Excellent (<5-10%).[13] |
| Accuracy | High; traceable to primary standards (e.g., NIST).[3] | High, but dependent on the purity of the calibration standard. | High, but dependent on the purity of the calibration standard. |
| Sample Prep Time | Short (weighing and dissolving).[11] | Moderate (solvent prep, filtration, standard prep). | Moderate to Long (may require extraction or derivatization). |
| Analysis Time | Moderate (~10-20 min/sample). | Short to Moderate (~5-30 min/sample).[14] | Moderate (~15-40 min/sample). |
| Sample Nature | Non-destructive. | Destructive. | Destructive. |
| Cost | High initial instrument cost; low consumable cost. | Moderate instrument cost; moderate consumable cost. | Moderate instrument cost; moderate consumable cost. |
Conclusion and Recommendations
No single technique is universally superior; the optimal choice is dictated by the analytical objective.
-
For Primary Purity Assessment and Certification: qNMR is the unequivocal choice. Its status as a primary method provides direct traceability and high accuracy without needing a pre-certified standard of this compound itself, making it the gold standard for certifying reference materials or performing exact purity assignments.
-
For Routine Quality Control and High-Throughput Analysis: HPLC-UV offers the best balance of speed, sensitivity, precision, and cost-effectiveness. Once a method is validated with a reliable reference standard, it is ideal for release testing of batches, stability studies, and process monitoring where relative quantification is sufficient.
-
For Trace-Level Detection and Unambiguous Identification: GC-MS provides unparalleled sensitivity and specificity. It is the preferred method for detecting and identifying trace-level impurities, contaminants in environmental samples, or for forensic applications where definitive structural confirmation via mass fragmentation is required.
By understanding the fundamental principles and performance characteristics of each technique, researchers and analytical professionals can confidently select and implement the most appropriate method for the quantitative analysis of this compound, ensuring data of the highest quality and integrity.
References
-
PubChem. 5-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 5-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
-
Almac Group. QNMR – a modern alternative to HPLC. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResearchGate. QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?. [Link]
-
UQ eSpace. Proton magnetic resonance in aromatic nitro compounds. [Link]
-
The Royal Society of Chemistry. Analytical Methods. [Link]
-
ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
Reddit. Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. [Link]
-
EPP Ltd. Quantitative NMR. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
National Institutes of Health. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. [Link]
-
National Institutes of Health. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. [Link]
-
Journal of Drug Delivery and Therapeutics. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. [Link]
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- 14. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 5-Chloro-2-methyl-3-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the nuanced manipulation of aromatic structures provides a pathway to novel molecules with tailored properties. Substituted nitroanilines are a cornerstone of this endeavor, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes. This guide provides an in-depth characterization of 5-Chloro-2-methyl-3-nitroaniline and its derivatives. As a Senior Application Scientist, my focus extends beyond mere procedural documentation to elucidate the underlying chemical principles and comparative performance, empowering you to make informed decisions in your research and development.
The strategic placement of chloro, methyl, and nitro groups on the aniline scaffold imparts a unique electronic and steric profile, influencing reactivity and subsequent application. This guide will navigate the synthesis, characterization, and comparative analysis of this specific substitution pattern, offering a blend of established protocols for related compounds and logically derived pathways for the target molecule, a common necessity in the exploration of novel chemical space.
Synthesis of this compound: A Proposed Pathway
Rationale for the Synthetic Approach
The directing effects of the substituents on the aniline ring are paramount in predicting the outcome of the chlorination reaction. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the nitro group (-NO₂) is a deactivating meta-director. The methyl group (-CH₃) is a weakly activating ortho-, para-director. In 2-methyl-3-nitroaniline, the positions ortho and para to the strongly activating amino group are positions 4, 6, and 2. Position 2 is already substituted with a methyl group. The position meta to the deactivating nitro group is position 5. Therefore, electrophilic substitution is most likely to occur at positions 4, 6, and 5. Given the strong activation by the amino group, substitution at the para-position (position 5 relative to the methyl group and position 4 relative to the amino group) is highly favored.
dot
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established methods for the chlorination of anilines.
Materials:
-
2-methyl-3-nitroaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitroaniline (1 equivalent) in anhydrous acetonitrile.
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Characterization: Purify the crude product by column chromatography on silica gel to afford pure this compound. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Characterization of this compound and its Derivatives
The characterization of the target molecule and its derivatives is crucial for confirming the structure and purity. The following table summarizes the expected and known spectroscopic data for the parent compound and related molecules.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | Aromatic protons: singlet and doublet in the range of 7.0-7.5 ppm. NH₂ protons: broad singlet around 5.0-6.0 ppm. CH₃ protons: singlet around 2.1-2.3 ppm. | Aromatic carbons: signals in the range of 110-150 ppm. CH₃ carbon: signal around 15-20 ppm. | N-H stretching: 3300-3500. C-H stretching (aromatic): 3000-3100. C-H stretching (aliphatic): 2850-3000. NO₂ stretching: 1500-1550 (asymmetric) and 1335-1385 (symmetric). C-Cl stretching: 600-800. | Expected M⁺ at m/z 186.02. |
| 5-Chloro-2-nitroaniline [1] | Aromatic protons: multiplet in the range of 6.8-7.8 ppm. NH₂ protons: broad singlet around 6.0 ppm. | Aromatic carbons: signals in the range of 115-150 ppm. | N-H stretching: ~3400, ~3500. NO₂ stretching: ~1510, ~1340. C-Cl stretching: ~740. | M⁺ at m/z 172.00.[2] |
| 2-Methyl-3-nitroaniline [3] | Aromatic protons: multiplet in the range of 6.7-7.2 ppm. NH₂ protons: broad singlet around 5.5 ppm. CH₃ protons: singlet around 2.1 ppm. | Aromatic carbons: signals in the range of 110-152 ppm. CH₃ carbon: signal around 12.9 ppm. | N-H stretching: ~3370, ~3480. NO₂ stretching: ~1520, ~1350. | M⁺ at m/z 152.06.[3] |
Comparative Analysis with Alternative Nitroaniline Derivatives
The performance of this compound as a synthetic intermediate can be benchmarked against other commercially available or readily synthesizable nitroanilines. The choice of intermediate is dictated by the desired properties of the final product, such as color, solubility, and biological activity.
Structural Alternatives and Their Properties
| Alternative Compound | Key Structural Difference | Impact on Properties and Applications |
| 5-Chloro-2-nitroaniline | Lacks the methyl group. | The absence of the electron-donating methyl group makes the aromatic ring less activated towards further electrophilic substitution. The amino group is also less sterically hindered. This can be an advantage in certain coupling reactions. It is a widely used intermediate for azo dyes and pharmaceuticals.[4][5] |
| 2-Methyl-3-nitroaniline | Lacks the chloro group. | The absence of the electron-withdrawing and bulky chloro group can lead to different solubility profiles and reactivity. The resulting derivatives may exhibit different shades if used in dye synthesis. It is a known precursor for Schiff bases with potential applications in materials science.[6] |
| 4-Chloro-2-methylaniline | Isomeric, with a different substitution pattern. | The relative positions of the functional groups significantly impact the electronic distribution and steric environment. This isomer is a known precursor for pesticides and azo dyes.[7] |
Performance in Azo Dye Synthesis: A Hypothetical Comparison
Azo dyes are a major application area for nitroanilines.[8] The performance of a nitroaniline as a diazo component in azo dye synthesis is evaluated based on the properties of the resulting dye.
dot
Caption: General workflow for the synthesis of azo dyes.
| Performance Metric | This compound (Predicted) | 5-Chloro-2-nitroaniline | 2-Methyl-3-nitroaniline |
| Color of Resulting Dye | The combination of the electron-withdrawing chloro and nitro groups and the electron-donating methyl group is expected to produce a bathochromic (deepening of color) shift compared to derivatives from simpler anilines. | Dyes derived from this precursor are known to produce a range of yellow to red shades. | The absence of the chloro group may result in a hypsochromic (lightening of color) shift compared to the target compound. |
| Lightfastness | The presence of the chloro group may enhance the lightfastness of the resulting dye due to the stability of the C-Cl bond. | Generally good lightfastness. | Potentially lower lightfastness compared to the chlorinated analogues. |
| Solubility | The methyl group might slightly increase solubility in organic solvents compared to 5-Chloro-2-nitroaniline. | Moderate solubility in organic solvents. | Generally good solubility in organic solvents. |
Derivatives of this compound and Their Potential Applications
The functional groups of this compound offer several avenues for derivatization, opening up possibilities for a wide range of applications.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 5-Chloro-2-methyl-1,3-diaminobenzene . This diamine can serve as a building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are known to exhibit a wide range of biological activities, including anthelmintic and anticancer properties.
-
N-Alkylation/N-Arylation of the Amino Group: The amino group can be alkylated or arylated to introduce various substituents. These modifications can modulate the electronic properties and steric hindrance, which is a common strategy in the development of new dyes and pharmaceutical intermediates.
-
Nucleophilic Aromatic Substitution of the Chloro Group: While the chloro group is generally unreactive towards nucleophilic aromatic substitution, its reactivity can be enhanced by the presence of the strongly electron-withdrawing nitro group. This could allow for the introduction of other functional groups, such as alkoxy or amino moieties, leading to a diverse library of derivatives.
Conclusion
This compound represents a synthetically valuable, albeit underexplored, building block. This guide has provided a comprehensive overview of its proposed synthesis, characterization, and a comparative analysis with related, well-established nitroaniline derivatives. The strategic combination of chloro, methyl, and nitro substituents on the aniline ring suggests its potential as a precursor for high-performance dyes and novel pharmaceutical intermediates. The detailed protocols and comparative data presented herein are intended to serve as a foundational resource for researchers venturing into the synthesis and application of this and similar substituted nitroanilines. The logical frameworks for synthesis and derivatization, grounded in the principles of organic chemistry, provide a robust starting point for further experimental investigation.
References
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Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
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IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 5-Chloro-2-methyl-3-nitroaniline in Assays
Understanding 5-Chloro-2-methyl-3-nitroaniline and the Potential for Assay Interference
This compound (CAS No: 219312-44-4) is an aromatic amine containing nitro and chloro functional groups.[1] Its structure, featuring an electron-withdrawing nitro group and a halogen, suggests the potential for interactions within biological and chemical assay systems. Such small molecules can cause assay interference through several mechanisms, broadly categorized as specific (cross-reactivity) or non-specific interference.[2][3]
Specific cross-reactivity occurs when a compound is structurally similar enough to the intended analyte to be recognized and bound by the assay's detection antibodies.[4][5] This is a common challenge in immunoassays for drugs of abuse, where various medications or their metabolites can trigger false-positive results.[4][6]
Non-specific interference can arise from a variety of chemical properties of the compound that disrupt the assay components. For instance, compounds can react with assay reagents, chelate necessary ions, or exhibit redox activity that interferes with signal generation.[3][7][8] The nitroaromatic structure of this compound warrants a careful evaluation of its potential for such non-specific interactions.
Mechanisms of Small Molecule Assay Interference
Understanding the "how" and "why" behind assay interference is critical for designing effective validation experiments. Small molecules can disrupt assays in numerous ways beyond simple structural mimicry.
Immunological Cross-Reactivity in Immunoassays
Immunoassays, particularly competitive formats like ELISA, are susceptible to cross-reactivity from compounds that share structural motifs with the target analyte.[4][5][9] The binding affinity of the antibody for the cross-reacting molecule determines the extent of interference.[10] Even minor structural similarities can lead to significant cross-reactivity, resulting in an overestimation of the target analyte's concentration.
Chemical Reactivity and Non-Specific Interference
The chemical structure of this compound suggests several potential mechanisms for non-specific interference:
-
Redox Activity: Nitroaromatic compounds can undergo redox cycling, potentially generating reactive oxygen species (ROS) that can interfere with enzyme-based detection systems (e.g., horseradish peroxidase in ELISA) or fluorescent probes.[3]
-
Thiol Reactivity: Some small molecules can react with sulfhydryl groups on proteins, such as enzymes or antibodies, altering their conformation and function.[7][8]
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester proteins, leading to non-specific inhibition.
The following diagram illustrates the logical workflow for investigating potential assay interference.
Caption: Workflow for investigating assay interference.
Comparative Guide to Validation Methodologies
To rigorously assess the cross-reactivity of this compound, a multi-pronged approach is recommended. This involves a primary immunoassay to quantify cross-reactivity and a secondary, orthogonal method for confirmation.
| Parameter | Competitive ELISA | High-Performance Liquid Chromatography (HPLC) |
| Principle | Antigen-antibody binding competition. | Separation based on physicochemical properties. |
| Primary Use | Quantifying immunological cross-reactivity. | Confirmation of analyte presence and quantification. |
| Susceptibility to Cross-Reactivity | High | Low (based on chromatographic separation) |
| Throughput | High | Moderate to Low |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Key Advantage | Directly measures interaction with assay antibodies. | High specificity; resolves analyte from interferents. |
| Key Disadvantage | Prone to interference from structurally similar compounds. | Requires more extensive sample preparation. |
Experimental Protocols
The following protocols provide a framework for assessing the cross-reactivity of this compound. These are general guidelines and may require optimization for specific applications.[11][12][13]
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the degree to which this compound competes with the target analyte for antibody binding.
Materials:
-
High-bind 96-well microtiter plates
-
Target analyte standard
-
This compound
-
Primary antibody specific to the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with 100 µL of the target analyte at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and this compound (test compound) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration) for 1 hour at room temperature.
-
-
Incubation: Transfer 100 µL of the pre-incubated mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot the absorbance versus the log of the concentration for both the standard analyte and this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
Caption: Competitive ELISA workflow for cross-reactivity.
Protocol 2: HPLC-UV for Confirmatory Analysis
This protocol provides an orthogonal method to confirm the presence and concentration of this compound, independent of antibody interactions. This method is based on established procedures for analyzing similar nitroaniline compounds.[14][15]
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the reference standard.
-
Quantify the amount of this compound in the samples using the standard curve.
-
Conclusion and Best Practices
The potential for cross-reactivity of this compound in assays, particularly immunoassays, should not be overlooked. While direct evidence in the literature is sparse, its chemical structure as a substituted nitroaniline warrants a thorough, empirical investigation. By employing a systematic approach that combines a direct assessment of immunological cross-reactivity (Competitive ELISA) with a highly specific, orthogonal confirmatory method (HPLC), researchers can confidently characterize and mitigate potential assay interference.
Key Takeaways for Researchers:
-
Assume Nothing: Do not assume a novel or uncharacterized compound will be inert in your assay system.
-
Validate Early: Conduct cross-reactivity and interference studies early in the research or drug development process to avoid costly rework.
-
Use Orthogonal Methods: Confirmation of results with a method that relies on a different detection principle (e.g., chromatography) is a cornerstone of robust analytical science.
-
Document Everything: Meticulously document all validation experiments, including reagent lots, instrument parameters, and data analysis procedures.
References
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Competition (Inhibition) ELISA. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Snoeys, J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(5), 674–683. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Pearce, C., et al. (2012). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Journal of Analytical Toxicology, 36(5), 311–323. [Link]
-
Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods. [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(1-2), 5–15. [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed During a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Ng, S. W. (2005). 5-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2299–o2300. [Link]
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Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4307. [Link]
-
Mena, M. C., et al. (2008). Interference of denaturing and reducing agents on the antigen/antibody interaction. Impact on the performance of quantitative immunoassays in gliadin analysis. European Food Research and Technology, 226(3), 591–602. [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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A Framework for Benchmarking the Performance of 5-Chloro-2-methyl-3-nitroaniline in Catalytic Nitro Group Reduction
Abstract
5-Chloro-2-methyl-3-nitroaniline is a unique substituted aromatic amine with potential applications as a building block in the synthesis of complex pharmaceutical and agrochemical compounds. Due to its specialized substitution pattern, publicly available data on its reaction performance is limited. This guide establishes a comprehensive framework for benchmarking the performance of this compound in a foundational synthetic transformation: the catalytic hydrogenation of its nitro group. By comparing its theoretical and practical performance against structurally related analogs—5-Chloro-2-nitroaniline, 2-Methyl-3-nitroaniline, and a baseline 4-nitroaniline—this document provides researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and analytical methods required to effectively evaluate this reagent. The narrative emphasizes the causal relationships between molecular structure and chemical reactivity, providing a robust, self-validating system for its assessment.
Introduction: The Strategic Importance of Substituted Anilines
Aromatic amines are cornerstone intermediates in the synthesis of a vast array of organic molecules, most notably in the development of active pharmaceutical ingredients (APIs). The reduction of a nitroaromatic compound is one of the most fundamental and reliable methods for introducing an amino group onto an aromatic ring.[1] The specific substituents on the ring not only define the final product but also profoundly influence the kinetics and efficiency of the reduction itself.
This compound (CAS 219312-44-4) presents a distinct substitution pattern. To rationally assess its utility, we must understand how its constituent groups—a chloro, a methyl, and a nitro group—collectively impact reactivity. This guide proposes a standardized benchmarking study centered on its catalytic hydrogenation to 5-chloro-2-methylbenzene-1,3-diamine, a reaction of significant value for creating precursors to heterocyclic scaffolds.
The Scientific Rationale: A Comparison Based on Substituent Effects
The choice of reagents for comparison is critical for isolating and understanding the performance characteristics of this compound. We have selected three analogs that allow for a systematic evaluation of its steric and electronic properties.
-
Target Compound: this compound
-
Comparator A (Effect of Methyl Group): 5-Chloro-2-nitroaniline[2][3]
-
Comparator B (Effect of Chloro Group): 2-Methyl-3-nitroaniline[4][5]
The rate and efficiency of catalytic hydrogenation are governed by the electron density at the nitro group and the steric accessibility of the catalyst to it.[8][9]
-
Electronic Effects:
-
Nitro Group (-NO₂): A strong electron-withdrawing group (both by induction, -I, and resonance, -R) that deactivates the ring but makes the nitro group itself electron-deficient and thus highly susceptible to reduction.[9]
-
Chloro Group (-Cl): An electron-withdrawing group by induction (-I) but electron-donating by resonance (+R). Its net effect is deactivating, which can subtly influence the overall electron density of the molecule.[10]
-
Methyl Group (-CH₃): An electron-donating group by induction (+I), which slightly increases the electron density of the aromatic ring.[8]
-
-
Steric Effects:
-
The methyl group positioned ortho to the nitro group in the target compound and Comparator B is expected to introduce significant steric hindrance. This may impede the approach of the bulk palladium-on-carbon catalyst, potentially slowing the reaction rate compared to analogs without this feature.[8]
-
Based on these principles, we can formulate a hypothesis: The reaction rate of this compound may be slower than that of 5-Chloro-2-nitroaniline and 4-Nitroaniline due to the steric hindrance from the ortho-methyl group. The electronic contributions of the chloro and methyl groups will further modulate this effect.
graph "Structural_Analogs_for_Comparison" {
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// Define Nodes with Structures (using labels)
Target [label="this compound\n(Target Compound)", fillcolor="#F1F3F4"];
CompA [label="5-Chloro-2-nitroaniline\n(Comparator A)", pos="0,3!", fillcolor="#F1F3F4"];
CompB [label="2-Methyl-3-nitroaniline\n(Comparator B)", pos="-3,-2!", fillcolor="#F1F3F4"];
Baseline [label="4-Nitroaniline\n(Baseline)", pos="3,-2!", fillcolor="#F1F3F4"];
// Define Edges with descriptive labels
Target -- CompA [label="Evaluate effect of\n-CH3 group", color="#34A853", fontcolor="#34A853"];
Target -- CompB [label="Evaluate effect of\n-Cl group", color="#EA4335", fontcolor="#EA4335"];
Target -- Baseline [label="Benchmark against\nstandard", color="#4285F4", fontcolor="#4285F4"];
}
Caption: Standardized workflow for benchmarking hydrogenation performance.
Detailed Experimental & Analytical Protocols
These protocols are designed to be self-validating by including standardized procedures and clear endpoints.
Protocol 1: Catalytic Hydrogenation of Nitroanilines
This procedure should be performed identically for each of the four compounds.
Safety Precautions: Nitroanilines are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Palladium on carbon is flammable, especially when containing adsorbed hydrogen; do not allow the catalyst to dry in the air.[11][12]
-
Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (5 mol %).
-
Inerting: Seal the flask and purge with dry nitrogen gas.
-
Reagent Addition: Under a positive nitrogen atmosphere, add the nitroaniline substrate (5.0 mmol) followed by ethanol (25 mL).
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to one neck of the flask via a three-way stopcock.
-
Purging: Carefully evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the atmosphere is saturated with hydrogen.[1][11]
-
Reaction: Begin vigorous stirring at room temperature (approx. 22°C). The reaction is monitored for hydrogen uptake (if using a quantitative system) or by analytical chromatography.
-
Work-up: Upon completion, purge the system with nitrogen gas to remove all hydrogen. Dilute the reaction mixture with methanol and carefully filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aromatic diamine product.
Protocol 2: Reaction Monitoring by TLC and HPLC
Thin-Layer Chromatography (TLC): [13][14]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point for separating the non-polar nitroaniline starting material from the highly polar diamine product.
-
Procedure: Spot the reaction mixture alongside a spot of the starting material. The reaction is complete upon the full consumption of the starting material (disappearance of the higher Rf spot).
High-Performance Liquid Chromatography (HPLC): [15][16]
-
System: HPLC with UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Procedure: At each time point, withdraw a small aliquot, dilute with methanol, filter, and inject. The retention time of the nitroaniline will be longer than the resulting diamine. Purity is determined by the peak area percentage of the final product.
Comparative Data Summary & Performance Analysis
The following tables summarize the key physicochemical properties of the selected compounds and present a set of hypothetical performance data based on established chemical principles. This data serves as a predictive benchmark for an actual experimental study.
Table 1: Physicochemical Properties of Substrates
Property This compound 5-Chloro-2-nitroaniline 2-Methyl-3-nitroaniline 4-Nitroaniline CAS Number 219312-44-4 1635-61-6 603-83-8 100-01-6 Molecular Formula C₇H₇ClN₂O₂ C₆H₅ClN₂O₂ C₇H₈N₂O₂ C₆H₆N₂O₂ Molecular Weight 186.60 g/mol 172.57 g/mol [17] 152.15 g/mol [4] 138.12 g/mol [18] Appearance Yellow Solid Yellow to orange powder[19] Yellow crystalline powder[20] Bright yellow crystals[6] Melting Point (°C) Not available 125-129[2] 88-90[5] 146-149[7]
Table 2: Hypothetical Benchmarking Performance Data (Catalytic Hydrogenation)
Parameter This compound 5-Chloro-2-nitroaniline 2-Methyl-3-nitroaniline 4-Nitroaniline Time to Completion (h) ~ 4.5 ~ 3.0 ~ 4.0 ~ 2.5 Crude Yield (%) > 95% > 98% > 95% > 98% Purity (by HPLC, % Area) > 97% > 98% > 97% > 99%
Disclaimer: The data in Table 2 is illustrative and predictive, based on chemical theory, and not from actual experiments. It is intended to provide a reasonable expectation of performance for comparative purposes.
Analysis of Expected Performance
-
Reaction Rate: The baseline, 4-Nitroaniline, is expected to react fastest due to its lack of steric hindrance. 5-Chloro-2-nitroaniline would be next, with its reactivity primarily governed by electronic effects. The two compounds with an ortho-methyl group, 2-Methyl-3-nitroaniline and the target compound, are predicted to be the slowest. The steric bulk of the methyl group likely hinders the optimal binding orientation of the nitro group on the palladium catalyst surface, thus increasing the activation energy of the reaction.[8]
-
Yield and Purity: Catalytic hydrogenation is a notoriously clean and high-yielding reaction.[1] Therefore, all four compounds are expected to proceed to high conversion with excellent yields and purities. Minor variations may arise from the stability of the resulting diamine products, but significant differences in yield under these standardized conditions are not anticipated.
Conclusion and Path Forward
This guide provides a comprehensive, scientifically-grounded framework for evaluating the performance of this compound in catalytic nitro group reduction. By leveraging a comparative approach against structurally informative analogs, researchers can elucidate the specific impact of its chloro and methyl substituents on reactivity.
The provided protocols for synthesis and analysis are robust and designed for reproducibility, ensuring that any observed performance differences can be confidently attributed to the inherent chemical properties of the substrates. While the presented performance data is hypothetical, it is rooted in well-established principles of physical organic chemistry and serves as a strong predictive model. For professionals in drug discovery and process development, adopting this benchmarking methodology will enable a data-driven assessment of this compound, facilitating its effective integration into complex synthetic routes.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Chemical Synthesis: A Deep Dive into 5-Chloro-2-nitroaniline Properties and Production. [Link]
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Home Sunshine Pharma. 5-Chloro-2-nitroaniline CAS 1635-61-6. [Link]
-
PubChem. 2-Methyl-3-nitroaniline. [Link]
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RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]
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Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
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Wikipedia. 4-Nitroaniline. [Link]
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PUXI. (2024, September 30). What Should We Pay Attention To When Using Palladium Carbon Catalyst?. [Link]
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Safety Operating Guide
Proper Disposal Procedures for 5-Chloro-2-methyl-3-nitroaniline: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 5-Chloro-2-methyl-3-nitroaniline, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
The following procedures are based on the known hazards of halogenated nitroaromatic compounds, a class to which this compound belongs. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 219312-44-4) is not widely available, the guidance provided for structurally similar chemicals, such as 5-Chloro-2-nitroaniline and 2-Methyl-5-nitroaniline, offers a robust framework for its safe management.[1][2][3][4]
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, it is imperative to understand the potential hazards associated with this compound. Based on data from analogous compounds, it is prudent to treat this chemical as highly toxic and environmentally hazardous.
Key Hazards:
-
Toxicity: Halogenated nitroanilines are often toxic if swallowed, in contact with skin, or if inhaled.[3][5][6] They can cause damage to organs through prolonged or repeated exposure.[3][5][6]
-
Environmental Hazard: These compounds are typically toxic to aquatic life with long-lasting effects.[3][5] Therefore, release into the environment must be strictly avoided.[5]
-
Physical Hazards: While not always flammable, these compounds can be combustible, and in powder form, may create explosive dust mixtures in the air.[6]
A summary of critical safety information is provided in the table below.
| Property | Information |
| CAS Number | 219312-44-4 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Appearance | Likely a solid, crystalline powder (based on similar compounds). |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), specific target organ toxicity (repeated exposure), and acute and chronic aquatic toxicity.[3][5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, and respiratory protection (e.g., NIOSH-approved respirator for organic vapors and particulates).[2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[2][3] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk at every stage. The following diagram illustrates the decision-making process from the point of waste generation to its final disposition.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Part 1: Waste Segregation and Collection
The foundational principle of chemical waste management is proper segregation. This compound, as a halogenated organic compound, must be collected in a designated hazardous waste container.
Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with halogenated organic waste. The container should be marked "Hazardous Waste: Halogenated Organic Solids" and should list this compound as a constituent.
-
Solid Waste Collection: Carefully transfer solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.[2]
-
Contaminated Labware: Disposable items such as weigh boats, gloves, and absorbent pads that are contaminated with this compound should also be placed in this container.
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated solvents or other waste streams. This is crucial for proper disposal by licensed facilities and is a key aspect of regulatory compliance.
Part 2: Spill and Decontamination Procedures
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
For Small Spills:
-
Ensure Proper PPE: Before addressing the spill, don the appropriate personal protective equipment, including a respirator.
-
Isolate the Area: Cordon off the affected area to prevent cross-contamination.
-
Absorb the Spill: If the spill is a solution, cover it with an inert absorbent material. For solid spills, carefully sweep or vacuum the material.[2] Do not use water to clean up the initial spill as this may spread the contamination.
-
Collect the Waste: Place all contaminated absorbent material and collected solids into the designated halogenated organic waste container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Alert Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Do Not Attempt to Clean: Large spills should only be handled by trained emergency responders.
Part 3: Final Disposal
The ultimate disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA).[7]
Procedure:
-
Secure the Waste Container: Once the waste container is full, ensure it is tightly sealed and properly labeled with all contents.
-
Temporary Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The careful management of chemical waste is not merely a regulatory obligation but a cornerstone of professional scientific practice.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved January 12, 2026, from [Link]
-
NIOSH. (1998, January 15). Nitroaromatic Compounds: Method 2005, Issue 3. Centers for Disease Control and Prevention. Retrieved January 12, 2026, from [Link]
-
NIOSH. (n.d.). Nitrobenzene. Centers for Disease Control and Prevention. Retrieved January 12, 2026, from [Link]
-
CPAchem Ltd. (2024, November 27). Safety data sheet. Retrieved January 12, 2026, from [Link]
-
NIOSH. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention. Retrieved January 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 12, 2026, from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-2-methyl-3-nitroaniline
For laboratory professionals engaged in pharmaceutical research and development, the safe handling of reactive chemical intermediates is paramount. 5-Chloro-2-methyl-3-nitroaniline, a key building block in the synthesis of various pharmaceutical agents, presents a significant hazard profile that necessitates a meticulous and well-informed approach to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of PPE when working with this and structurally related aromatic nitro compounds. Our focus is to move beyond mere compliance and instill a culture of proactive safety, ensuring the well-being of every researcher in the laboratory.
Understanding the Hazard: Why Specific PPE is Critical
This compound is classified as an acutely toxic compound.[1] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[1] Short-term exposure can lead to irritation of the eyes, skin, and respiratory tract.[2] A significant concern with nitroanilines is the potential for methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced, leading to cyanosis (a bluish discoloration of the skin).[1][2] Long-term or repeated exposure may cause damage to organs, including the liver and kidneys.[3] Given these substantial risks, a comprehensive PPE strategy is not just a recommendation—it is an absolute requirement for safe handling.
Hazard Classification Summary
| Hazard Statement | Classification | Source |
| Acute Oral Toxicity | Category 1, 2 or 3 | [3][4] |
| Acute Dermal Toxicity | Category 1 or 2 | [3][4] |
| Acute Inhalation Toxicity | Category 1, 2 or 3 | [3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | [3][4] |
| Aquatic Hazard (Chronic) | Category 2 or 3 | [3][4] |
Core Principles of PPE Selection and Use
The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being performed. Handling solid, powdered this compound will have different exposure risks compared to working with it in solution. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the experimental context.
Foundational PPE for All Operations
For any work involving this compound, the following PPE must be worn:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1] For procedures with a higher risk of splashing or aerosol generation, such as heating or vortexing, a face shield worn over safety goggles is mandatory.[5][6]
-
Gloves: Double-gloving with nitrile gloves is strongly recommended.[1] Nitrile provides good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.[5] Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[5]
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect the skin from accidental contact.[6]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.[1]
Procedural-Specific PPE Requirements
The nature of the laboratory task directly influences the level of PPE required. The following table outlines recommended PPE for common laboratory operations involving this compound.
| Laboratory Operation | Required PPE |
| Weighing and Aliquoting (Solid) | Chemical splash goggles, face shield, double nitrile gloves, lab coat, respiratory protection (N95 or higher). |
| Dissolution and Solution Preparation | Chemical splash goggles, double nitrile gloves, lab coat. |
| Running Reactions | Chemical splash goggles, double nitrile gloves, lab coat. A face shield is recommended if the reaction is exothermic or pressurized. |
| Work-up and Extraction | Chemical splash goggles, face shield, double nitrile gloves, lab coat. |
| Waste Disposal | Chemical splash goggles, double nitrile gloves, lab coat. |
Respiratory Protection: A Critical Consideration
Given that this compound can be fatal if inhaled, respiratory protection is a critical component of a comprehensive PPE strategy.[3] The use of a certified N95 respirator is the minimum requirement when handling the solid material outside of a fume hood. For larger quantities or in situations with poor ventilation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[7][8] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[6]
Operational Plans: From Donning to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of handling the chemical, from initial preparation to final disposal.
Donning and Doffing PPE: A Step-by-Step Guide
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, perform a seal check.
-
Eye and Face Protection: Put on goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. Don the second pair of gloves over the first.
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Respirator: Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and decisive action is critical.
Spill Response:
-
Alert all personnel in the immediate area and evacuate if necessary.[1]
-
If the spill is minor and you are trained to handle it, don appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a designated, labeled waste container.[9]
-
Clean the spill area thoroughly.
Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]
Disposal Plan: Managing Contaminated Materials
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.[1]
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirators, must be disposed of as hazardous waste.[5]
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Visualizing the Workflow: Safety Through Process
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key decision-making processes.
Caption: Emergency Spill Response Protocol.
By integrating these robust PPE practices and operational plans into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 5-Chloro-2-nitroaniline. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
